molecular formula C25H50N4O6 B038502 Spermine(HBBB) CAS No. 114459-62-0

Spermine(HBBB)

Cat. No.: B038502
CAS No.: 114459-62-0
M. Wt: 502.7 g/mol
InChI Key: XDUPBDDDCRDPGX-UHFFFAOYSA-N
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Description

Spermine(HBBB) is a chemically modified polyamine derivative designed for advanced research applications, particularly in the study of polyamine transport and function. Its core research value lies in the HBBB (Hydroxybenzobenzimidazole) moiety, which can serve as a fluorescent or affinity tag, enabling the visualization and tracking of polyamine uptake and subcellular localization in real-time. This compound is invaluable for investigating the intricate mechanisms of polyamine metabolism, their role in cell proliferation, apoptosis, and their interaction with biological targets such as DNA, RNA, and ion channels. Researchers utilize Spermine(HBBB) to elucidate the specific pathways involved in polyamine homeostasis in both normal and pathological states, including cancer, where polyamine levels are frequently dysregulated. By providing a tractable version of the native spermine molecule, it facilitates studies in biophysics, molecular biology, and oncology, offering critical insights that are not feasible with the unmodified polyamine. This product is presented as a high-purity, well-characterized tool to stimulate further discovery in cellular and biochemical research.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUPBDDDCRDPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454498
Record name Spermine(HBBB)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114459-62-0
Record name Spermine(HBBB)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tris-Boc-Spermine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-Boc-Spermine, a synthetically modified derivative of the endogenous polyamine spermine, is a critical building block in the development of novel drug delivery systems, therapeutic agents, and research probes. The strategic placement of three tert-butoxycarbonyl (Boc) protecting groups on the spermine backbone allows for precise chemical modifications, enabling the synthesis of complex polyamine conjugates with tailored functionalities. This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Tris-Boc-Spermine, with a focus on its role in cancer research and drug development.

Chemical Structure and Properties

Tris-Boc-Spermine refers to spermine in which three of the four nitrogen atoms are protected by a Boc group. The most common isomer, and the one typically used in synthesis, is N¹,N⁵,N¹⁰-Tris(tert-butoxycarbonyl)spermine. This protection strategy leaves the N¹⁴ primary amine available for conjugation.

Chemical Structure:

  • IUPAC Name: tert-butyl N-(3-aminopropyl)-N-[4-[--INVALID-LINK--amino]butyl]carbamate

  • Molecular Formula: C₂₅H₅₀N₄O₆

  • SMILES: C(CCN(C(=O)OC(C)(C)C)CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CN

The Boc protecting groups render the molecule significantly more lipophilic than its parent compound, spermine, altering its solubility and chemical reactivity.

Quantitative Data
PropertyValueSource(s)
Molecular Weight 502.69 g/mol [1]
Appearance Light yellow or yellowish oil[1]
Purity ≥ 96% (by titration)[1]
Storage Conditions 0 - 8 °C[1]
pKa Data not available for the Tris-Boc derivative. The pKa values of the amino groups are significantly altered by the electron-withdrawing Boc groups. Experimental determination via potentiometric titration would be required.
Aqueous Solubility Data not available. Expected to be low due to the three lipophilic Boc groups. Solubility is likely higher in organic solvents like dichloromethane, chloroform, and methanol.

Experimental Protocols

Synthesis of N¹,N⁵,N¹⁰-Tris-Boc-Spermine

A common synthetic route involves the regioselective protection of spermine. One effective method utilizes a two-step, one-pot procedure.[2]

Materials:

  • Spermine

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Aqueous ammonia (25%)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., DCM:MeOH:NH₃ (aq) 7:1:0.1)

Procedure:

  • Selective Protection of Primary Amines: Dissolve spermine (1 equivalent) in methanol and cool the solution to -78°C. Add ethyl trifluoroacetate (1 equivalent) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines as trifluoroacetamides.[2]

  • Boc Protection of Secondary Amines: Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equivalents) to the solution and stir at room temperature for 48 hours.[2]

  • Deprotection of Primary Amines: Adjust the solution pH to >11 using 25% aqueous ammonia and stir overnight. This selectively cleaves the trifluoroacetamide groups, yielding Tris-Boc-Spermine.[2]

  • Work-up and Purification: Evaporate the solvent under vacuum. Dilute the residue with dichloromethane (DCM) and wash sequentially with water and saturated NaCl solution. Dry the organic phase with MgSO₄ and concentrate. Purify the crude product by silica gel column chromatography using a suitable mobile phase to afford the final product.[2]

Characterization of Tris-Boc-Spermine

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show a characteristic singlet for the 27 protons of the three Boc groups around 1.44 ppm (in CDCl₃).[3] The signals for the methylene protons of the spermine backbone will be shifted and may show complex splitting patterns due to the presence of the Boc groups.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

Deprotection of Tris-Boc-Spermine

The Boc groups are readily removed under acidic conditions to yield the free polyamine.

Materials:

  • Tris-Boc-Spermine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Tris-Boc-Spermine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected polyamine as its trifluoroacetate salt.

Applications in Research and Drug Development

Tris-Boc-Spermine is a versatile intermediate for the synthesis of a wide range of polyamine derivatives with applications in cancer therapy and gene delivery.[1]

Drug Conjugates Targeting the Polyamine Transport System

Cancer cells exhibit an upregulated polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[5][6][7] This feature can be exploited for targeted drug delivery. By conjugating a cytotoxic drug to a polyamine scaffold, the resulting conjugate can be selectively transported into cancer cells via the PTS, thereby increasing the drug's efficacy and reducing systemic toxicity.[5] Tris-Boc-Spermine, with its single free primary amine, is an ideal starting material for the synthesis of such conjugates.

Synthesis of Poly(β-amino ester)s for siRNA Delivery

Tris-Boc-Spermine can be used as a monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers used as non-viral vectors for siRNA delivery.[8] The resulting spermine-based PBAEs can efficiently condense siRNA into nanoparticles that are taken up by cells, leading to gene silencing.

Signaling Pathways and Experimental Workflows

Spermine and Cancer Signaling

Spermine and its metabolic pathways are intricately linked to cancer cell proliferation and survival. Polyamines are known to interact with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth.[9] Furthermore, the enzymes involved in spermine metabolism, such as spermine synthase (SMS), are often overexpressed in cancers like colorectal cancer and cooperate with oncogenes like MYC to promote tumor growth.[10] The spermidine/spermine N¹-acetyltransferase (SSAT), a catabolic enzyme, can influence cell growth and metastasis through the AKT/β-catenin signaling pathway.[11]

Spermine_Cancer_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell Drug_Conjugate Polyamine-Drug Conjugate PTS Polyamine Transport System (PTS) Drug_Conjugate->PTS Uptake Drug_Conjugate->PTS Drug_Release Drug Release PTS->Drug_Release Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Beta_Catenin β-catenin AKT->Beta_Catenin Proliferation Cell Proliferation & Survival mTOR->Proliferation Beta_Catenin->Proliferation MYC MYC SMS Spermine Synthase (SMS) MYC->SMS Spermine_Pool Intracellular Spermine Pool SMS->Spermine_Pool SSAT SSAT SSAT->AKT regulates Spermine_Pool->SSAT Spermine_Pool->Proliferation

Caption: Targeted drug delivery via the polyamine transport system and its interplay with cancer signaling pathways.

Experimental Workflow: Synthesis of a Polyamine-Drug Conjugate

The following workflow illustrates the general steps for synthesizing a polyamine-drug conjugate using Tris-Boc-Spermine.

Polyamine_Drug_Conjugate_Workflow Start Start Activate_Drug Activate Carboxylic Acid on Drug (e.g., with NHS/EDC) Start->Activate_Drug Couple_Drug Couple Activated Drug to Tris-Boc-Spermine Activate_Drug->Couple_Drug Purify_Conjugate Purify Boc-Protected Conjugate (e.g., HPLC) Couple_Drug->Purify_Conjugate Characterize_1 Characterize Intermediate (NMR, MS) Purify_Conjugate->Characterize_1 Deprotect Remove Boc Groups (TFA in DCM) Characterize_1->Deprotect Purify_Final Purify Final Conjugate (e.g., HPLC) Deprotect->Purify_Final Characterize_2 Final Characterization (NMR, MS, Purity) Purify_Final->Characterize_2 End End Characterize_2->End

Caption: General workflow for the synthesis of a polyamine-drug conjugate using Tris-Boc-Spermine.

Conclusion

Tris-Boc-Spermine is a valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. Its unique structure, with a single reactive amine and three protected amines, allows for the precise and controlled synthesis of complex polyamine derivatives. The applications of Tris-Boc-Spermine, particularly in the development of targeted cancer therapies and gene delivery vectors, highlight its importance in advancing biomedical research. A thorough understanding of its chemical properties, synthetic methodologies, and biological applications is crucial for its effective utilization in the design and development of next-generation therapeutics.

References

The Strategic Role of tert-Butoxycarbonyl (Boc) Protecting Groups in the Functionalization of Spermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Polyamines, particularly spermine, are vital biomolecules whose complex structures are foundational in developing advanced therapeutic agents and biological probes. However, the presence of multiple primary and secondary amino groups with similar reactivities poses a significant challenge for selective chemical modification. This technical guide provides an in-depth analysis of the function and application of the tert-butoxycarbonyl (Boc) protecting group in spermine chemistry. We detail regioselective protection strategies, present quantitative data on synthetic yields, provide comprehensive experimental protocols, and illustrate key workflows and pathways. The strategic use of Boc protection is shown to be a cornerstone in unlocking the potential of spermine as a scaffold for novel drug delivery systems, gene therapies, and complex bioactive molecules.

Introduction: The Challenge of Spermine Functionalization

Spermine is a ubiquitous biogenic polyamine involved in a multitude of critical cellular functions, including cell proliferation, differentiation, DNA stabilization, and apoptosis.[1][2] Its structure, featuring two primary and two secondary amines, makes it an attractive and versatile scaffold for chemical synthesis. However, this same feature creates a significant synthetic hurdle: the low and similar reactivity differences between the amine groups make regioselective functionalization difficult.[1]

To harness spermine's potential, chemists must be able to precisely modify specific nitrogen atoms while leaving others untouched. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of conditions and its facile, clean removal under mild acidic conditions.[1][3] This guide explores the pivotal function of the Boc group in enabling the controlled, regioselective synthesis of complex spermine derivatives.

Core Function of the Boc Group on Spermine

The primary function of the Boc group in spermine chemistry is to act as a temporary shield for one or more amine functionalities. This protection allows for selective chemical reactions to be performed on the unprotected amine(s). The key features of the Boc group that make it ideal for this purpose are:

  • Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which typically do not affect other common protecting groups or sensitive functionalities.[3][4][5]

  • Base and Nucleophile Stability: It is stable to basic conditions and a wide array of nucleophilic reagents, allowing for a broad scope of subsequent chemical transformations on the unprotected sites.[6]

  • Regioselectivity: By carefully controlling reaction conditions and stoichiometry, or by using specialized reagents, the more nucleophilic and less sterically hindered primary amines of spermine can be selectively protected over the secondary amines.[1][7] This is the cornerstone of synthesizing unsymmetrical spermine derivatives.

  • Orthogonality: The Boc group is orthogonal to other protecting groups like the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) and the Allyloxycarbonyl (Alloc) group (removed by palladium catalysis).[7][8] This allows for complex, multi-step syntheses where different amines can be deprotected sequentially.

Quantitative Data: Synthesis of Boc-Protected Spermine

The efficiency of Boc protection strategies is critical for their practical application. The following table summarizes yields for various regioselective Boc-protection methods for spermine reported in the literature.

Product NameKey ReagentsSolventYield (%)ReferenceNotes
N¹,N¹²-Di-Boc-sperminetert-Butyl Phenyl CarbonateCH₂Cl₂67%[8]Chemoselective protection of primary amines.
N¹,N⁵,N¹⁰-tri-Boc-spermine2-Hydroxybenzaldehyde, then (Boc)₂O, then MethoxyamineMeOH-DCM, MeOH45%[7][9]Leaves one terminal primary amine free for functionalization.
Tri-Boc-spermineEthyl trifluoroacetate, then (Boc)₂OMethanol, DCMNot specified[10][11]Protects both primary and one secondary amine.
N¹,N¹²-Di-Boc-spermine(Boc)₂ONot SpecifiedNot Specified[1]General method for primary amine protection.

Experimental Protocols

Detailed and reproducible methodologies are essential for success in the laboratory. The following protocols are adapted from cited literature for key protection and deprotection reactions.

Protocol 1: Selective di-Boc Protection of Spermine Primary Amines

This protocol is adapted from the work of Pittelkow, M., et al. and focuses on the chemoselective protection of the two primary amino groups of spermine.[8]

  • Materials:

    • Spermine (1.64 g, 8.12 mmol)

    • tert-Butyl phenyl carbonate (2.2 equivalents)

    • Dichloromethane (CH₂Cl₂)

    • Standard glassware for aqueous workup

  • Procedure:

    • Dissolve spermine (1.64 g, 8.12 mmol) in CH₂Cl₂.

    • Add tert-butyl phenyl carbonate (2.2 equivalents per primary amino group) to the solution.

    • Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform a standard aqueous workup.

    • Purify the crude product by column chromatography on silica gel if necessary.

    • The expected product is N¹,N¹²-Bis(tert-butoxycarbonyl)spermine.

  • Expected Yield: Approximately 2.57 g (67%).[8]

Protocol 2: Synthesis of tri-Boc-Spermine

This protocol, adapted from studies on poly(β-amino ester) synthesis, protects both primary amines and one secondary amine.[10][11]

  • Materials:

    • Spermine (1 equivalent)

    • Methanol

    • Ethyl trifluoroacetate (1 equivalent)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 4 equivalents)

    • Dichloromethane (DCM)

    • Water, Saturated NaCl solution

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve spermine in methanol and cool the solution to -78 °C with stirring.

    • Add ethyl trifluoroacetate dropwise and stir at -78 °C for 1 hour, then at 0 °C for 1 hour. This step selectively protects one primary amine.[11]

    • Without isolation, add (Boc)₂O to the solution and allow the reaction to proceed.

    • Concentrate the mixture under vacuum.

    • Dissolve the residue in DCM and wash sequentially with water and saturated NaCl solution.

    • Dry the organic layer with MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography to obtain tri-Boc-spermine.

Protocol 3: General Boc Group Deprotection

This protocol describes the standard method for removing Boc protecting groups using strong acid.[5][10]

  • Materials:

    • Boc-protected spermine derivative

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected spermine in DCM (e.g., 100 mg of polymer in 20 mL of DCM).[10]

    • Add TFA (e.g., 1 mL) to the solution.[10] Note: The reaction produces CO₂ gas and should not be performed in a sealed container.[5]

    • Stir the solution at room temperature for 2-4 hours, monitoring deprotection by TLC or LC-MS.

    • Evaporate the DCM and TFA under reduced pressure.

    • If desired, precipitate the deprotected polyamine salt from a suitable solvent (e.g., pentane) to purify it from the cleaved t-butyl groups.[10]

Visualized Workflows and Applications

The use of Boc-protected spermine is a multi-step process that enables various critical applications in drug development and materials science.

General Synthetic Workflow

The overall process involves a protection step to enable selective functionalization, followed by a deprotection step to yield the final product.

G cluster_main General Workflow: Boc-Spermine Synthesis Start Spermine Protect Regioselective Boc Protection Start->Protect (Boc)₂O or Alkyl Phenyl Carbonate Intermediate Boc-Protected Spermine Intermediate Protect->Intermediate Functionalize Selective Functionalization Intermediate->Functionalize React with payload, linker, etc. Conjugate Boc-Protected Spermine Conjugate Functionalize->Conjugate Deprotect Boc Deprotection (Acidic Conditions) Conjugate->Deprotect TFA or HCl End Final Functionalized Spermine Product Deprotect->End

Caption: General workflow for synthesizing functional spermine derivatives.
Application in siRNA Delivery Systems

Boc-protected spermine is a key monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable cationic polymers used for gene delivery.[11] The Boc groups can enhance transfection efficiency, possibly by influencing the polymer's structure and interaction with cellular membranes.[11]

G cluster_pathway Pathway: From Boc-Spermine to siRNA Delivery Monomer Tri-Boc-Spermine Monomer Polymerization Michael Addition Polymerization Monomer->Polymerization Diacrylate 1,4-Butanediol Diacrylate Diacrylate->Polymerization ProtectedPolymer Boc-Protected PBAE (P(BSpBAE)) Polymerization->ProtectedPolymer Complexation Self-Assembly (Electrostatic Interaction) ProtectedPolymer->Complexation siRNA siRNA siRNA->Complexation Polyplex siRNA-Polyplex (Nanoparticle) Complexation->Polyplex Uptake Cellular Uptake (Endocytosis) Polyplex->Uptake Cell Target Cell Cell->Uptake Silencing Gene Silencing Uptake->Silencing

Caption: Use of Boc-spermine in creating PBAE polymers for siRNA delivery.
Decision Logic for Protection Strategy

Choosing the correct protection strategy is paramount and depends on the final synthetic target. Orthogonal protection is required when sequential, site-specific modifications are necessary.

G Start What is the synthetic goal? Question Need to deprotect specific sites sequentially? Start->Question Strategy1 Use single protection strategy (Boc only) Question->Strategy1 No Strategy2 Use Orthogonal Strategy Question->Strategy2 Yes Details Combine Boc (acid-labile) with Cbz (hydrogenolysis) or Alloc (Pd-catalyzed) Strategy2->Details

Caption: Logic for choosing a polyamine protection strategy.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the field of polyamine chemistry, transforming spermine from a synthetically challenging molecule into a versatile and powerful building block. Its robust nature, coupled with its ease of removal under specific acidic conditions, provides the control necessary for regioselective functionalization. As demonstrated, Boc-protected spermine intermediates are crucial for developing sophisticated materials for drug and gene delivery, as well as for synthesizing novel polyamine analogs for therapeutic research. The strategic application of Boc protection is, therefore, a core competency for any researcher aiming to innovate in this vital area of medicinal and materials chemistry.

References

An In-depth Technical Guide on the Core Mechanism of Action of Spermine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine is a ubiquitous polyamine crucial for a multitude of cellular processes in eukaryotes. As a polycation at physiological pH, its primary mechanism of action is rooted in its ability to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins. These interactions modulate fundamental cellular activities including gene expression, protein synthesis, ion channel function, and cellular signaling pathways. This guide provides a comprehensive overview of spermine's molecular interactions, its role in signaling cascades, and its impact on cellular homeostasis. The term "HBBB" associated with spermine is not a standard scientific nomenclature; however, "HBBH" is a synonym for N4,N9-di-Boc-spermine, a protected form of spermine used in chemical synthesis.[1] This guide will focus on the biological actions of the parent compound, spermine.

Introduction to Spermine

Spermine (N,N'-bis(3-aminopropyl)butane-1,4-diamine) is a polyamine synthesized from the amino acid ornithine.[2] It is essential for cell growth, proliferation, and differentiation.[3] Its cationic nature allows it to bind to and stabilize nucleic acids, protecting them from degradation and influencing their conformation.[3] Deficiencies in spermine synthesis are linked to severe developmental disorders, such as Snyder-Robinson syndrome, highlighting its critical physiological role.[4]

Cellular Uptake and Homeostasis

The intracellular concentration of spermine is tightly regulated through a balance of biosynthesis, catabolism, and transport.

  • Biosynthesis: Spermine is synthesized from spermidine by the enzyme spermine synthase.[4]

  • Catabolism: Spermine can be converted back to spermidine by spermine oxidase (SMO) or acetylated by spermidine/spermine N¹-acetyltransferase (SSAT) for subsequent oxidation or export.[5]

  • Transport: Cells can import spermine from the extracellular environment through a polyamine transport system.

The transport of spermine across the blood-brain barrier (BBB) is limited.[6][7] Studies in rats have shown a low brain uptake index for spermine, suggesting that the brain primarily relies on local biosynthesis to maintain its spermine levels.[6][7] However, modification of proteins with polyamines like spermine has been shown to dramatically increase their permeability across the BBB, a strategy that could be leveraged for drug delivery to the central nervous system.[8] The blood-cerebrospinal fluid barrier (BCSFB) appears to play a more significant role in the clearance of spermine from the brain.[9]

Core Mechanisms of Action

Spermine's cellular functions are diverse and stem from its ability to interact with a wide range of molecular targets.

As a polycation, spermine binds to the negatively charged phosphate backbone of DNA and RNA.[3] This interaction has several key consequences:

  • Stabilization: Spermine stabilizes the helical structure of nucleic acids, protecting them from denaturation and enzymatic degradation.[2][3]

  • DNA Condensation: It plays a role in compacting DNA within the nucleus.[3]

  • Gene Expression: By influencing chromatin structure and the binding of transcription factors, spermine can modulate gene expression.[3]

Spermine is an important endogenous modulator of various ion channels, thereby influencing cellular excitability and signaling.

  • Inwardly Rectifying Potassium (Kir) Channels: Spermine blocks the pore of Kir channels from the intracellular side in a voltage-dependent manner, which is crucial for maintaining the normal electrical activity of cells like neurons and cardiomyocytes.[4]

  • NMDA Receptors: It potentiates the activity of N-methyl-D-aspartate (NMDA) receptors at low concentrations by enhancing their sensitivity to agonists.[3]

  • Calcium Channels: Spermine can modulate the activity of various calcium channels, including enhancing mitochondrial Ca2+ uptake.[3]

Spermine is implicated in a variety of signaling pathways that control cell growth, stress responses, and disease pathogenesis.

  • Oxidative Stress and Cell Death: The catabolism of spermine by polyamine oxidase (PAO) produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[10] This can induce oxidative stress and, depending on the cellular context and spermine concentration, can either inhibit or promote programmed cell death.[11]

  • MAPK Signaling: In plants, spermine-derived H₂O₂ can activate MAP kinase pathways, leading to defense gene expression.[10][12]

  • TGF-β1/Smads Signaling: In the context of diabetic cardiomyopathy, spermine has been shown to reduce myocardial fibrosis by inhibiting the TGF-β1/Smads signaling pathway.[13]

  • JAK-STAT Signaling: A recent study identified spermine as a metabolic brake for Janus kinase (JAK) signaling. It directly binds to JAK1, impairing its interaction with cytokine receptors and suppressing cytokine-mediated signaling, which has implications for autoimmune diseases.[14]

  • PI3K-Akt and Ras Signaling: Spermine treatment in diabetic cardiomyopathy models has been shown to affect genes enriched in PI3K-Akt and Ras signaling pathways.[15]

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Blood-Brain Barrier Uptake
Brain Uptake Index (BUI)5.8 ± 0.5Rat[6]
Ion Channel Modulation
Ki for Spermidine/Spermine on Acetylcholine Transport (OCTN1)35 ± 7.1 µM (Spermidine), 18 ± 2.4 µM (Spermine)Proteoliposomes[16]
Enzyme Kinetics
Km of Saturable Putrescine Transport at BBB4-5 mMRat[6]
Vmax of Saturable Putrescine Transport at BBB30 nmol x min⁻¹ x g⁻¹Rat[6]

Experimental Protocols

A common method to quantify the transport of substances across the BBB is the in-situ brain perfusion technique.

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

  • Perfusion: A perfusion fluid containing the radiolabeled substance of interest (e.g., [³H]spermine) and a vascular space marker (e.g., [¹⁴C]sucrose) is infused at a constant rate.

  • Termination: After a set time, the perfusion is stopped, and the brain is rapidly removed and dissected.

  • Analysis: The radioactivity in brain tissue samples is measured by liquid scintillation counting. The brain uptake is calculated as the amount of the substance that has crossed the BBB per unit mass of brain tissue.

This protocol is used for the analysis of intracellular polyamine levels, for instance, in cell culture experiments.[17]

  • Cell Lysis and Extraction: Cultured cells are washed, lysed, and intracellular polyamines are extracted using an acid buffer (e.g., perchloric acid).

  • Derivatization: The polyamines in the extract are derivatized with a fluorescent agent, such as dansyl chloride, to enable detection.

  • HPLC Analysis: The derivatized polyamines are separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.

  • Quantification: The concentrations are determined by comparing the peak areas to those of authentic standards.

Signaling Pathway and Workflow Diagrams

Spermine_Biosynthesis_and_Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT SMO SMO Spermine->SMO ODC->Putrescine SRM->Spermidine SMS->Spermine Acetylspermine Acetylspermine SSAT->Acetylspermine Acetylspermidine Acetylspermidine SSAT->Acetylspermidine SMO->Spermidine H₂O₂

Caption: Simplified overview of spermine biosynthesis and catabolism.

Spermine_Signaling_in_Immune_Response cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK1->STAT Phosphorylation Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Transcription Spermine Spermine Spermine->JAK1 Inhibition Experimental_Workflow_for_Spermine_Effects_on_Cells cluster_assays Assays Start Start Cell_Culture Cell Culture (e.g., Fibroblasts, Neurons) Start->Cell_Culture Treatment Treatment with Spermine or Vehicle Control Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation HPLC HPLC for Polyamine Levels Incubation->HPLC Western_Blot Western Blot for Signaling Proteins Incubation->Western_Blot qPCR qPCR for Gene Expression Incubation->qPCR Functional_Assay Functional Assay (e.g., Proliferation, Viability) Incubation->Functional_Assay Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

References

Spermine as a Precursor for Polyamine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural polyamine spermine is a ubiquitous molecule essential for cell growth, differentiation, and survival.[1] Its critical role in cellular proliferation has made the polyamine metabolic pathway an attractive target for anticancer drug development. Spermine serves as a versatile scaffold for the synthesis of a diverse range of polyamine analogs. These synthetic compounds are designed to interfere with polyamine homeostasis by modulating the activity of key enzymes in the metabolic pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of spermine as a precursor for polyamine analogs, detailing their synthesis, mechanism of action, and preclinical evaluation. The document includes structured data on the biological activity of various analogs, detailed experimental protocols for their synthesis and characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Polyamines in Cellular Function and Disease

Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules that play a crucial role in a multitude of cellular processes.[1] They are involved in DNA and RNA synthesis, protein synthesis, and the regulation of gene expression.[2] Due to their polycationic nature at physiological pH, they can interact with negatively charged macromolecules such as nucleic acids and proteins.[3]

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[4] Dysregulation of polyamine metabolism is frequently observed in cancer, where elevated polyamine levels are associated with uncontrolled cell proliferation and tumor growth.[5] This has led to the development of therapeutic strategies aimed at depleting intracellular polyamine pools in cancer cells.

Spermine, the terminal polyamine in the biosynthetic pathway, has emerged as a key precursor for the development of polyamine analogs. These synthetic molecules often feature modifications to the alkyl chains or terminal amino groups of the parent spermine molecule. By mimicking natural polyamines, these analogs can enter cells via the polyamine transport system but fail to perform the normal functions of their natural counterparts. Instead, they disrupt polyamine homeostasis, leading to a reduction in the levels of natural polyamines and subsequent inhibition of cell growth.[6]

Polyamine Metabolism and Signaling Pathway

The biosynthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine.[4] Spermidine synthase and spermine synthase then catalyze the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcAdoMet) to produce spermidine and spermine, respectively.[1]

The catabolism of polyamines is primarily regulated by two enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[7][8] SSAT acetylates spermine and spermidine, which can then be either excreted from the cell or oxidized by N1-acetylpolyamine oxidase (APAO). SMO directly oxidizes spermine to spermidine, producing hydrogen peroxide as a byproduct.[7]

Polyamine analogs exert their effects by modulating the activities of these key enzymes. Many spermine analogs are potent inducers of SSAT, leading to the depletion of natural polyamines.[9] Some analogs can also inhibit ODC activity, further contributing to the reduction of intracellular polyamine levels.[1][10]

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase + dcAdoMet Spermine Spermine Spermidine->Spermine Spermine Synthase + dcAdoMet N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT Spermine->Spermidine SMO N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT dcAdoMet dcAdoMet N1_acetylspermidine->Putrescine APAO Excretion Excretion N1_acetylspermidine->Excretion N1_acetylspermine->Spermidine APAO N1_acetylspermine->Excretion ODC ODC SPDS Spermidine Synthase SPMS Spermine Synthase SSAT SSAT SMO SMO APAO APAO Spermine_Analog Spermine Analog Spermine_Analog->ODC Inhibition Spermine_Analog->SSAT Induction

Caption: Polyamine metabolic and signaling pathway.

Synthesis of Spermine Analogs

The synthesis of spermine analogs typically involves the modification of the primary or secondary amino groups of spermine. A common strategy is the N-alkylation of spermine through reductive amination.[11] This section provides a representative protocol for the synthesis of N¹,N¹²-bis(ethyl)spermine (BESpm), a well-characterized spermine analog.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and evaluating spermine analogs involves several key stages, from chemical synthesis and purification to in vitro biological assessment.

Experimental_Workflow start Start: Spermine synthesis Synthesis of Analog (e.g., Reductive Amination) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability_assay enzyme_assay Enzyme Activity Assays (ODC, SSAT) cell_culture->enzyme_assay data_analysis Data Analysis (IC50, Ki determination) viability_assay->data_analysis enzyme_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Experimental workflow for spermine analogs.

Detailed Protocol: Synthesis of N¹,N¹²-bis(ethyl)spermine (BESpm)

This protocol describes the synthesis of BESpm via reductive amination of spermine with acetaldehyde.

Materials:

  • Spermine (free base)

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve spermine (1.0 g, 4.94 mmol) in 50 mL of methanol.

  • Aldehyde Addition: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (0.55 mL, 9.88 mmol, 2.0 eq) to the stirred solution.

  • Reducing Agent Addition: After 30 minutes of stirring at 0°C, add sodium cyanoborohydride (0.62 g, 9.88 mmol, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Workup:

    • Quench the reaction by slowly adding 10 mL of 1 M HCl.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in 50 mL of water and basify to pH > 12 with 2 M NaOH.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide.

    • Alternatively, purify by preparative reverse-phase HPLC.[12]

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethanol and add a saturated solution of HCl in diethyl ether until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N¹,N¹²-bis(ethyl)spermine tetrahydrochloride as a white solid.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.[13]

Biological Evaluation of Spermine Analogs

The biological activity of synthesized spermine analogs is evaluated through a series of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability Assays

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the analogs on cancer cell lines. The MTT and MTS assays are common colorimetric methods for this purpose.[14][15]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the spermine analog for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the analog that inhibits cell growth by 50%).

Enzyme Activity Assays

Enzyme activity assays are performed to investigate the effect of the analogs on the key enzymes of the polyamine metabolic pathway.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.[16]

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with the spermine analog.

  • Reaction Mixture: Prepare a reaction mixture containing cell lysate, [¹⁴C]-ornithine, pyridoxal-5'-phosphate, and dithiothreitol in a sealed vial with a center well containing a filter paper soaked in a CO₂ trapping agent.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by injecting perchloric acid into the reaction mixture.

  • CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped on the filter paper for an additional hour.

  • Scintillation Counting: Transfer the filter paper to a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the ODC activity as pmol of CO₂ released per hour per mg of protein.

Protocol: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This assay measures the transfer of the [¹⁴C]-acetyl group from [¹⁴C]-acetyl-CoA to spermidine or spermine.[8]

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with the spermine analog.

  • Reaction Mixture: Prepare a reaction mixture containing cell lysate, [¹⁴C]-acetyl-CoA, and spermidine or spermine.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Separation: Stop the reaction and separate the [¹⁴C]-acetylated polyamine from the unreacted [¹⁴C]-acetyl-CoA using phosphocellulose paper discs or by HPLC.

  • Scintillation Counting: Measure the radioactivity of the acetylated product.

  • Data Analysis: Calculate the SSAT activity as pmol of acetylated polyamine formed per minute per mg of protein.

Quantitative Data on Spermine Analog Activity

The following tables summarize the reported IC₅₀ values for various spermine analogs in different cancer cell lines. This data provides a comparative view of the antiproliferative activity of these compounds.

Table 1: IC₅₀ Values of Selected Spermine Analogs in Various Cancer Cell Lines

AnalogCell LineCancer TypeIC₅₀ (µM)Reference
N¹,N¹¹-bis(ethyl)norspermine (BENSpm)A549GLung Cancer~5[2]
N¹,N¹¹-bis(ethyl)norspermine (BENSpm)H157GLung Cancer~5[2]
PG-11047A549GLung Cancer~5[2]
PG-11047H157GLung Cancer~5[2]
SBP-101A549Lung Cancer<7.0[17]
SBP-101H157Lung Cancer<7.0[17]
SBP-101AsPc-1Pancreatic Cancer<5.0[17]
SBP-101BxPC-3Pancreatic Cancer~9.0[17]
SBP-101CaOV-3Ovarian Cancer<2.0[17]
SBP-101Sk-OV-3Ovarian Cancer<2.0[17]

Table 2: Inhibition Constants (Ki) and Effects on Polyamine Metabolizing Enzymes

AnalogEnzymeInhibition/InductionKi (µM)Cell LineReference
N¹,N¹¹-bis(ethyl)norspermine (BENSpm)SSATInduction-Multiple[9]
N¹,N¹¹-bis(ethyl)norspermine (BENSpm)ODCInhibition-Multiple[10]
N¹,N¹²-bis(ethyl)spermine (BESpm)SSATInduction-Human Ovarian Carcinoma[18]
N¹,N¹²-bis(ethyl)spermine (BESpm)ODCInhibition--[19]

Conclusion

Spermine has proven to be an invaluable precursor for the development of novel polyamine analogs with potent anticancer activity. The ability to synthetically modify the spermine backbone allows for the fine-tuning of their biological properties, leading to compounds with enhanced efficacy and selectivity. The detailed protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating the design and evaluation of the next generation of polyamine-targeted therapeutics. Further research into the precise molecular mechanisms of action and the exploration of novel structural modifications will continue to advance this promising area of oncology research.

References

The Biological Significance of Spermine Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, and its derivatives are critical regulators of a myriad of cellular processes, including gene expression, cell proliferation, and apoptosis. The post-translational modification of spermine and the enzymes governing its metabolism have emerged as pivotal players in the pathophysiology of numerous diseases, most notably cancer and neurological disorders. This technical guide provides a comprehensive overview of the biological significance of spermine modification, detailing the enzymatic pathways involved, the functional consequences of these modifications, and their implications for therapeutic intervention. We present a consolidation of quantitative data on enzyme kinetics and cellular effects, detailed experimental protocols for the analysis of spermine and its modified forms, and visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of polyamine biology and leverage this knowledge for the development of novel diagnostics and therapeutics.

Introduction to Spermine and its Modifications

Polyamines, including spermine, spermidine, and their precursor putrescine, are polycationic molecules essential for normal cell growth and function.[1] Spermine, the largest of the common polyamines, plays a crucial role in stabilizing nucleic acid and protein structures, modulating ion channel activity, and protecting against oxidative damage.[1] The intracellular concentrations of spermine are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] The biological activity of spermine is further fine-tuned by several key modifications, which are central to its diverse physiological and pathological roles.

Two primary modifications of spermine dictate its functional state and metabolic fate:

  • Acetylation: The acetylation of spermine at the N1 position is a critical step in polyamine catabolism. This reaction is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3] Acetylated spermine can then be either oxidized by polyamine oxidase (PAOX) or excreted from the cell.[3] Dysregulation of SSAT activity is frequently observed in cancer, leading to altered polyamine pools that favor tumor growth.[4]

  • Oxidation: Spermine can be directly converted back to spermidine through oxidation by spermine oxidase (SMOX). This reaction produces hydrogen peroxide (H₂O₂) and the reactive aldehyde, 3-aminopropanal, which can contribute to oxidative stress and cellular damage.[5] SMOX activity is implicated in various pathologies, including cancer and neurodegenerative diseases.[6]

Furthermore, the polyamine spermidine, a precursor to spermine, is the sole substrate for a unique and essential post-translational modification called hypusination . This two-step enzymatic process modifies a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A), converting it to the unique amino acid hypusine.[7] The hypusination of eIF5A is critical for its function in protein synthesis and is indispensable for eukaryotic cell proliferation.[7]

This guide will delve into the intricate details of these modification pathways, their biological consequences, and the methodologies used to study them.

Data Presentation: Quantitative Insights into Spermine Modification

The following tables summarize key quantitative data related to the enzymes involved in spermine modification and the cellular effects of spermine analogs.

Table 1: Kinetic Parameters of Key Enzymes in Spermine Metabolism and Modification

EnzymeSubstrateK_m_ (µM)V_max_ or k_cat_Organism/SourceReference(s)
SSAT1 (zebrafish) Spermidine55-Zebrafish (recombinant)[7]
Spermine182-Zebrafish (recombinant)[7]
SMOX (human) Spermine48 (apparent K_d_)49 s⁻¹ (k₃)Human (recombinant)[5]
N¹-acetylspermine-k_cat_ is 27-fold lower than for spermineHuman (recombinant)[8]
SMOX (native) Spermine---[3]
NRD Convertase Spermine~0.1 (K_d_ for enzyme-spermine complex)-Rat[9]
Spermine1 (K_d_ at pH 6.5 for enzyme-(spermine)₂ complex)-Rat[9]
Spermine~16 (K_d_ at pH 8 for enzyme-(spermine)₂ complex)-Rat[9]
Spermine Synthase Decarboxylated S-adenosylmethionine--Bovine brain[10]
SaSpeG (MRSA) Spermine1300-Staphylococcus aureus USA300[11]
Spermidine4000-Staphylococcus aureus USA300[11]

Table 2: IC₅₀ Values of Spermine Analogs in Human Cancer Cell Lines

AnalogCell LineCancer TypeIC₅₀ (µM)Reference(s)
Spermatinamine Analogues (12, 14, 15) HeLaCervix Adenocarcinoma5-10[12]
MCF-7Breast Adenocarcinoma5-10[12]
DU145Prostate Carcinoma5-10[12]
SBP-101 A549Lung Cancer<7.0[6]
H157Lung Cancer<7.0[6]
AsPc-1Pancreatic Cancer<5.0[6]
BxPC-3Pancreatic Cancer~9.0[6]
CaOV-3Ovarian Cancer<2.0[6]
Sk-OV-3Ovarian Cancer<2.0[6]
P1P5A Various tumor and normal cell lines-8-53[13]
BNIPSpd HT-29Colon Adenocarcinoma1.64[14]
Caco-2Colon Adenocarcinoma0.15[14]
N¹, N¹¹-diethylnorspermine (DENSPM) HCT116 (in combination with 5-FU)Colon Carcinoma1.25, 2.5, 5, 10[14]

Table 3: Concentrations of Spermine and N¹,N¹²-Diacetylspermine in Cancer

AnalyteSample TypeConditionConcentration/LevelReference(s)
Spermine UrineNormal0.63–11.36 µmol/g creatinine; 0.10–1.48 µmol/g creatinine; 136.0 ± 410.2 ng/mL[12]
SerumNormal10–60 ng/mL (mean 28 ng/mL); 8.67 ± 7.33 ng/mL[12]
UrineProstate CancerSignificantly lower than in BPH and healthy controls[12]
ErythrocytesBreast CancerSignificantly decreased after surgery and chemotherapy[12]
N¹,N¹²-Diacetylspermine (DiAcSpm) UrineNormal< 0.5% of total polyamines[13]
UrineVarious CancersFrequently and markedly increased[15]
UrineColorectal Cancer (early stage)Elevated in 60% of patients[15]
TissuesColorectal CancerElevated compared to adjacent normal tissues[13]

Signaling Pathways and Logical Relationships

The modification of spermine is intricately linked to major signaling pathways that are often dysregulated in disease. The following diagrams, rendered in DOT language, illustrate these complex relationships.

Polyamine Metabolism and its Regulation

This pathway illustrates the biosynthesis and catabolism of polyamines, highlighting the key enzymes that regulate spermine levels and its modifications.

Polyamine_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N¹-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine->Spermidine SMOX N1_Acetylspermine N¹-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX N1_N12_Diacetylspermine N¹,N¹²-Diacetylspermine N1_Acetylspermine->N1_N12_Diacetylspermine Acetylation dcAdoMet dcAdoMet dcAdoMet->Spermidine dcAdoMet->Spermine ODC ODC SRM Spermidine Synthase SMS Spermine Synthase SSAT SSAT PAOX PAOX SMOX SMOX

Polyamine metabolism pathway.
The Hypusination of eIF5A

This diagram outlines the two-step enzymatic modification of eIF5A, a critical process for protein translation that is dependent on the polyamine spermidine.

Hypusination_Pathway eIF5A_precursor eIF5A Precursor (with Lysine) Deoxyhypusine_eIF5A Deoxyhypusine-eIF5A eIF5A_precursor->Deoxyhypusine_eIF5A DHS Hypusine_eIF5A Hypusinated eIF5A (Active) Deoxyhypusine_eIF5A->Hypusine_eIF5A DOHH Spermidine Spermidine DHS Deoxyhypusine Synthase (DHS) Spermidine->DHS NAD NAD+ NAD->DHS DOHH Deoxyhypusine Hydroxylase (DOHH) Cancer_Signaling Spermine Spermine SSAT SSAT Spermine->SSAT SMOX SMOX Spermine->SMOX CellProliferation Cell Proliferation Spermine->CellProliferation Promotes Apoptosis Apoptosis Spermine->Apoptosis Inhibits SSAT->CellProliferation Promotes ROS Reactive Oxygen Species (ROS) SMOX->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis Oncogenes Oncogenes (e.g., MYC) Oncogenes->SSAT Upregulates

References

Exploring the Therapeutic Potential of Spermine and its Synthetic Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous endogenous polyamine, plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and the regulation of gene expression. Recent scientific investigations have unveiled its significant therapeutic potential across a spectrum of diseases, ranging from neurodegenerative disorders to cancer and autoimmune conditions. A key mechanism underlying these therapeutic effects is the induction of autophagy, a cellular self-cleaning process vital for maintaining cellular homeostasis. However, the clinical application of spermine is often hampered by its limited bioavailability and transport across biological barriers, most notably the blood-brain barrier. To overcome these limitations, synthetic derivatives, such as the protected form Spermine(HBBB) (Tris-Boc-spermine), have been developed to enable controlled chemical modifications and enhance drug delivery. This technical guide provides an in-depth exploration of the therapeutic promise of spermine and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development in this exciting field.

Introduction to Spermine and Spermine(HBBB)

Spermine is a polycationic aliphatic amine essential for cellular function. Its ability to interact with negatively charged molecules like DNA, RNA, and proteins underpins its diverse physiological roles.

Spermine(HBBB) , also known as Tris-Boc-spermine , is a synthetically modified version of spermine where three of its four primary and secondary amine groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This protection strategy is crucial in synthetic chemistry, allowing for regioselective modification of the unprotected amine group. This enables the development of spermine conjugates and prodrugs with improved pharmacokinetic properties and targeted delivery.[3][4]

Therapeutic Applications of Spermine and its Analogs

Neurodegenerative Diseases

A growing body of evidence suggests that spermine and its precursor, spermidine, exhibit neuroprotective effects, primarily through the induction of autophagy, which aids in the clearance of protein aggregates characteristic of diseases like Alzheimer's and Parkinson's.[5][6][7]

  • Parkinson's Disease: Similar to its role in Alzheimer's, spermine's ability to induce autophagy may help clear aggregates of α-synuclein, a protein central to Parkinson's disease pathology.[6][11]

Oncology

The role of polyamines in cancer is complex. While rapidly proliferating cancer cells have a high demand for polyamines, spermine itself has shown anti-tumor properties in certain contexts.

  • Prostate Cancer: A significant decrease in spermine levels is observed in prostate cancer tissue compared to healthy and benign prostatic hyperplasia (BPH) tissues.[1][8][12][13] Lower urinary spermine levels are also associated with a higher risk of high-grade prostate cancer.[14][15] This suggests that spermine may act as an endogenous inhibitor of prostate cancer growth.[12]

Autoimmune Diseases

Spermine has demonstrated immunomodulatory effects, suggesting its potential in treating autoimmune disorders. Studies in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, have shown that spermine can regulate T-cell activation and differentiation, leading to a reduction in disease severity.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the therapeutic potential of spermine and its derivatives.

Parameter Prostate Cancer (PCa) Benign Prostatic Hyperplasia (BPH) Healthy Controls Reference
Urinary Spermine Levels (μmol/g creatinine) Significantly lower in PCa patients. In one study, the mean for PCa was 1.47.Higher than in PCa. The mean in one study was 5.87.Urinary spermine levels in healthy individuals range from 0.63–11.36 μmol/g creatinine in one study and 0.10–1.48 μmol/g creatinine in another.[15]
Tissue Spermine Concentration Significantly reduced in PCa tissue, especially in higher-grade tumors (Gleason Score ≥7).[1][8] Decreased concentrations of spermine were observed in high-grade cancer tissue compared to low-grade cancer tissue (p = 0.0044).[8]High content of spermine.High content of spermine in normal prostatic tissue.[13]
Spermine Risk Score for HGPCa A multivariable model including urinary spermine achieved an AUC of 0.82 for predicting high-grade prostate cancer.Not applicable.Not applicable.[14]

Table 1: Spermine Levels in Prostate Cancer

Compound Clinical Trial Identifier Disease Dose Range Key Findings Reference
PG-11047 NCT00705653Advanced Solid Tumors50 mg to 750 mgThe maximum tolerated dose (MTD) was determined to be 610 mg. Stable disease was documented in 30% of patients.[17][18]
PG-11047 Phase Ib Combination StudyAdvanced Solid Tumors50 mg to 590 mgIn combination with bevacizumab, partial responses were observed in 12% of patients, with stable disease in an additional 40%.[19]
Spermidine SmartAge Trial (NCT03094546)Subjective Cognitive Decline0.9 mg/dayNo significant improvement in memory performance compared to placebo after 12 months.[20][21]
Spermidine Wirth et al., 2018Subjective Cognitive Decline1.2 mg/dayImprovement in mnemonic memory after 3 months.[22]
Spermidine Pekar et al., 2021Subjective Cognitive Decline3.3 mg/dayImprovement in cognitive performance after 3 months.[22]
Spermidine NCT05459961Healthy Older Men40 mg/daySafe and well-tolerated with minimal effects on circulating polyamines, suggesting effective homeostatic control.[2][23]

Table 2: Summary of Clinical Trials with Spermine Analogs and Spermidine

Experimental Protocols

Synthesis of Spermine(HBBB) (Tris-Boc-Spermine)

This protocol describes the protection of three of the four amine groups of spermine with tert-butoxycarbonyl (Boc) groups.

Materials:

  • Spermine

  • Methanol

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Water

  • Saturated NaCl aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., CH₂Cl₂:MeOH:NH₃ (aq) 7:1:0.1)[3]

Procedure:

  • Dissolve spermine (1 equivalent) in methanol and cool the solution to -78 °C with stirring.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise to the solution and continue stirring at -78 °C for 1 hour, followed by 1 hour at 0 °C.

  • Add di-tert-butyl dicarbonate (4 equivalents) dropwise to the reaction mixture and stir at room temperature for 48 hours.

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated NaCl aqueous solution.

  • Dry the organic layer with MgSO₄, filter, and evaporate the DCM.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain tri-Boc-spermine.[3]

Quantification of Intracellular Polyamines by HPLC

This protocol outlines a general method for the quantification of spermine and other polyamines in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Biological sample (cells, tissue, etc.)

  • Perchloric acid (PCA)

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold perchloric acid to precipitate proteins. Centrifuge to collect the supernatant containing the polyamines.[6]

  • Derivatization: Mix the supernatant with the derivatization reagent to form fluorescent or UV-active derivatives of the polyamines.[6][16]

Assessment of Autophagy Induction by LC3 Western Blotting

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Materials:

  • Cells treated with spermine or a control vehicle

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Loading control antibody (e.g., GAPDH or β-actin)

Procedure:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary LC3 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify the band intensities and calculate the LC3-II/LC3-I ratio. An increased ratio in spermine-treated cells compared to controls indicates autophagy induction. To assess autophagic flux, a parallel experiment should be conducted in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic potential of spermine.

Spermine_Biosynthesis_and_Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine N1_Acetylspermine N1_Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine N1_Acetylspermine->Spermidine dcSAM Decarboxylated S-adenosylmethionine (dcSAM) SPDS SPDS dcSAM->SPDS SPMS SPMS dcSAM->SPMS SAM S-adenosylmethionine (SAM) SAM->dcSAM ODC ODC ODC->Ornithine:n SPDS->Putrescine:n SPMS->Spermidine:n SSAT SSAT SSAT->Spermidine:e SSAT->Spermine:n PAO PAO PAO->N1_Acetylspermidine:s PAO->N1_Acetylspermine:n AMD1 AMD1/SAMDC AMD1->SAM:n

Caption: Spermine Biosynthesis and Catabolism Pathway.

Spermine_Induced_Autophagy Spermine Spermine / Spermidine AMPK AMPK Spermine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) ULK1->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy Cellular_Homeostasis Cellular Homeostasis (Clearance of protein aggregates) Autophagy->Cellular_Homeostasis Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-cancer) Cellular_Homeostasis->Therapeutic_Effects

Caption: Simplified Signaling Pathway of Spermine-Induced Autophagy.

HPLC_Workflow Start Biological Sample (Cells, Tissue, Urine) Homogenization Homogenization / Lysis (in Perchloric Acid) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Contains Polyamines) Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization HPLC HPLC Analysis (C18 Column) Derivatization->HPLC Detection Detection (Fluorescence / UV) HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification End Results Quantification->End

Caption: General Workflow for Polyamine Quantification by HPLC.

Conclusion and Future Directions

Spermine and its synthetic derivatives represent a promising avenue for therapeutic intervention in a range of challenging diseases. The ability to modulate fundamental cellular processes like autophagy highlights their potential to address the root causes of pathologies associated with protein aggregation and cellular stress. The development of protected forms like Spermine(HBBB) is a critical step towards overcoming the pharmacokinetic hurdles of spermine and enabling the rational design of novel therapeutics.

Future research should focus on:

  • Optimizing Delivery: Developing targeted delivery systems to enhance the therapeutic index of spermine and its analogs, particularly for neurodegenerative diseases.

  • Elucidating Mechanisms: Further dissecting the complex signaling networks modulated by spermine to identify novel therapeutic targets and potential combination therapies.

  • Clinical Translation: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of spermine-based therapies in human patients.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of spermine's therapeutic potential, with the ultimate goal of translating this knowledge into innovative treatments for patients in need.

References

The Discovery and Synthesis of Tris-Boc-Spermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and the modulation of nucleic acid and protein functions.[1] Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA and RNA, influencing their structure and function.[1] The strategic chemical modification of spermine has led to the development of a vast array of synthetic analogues with significant potential in therapeutics, particularly in cancer treatment. A cornerstone of these synthetic endeavors is the selective protection of spermine's amino groups. This technical guide provides an in-depth exploration of the discovery and synthesis of N¹,N⁴,N⁹-tri-tert-butoxycarbonyl-spermine (Tris-Boc-Spermine), a key intermediate in the synthesis of complex polyamine derivatives.

The Role of Polyamines in Cellular Signaling

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2][3] The biosynthetic pathway begins with the amino acid ornithine, which is decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme, to produce putrescine.[2] Spermidine and spermine are subsequently synthesized by the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively.[4]

Spermine's influence extends to various signaling pathways. It is a known modulator of ion channels, including inward rectifier potassium (K+) channels and glutamate receptors, thereby affecting cellular excitability and signaling.[5] Furthermore, polyamines are implicated in the regulation of immune responses and can influence major signaling hubs such as the PI3K-Akt and Wnt pathways.[5]

Synthesis of Tris-Boc-Spermine: Methodologies and Quantitative Comparison

The synthesis of Tris-Boc-Spermine presents a significant challenge due to the presence of two primary and two secondary amino groups with similar reactivities. Selective protection is crucial for the controlled synthesis of asymmetrically functionalized spermine analogues. Various strategies have been developed to achieve the desired N¹,N⁴,N⁹-tri-Boc protection, leaving one primary amine free for further modification.

Data Presentation: Comparison of Synthetic Methods
MethodKey ReagentsStarting MaterialReported YieldReference
Trifluoroacetamide ProtectionEthyl trifluoroacetate, Di-tert-butyl dicarbonateSpermine~45%[6]
Direct Boc ProtectionDi-tert-butyl dicarbonateSpermineVariable[7]
Solid-Phase Synthesis2-Chlorotrityl chloride resin, Dde-OH, Boc₂OSpermine~10%
Experimental Protocols

Method 1: Trifluoroacetamide-Mediated Synthesis of N¹,N⁴,N⁹-Tris-Boc-Spermine [6]

This method involves the initial selective protection of one primary amine with a trifluoroacetyl group, followed by the Boc protection of the remaining three amino groups, and subsequent removal of the trifluoroacetyl group.

Step 1: Mono-trifluoroacetylation of Spermine

  • Dissolve spermine (1 equivalent) in methanol.

  • Cool the solution to -78°C with constant stirring.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise to the cooled solution.

  • Continue stirring at -78°C for 1 hour, followed by 1 hour at 0°C.

  • Remove the solvent under reduced pressure to obtain the mono-trifluoroacetylated spermine derivative.

Step 2: Boc Protection

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O (at least 3 equivalents) and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography to yield N¹,N⁴,N⁹-tri-Boc-N¹²-trifluoroacetyl-spermine.

Step 3: Deprotection of the Trifluoroacetyl Group

  • Dissolve the purified product from Step 2 in methanol.

  • Add a solution of aqueous ammonia and stir at room temperature.

  • Monitor the reaction for the removal of the trifluoroacetyl group.

  • Once complete, remove the solvent and purify the residue by column chromatography to obtain N¹,N⁴,N⁹-Tris-Boc-Spermine.

Method 2: Solid-Phase Synthesis of N¹-Functionalized Spermine via a Tris-Boc Intermediate

This approach utilizes a solid support for the synthesis, which can simplify purification steps.

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of spermine (excess) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate the mixture for several hours at room temperature.

  • Wash the resin extensively with DCM, methanol, and then DCM again, and dry under vacuum.

Step 2: Selective Protection on Solid Support

  • To the spermine-loaded resin, add a solution of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)-OH to selectively protect one primary amino group.

  • After washing, treat the resin with a solution of di-tert-butyl dicarbonate and DIPEA in DCM to protect the remaining three amino groups with Boc groups.

Step 3: Selective Dde Deprotection and Functionalization

  • Treat the resin with a solution of 2% hydrazine in dimethylformamide (DMF) to remove the Dde protecting group, liberating one primary amine.

  • The free amine can then be functionalized on-resin by reaction with an appropriate electrophile.

Step 4: Cleavage from Resin

  • Cleave the final product from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

  • Concentrate the cleavage solution and purify the crude product by chromatography to yield the desired N¹-functionalized, N⁴,N⁹,N¹²-tris-Boc-spermine.

Mandatory Visualizations

Polyamine Biosynthesis Pathway

Polyamine_Biosynthesis cluster_aminopropyl Aminopropyl Group Donor Arg Arginine Orn Ornithine Arg->Orn Put Putrescine Orn->Put Spd Spermidine Put->Spd Spm Spermine Spd->Spm Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SpdS Spermidine Synthase dcSAM->SpdS SpmS Spermine Synthase dcSAM->SpmS ARG Arginase ARG->Arg ODC Ornithine Decarboxylase (ODC) (Rate-limiting) ODC->Orn SAMDC SAM Decarboxylase (SAMDC) SAMDC->SAM SpdS->Put SpmS->Spd

Caption: The mammalian polyamine biosynthesis pathway.

Experimental Workflow: Trifluoroacetamide-Mediated Synthesis

Synthesis_Workflow Start Spermine Step1 Mono-trifluoroacetylation (-78°C to 0°C) Start->Step1 Intermediate1 Mono-TFA-Spermine Step1->Intermediate1 Step2 Tris-Boc Protection (Boc)₂O, Base Intermediate1->Step2 Intermediate2 N¹,N⁴,N⁹-tri-Boc-N¹²-TFA-Spermine Step2->Intermediate2 Step3 TFA Deprotection Aqueous Ammonia Intermediate2->Step3 Purification Column Chromatography Step3->Purification FinalProduct Tris-Boc-Spermine Purification->FinalProduct

Caption: Workflow for the synthesis of Tris-Boc-Spermine.

Conclusion

The synthesis of Tris-Boc-Spermine is a pivotal step in the development of novel polyamine analogues for research and therapeutic applications. The methodologies presented here, while requiring careful control of reaction conditions, provide reliable routes to this valuable synthetic intermediate. A thorough understanding of the underlying chemistry and the biological roles of polyamines is essential for the rational design of new compounds with enhanced efficacy and selectivity. The continued refinement of synthetic strategies for selectively protected polyamines will undoubtedly accelerate progress in the fields of medicinal chemistry and chemical biology.

References

Methodological & Application

Application Notes and Protocols: Spermine-Based Polymers for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(β-amino ester)s (PBAEs) are a class of biodegradable and biocompatible cationic polymers that have become prominent non-viral vectors for nucleic acid delivery.[1] Their pH-responsive nature allows for effective electrostatic interaction with negatively charged genetic material (like siRNA and plasmid DNA) and facilitates endosomal escape, a crucial step for successful gene silencing or expression.[1] Spermine, a naturally occurring polyamine integral to packaging DNA in eukaryotic cells, serves as an excellent, biocompatible building block for synthesizing these polymers.[1][2] While spermine itself has a low molecular weight that limits its transfection efficiency, its polymerization into PBAEs significantly enhances its ability to condense and deliver nucleic acids.[2][3]

These application notes provide detailed methodologies for the synthesis of spermine-based PBAEs, their formulation into nucleic acid-loaded nanoparticles (polyplexes), and protocols for their characterization and application in in-vitro gene delivery.

Data Presentation

The following tables summarize key quantitative data for the synthesis, characterization, and application of spermine-based PBAEs and their corresponding siRNA/pDNA polyplexes.

Table 1: Polymer Synthesis and Characterization

Polymer Name Monomers Monomer Molar Ratio (Spermine derivative:Acrylate) Molecular Weight (Mn, Da) Polydispersity Index (PDI) Reference
P(SpBAE) Spermine, 1,4-butanediol diacrylate 1:1 ~6,000 1.5 - 2.5 [4]

| P(SpDBAE) | Spermine, Decylamine, 1,4-butanediol diacrylate | (Not specified) | ~6,000 | 1.6 |[3][4] |

Table 2: Nanoparticle (Polyplex) Characteristics

Polymer Genetic Material N/P Ratio* Particle Size (Hydrodynamic Diameter, nm) Zeta Potential (mV) Reference
P(SpDBAE) siRNA 5 < 150 +15 to +25 [4]
P(SpDBAE) siRNA 7 < 150 +20 to +30 [4]
PEI/Spermine pDNA 1.5:1:25 (PEI:Spermine:DNA mass ratio) ~150 +10 to +20 [5][6]
Dextran-Spermine pDNA 12 (Weight ratio) 100 - 200 (Not specified) [7]
Pullulan-Spermine pDNA (Not specified) 172 ± 3 (Not specified) [8]
SMS-DS3 pDNA 25 (Weight ratio) ~180 (Not specified) [9]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid, unless otherwise specified.

Table 3: In Vitro Transfection Efficiency and Cytotoxicity

Polymer/Carrier Cell Line Genetic Material Transfection Efficiency Cytotoxicity (Cell Viability) Reference
P(SpDBAE) H1299-eGFP siRNA ~90% gene silencing Higher than PEI 25 kDa; IC50: 43.47 µg/mL [4]
PEI/Spermine 293T pDNA (GFP) Up to 40.7% increase over PEI alone Low cytotoxicity observed [5][6]
Pullulan-Spermine T24 pDNA (p53) 10-fold higher expression than Lipofectamine 2000 Reduced cytotoxicity compared to Lipofectamine 2000 [10]
SMS-DS3 HepG2 pDNA (GFP) ~40% Low cytotoxicity [9]

| PSCFO/pEGFP-p53 | U87 | pDNA (p53) | (Not specified) | 92% survival at 50 µg/µl |[8] |

Experimental Protocols

Protocol 1: Synthesis of Spermine-Based Poly(β-amino ester) (PBAE)

This protocol details the synthesis of a spermine-based PBAE via Michael addition, which involves the protection of spermine amines, polymerization, and subsequent deprotection.[1]

1.1. Materials and Reagents:

  • Spermine

  • Methanol (MeOH)

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Saturated NaCl aqueous solution

  • Magnesium sulfate (MgSO₄)

  • 1,4-butanediol diacrylate

  • Trifluoroacetic acid (TFA)

  • Pentane

  • Acetone

  • Silica gel for column chromatography

1.2. Procedure:

Step 1: Synthesis of Tri-Boc-Spermine (Protecting Step) [1][2]

  • Dissolve spermine (1 equivalent) in methanol and cool the solution to -78 °C while stirring.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise to the solution. Continue stirring at -78 °C for 1 hour, then at 0 °C for another hour.

  • Without isolating the intermediate, add di-tert-butyl dicarbonate (4 equivalents) dissolved in methanol to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 2 days.

  • Adjust the pH to >11 by adding 25% aqueous ammonia and stir overnight to cleave the trifluoroacetamide group.[4]

  • Concentrate the mixture in vacuo. Dilute the residue with DCM and wash sequentially with distilled water and saturated NaCl solution.[4]

  • Dry the organic layer with MgSO₄, filter, and evaporate the DCM.

  • Purify the crude product using silica gel column chromatography to obtain pure tri-Boc-spermine.

  • Characterize the product using ¹H NMR spectroscopy.

Step 2: Polymerization [1][2]

  • In a reaction vessel, mix tri-Boc-spermine (1 equivalent) with 1,4-butanediol diacrylate (1 equivalent).

  • Heat the mixture at 120 °C and stir overnight.

  • Dissolve the resulting viscous product in DCM and precipitate it in n-hexane.

  • Dry the polymer (now P(BSpBAE)) under vacuum.

  • Characterize the polymer by ¹H NMR and Size Exclusion Chromatography (SEC) to determine its structure, molecular weight, and polydispersity.

Step 3: Deprotection of the Polymer [1][11]

  • Dissolve the Boc-protected PBAE (e.g., 100 mg) in a mixture of DCM (20 mL) and TFA (1 mL).

  • Stir the solution at room temperature for 2 hours.

  • Evaporate the DCM and TFA under reduced pressure.

  • Dissolve the residue in acetone and precipitate the deprotected polymer in pentane. Repeat this precipitation three times.

  • Dry the final product (e.g., P(SpBAE)) under vacuum for 2 days.

Protocol 2: Formulation of PBAE/Nucleic Acid Nanoparticles (Polyplexes)

This protocol describes the formation of nanoparticles through the self-assembly of the cationic spermine-based polymer and the anionic nucleic acid (siRNA or pDNA).[1][11]

2.1. Materials and Reagents:

  • Spermine-based PBAE (from Protocol 1)

  • siRNA or plasmid DNA stock solution

  • Nuclease-free water

  • HEPES buffer (10 mM, pH 5.4) or Opti-MEM I Reduced Serum Medium[11][12]

2.2. Procedure:

  • Prepare a stock solution of the PBAE polymer in DMSO (e.g., 25 mg/mL).[11]

  • Dilute the polymer stock and the nucleic acid stock separately in equal volumes of HEPES buffer or other serum-free medium. The final concentrations should be calculated to achieve the desired N/P ratio.

  • To form the polyplexes, add the diluted polymer solution to the diluted nucleic acid solution while gently vortexing or pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable nanoparticle formation.[11][12]

  • The nanoparticles are now ready for characterization or in vitro transfection.

2.3. Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles.[1]

  • Nucleic Acid Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescence intercalation assay, such as SYBR Gold or PicoGreen.[1][4]

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with the formulated nanoparticles.[1][6]

3.1. Materials and Reagents:

  • PBAE/nucleic acid nanoparticles (from Protocol 2)

  • Mammalian cell line (e.g., HEK-293T, H1299, HeLa, HepG2)[6][9][13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • 24-well or 96-well cell culture plates

  • Positive control (e.g., Lipofectamine 2000, commercial PEI)[10]

  • Negative control (e.g., scrambled siRNA polyplexes, untreated cells)

3.2. Procedure:

  • Cell Seeding: Seed cells in a culture plate (e.g., 1.2 x 10⁵ cells/well for a 24-well plate) and allow them to attach and grow overnight to reach 70-80% confluency at the time of transfection.[6][15]

  • Transfection:

    • On the day of transfection, gently remove the old medium from the cells.

    • Add the freshly prepared nanoparticle solution (from Protocol 2), diluted in serum-free medium, to each well in a dropwise manner.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37 °C in a CO₂ incubator.[6][12]

  • Post-Transfection:

    • After the 4-6 hour incubation, remove the transfection medium and replace it with fresh, complete (serum-containing) growth medium.

    • Incubate the cells for an additional 24-72 hours before analysis.[12]

Protocol 4: Assessment of Gene Expression or Silencing

The outcome of the transfection can be assessed by quantifying the expression of the delivered gene (for pDNA) or the knockdown of the target gene (for siRNA).

4.1. Methods for Analysis:

  • Flow Cytometry: If a reporter gene like Green Fluorescent Protein (GFP) was used, transfection efficiency can be quantified by measuring the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.[4][6]

  • Quantitative PCR (qPCR): To measure gene silencing at the mRNA level, extract total RNA from the cells 24-48 hours post-transfection. Perform reverse transcription followed by qPCR to quantify the relative expression of the target gene, normalized to a housekeeping gene.

  • Western Blot: To assess protein-level changes, lyse the cells 48-72 hours post-transfection. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the target protein and a loading control.

  • Luciferase Assay: If a luciferase reporter plasmid was used, measure the luminescence of cell lysates using a luminometer to quantify gene expression.[10]

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): To assess the biocompatibility of the nanoparticles, treat cells with varying concentrations of the polyplexes and measure cell viability after 24 hours using an MTT or similar assay.[4]

Visualizations

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_formulation Phase 2: Formulation cluster_application Phase 3: In Vitro Application synthesis Synthesis of Spermine-PBAE charact Polymer Characterization (NMR, SEC) synthesis->charact formulation Nanoparticle Formulation charact->formulation np_charact Nanoparticle Characterization (DLS) formulation->np_charact transfection Cell Transfection np_charact->transfection analysis Functional Analysis (Flow Cytometry, qPCR) transfection->analysis

Caption: High-level experimental workflow from polymer synthesis to functional analysis.

nanoparticle_formation cluster_assembly Self-Assembly Process polymer Cationic Polymer (+ charge) mix Mixing in Aqueous Buffer polymer->mix gene Nucleic Acid (- charge) gene->mix p_ion g_ion nanoparticle Nanoparticle (Polyplex) ~150 nm mix->nanoparticle Electrostatic Interaction

Caption: Diagram of nanoparticle formation via electrostatic self-assembly.

cellular_uptake cluster_cell Cellular Environment np Spermine-Polymer Nanoparticle endocytosis Endocytosis np->endocytosis Cellular Uptake membrane Cell Membrane endosome Endosome (Low pH) endocytosis->endosome escape Endosomal Escape ('Proton Sponge Effect') endosome->escape release Gene Release (siRNA/pDNA) escape->release effect Therapeutic Effect (Gene Silencing/Expression) release->effect

Caption: Mechanism of cellular uptake and intracellular gene delivery.

References

Application Notes and Protocols for Tris-Boc-Spermine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermine, are naturally occurring polycationic molecules that play crucial roles in various cellular processes. Their conjugation to peptides has emerged as a powerful strategy in drug development to enhance therapeutic efficacy. The incorporation of spermine into a peptide sequence can significantly improve its cellular uptake, bioavailability, and biological activity. Tris-Boc-spermine, a derivative of spermine where three of the four amino groups are protected by tert-butoxycarbonyl (Boc) groups, is a key building block for the controlled, site-specific introduction of spermine during solid-phase peptide synthesis (SPPS). These application notes provide a comprehensive overview and detailed protocols for the use of Tris-Boc-spermine in the synthesis of spermine-peptide conjugates.

Key Applications and Advantages

The conjugation of spermine to peptides offers several advantages:

  • Enhanced Cellular Uptake: The polycationic nature of spermine at physiological pH facilitates the transport of peptides across cell membranes, leading to increased intracellular concentrations.[1] This is particularly beneficial for targeting intracellular proteins.

  • Improved Helicity and Stability: C-terminal conjugation of spermine has been shown to increase the helicity of peptides, which can be crucial for their biological activity, particularly for peptides that mediate protein-protein interactions.[1]

  • Minimal Impact on Biological Activity: Spermine conjugation, when strategically placed, often does not interfere with the peptide's primary biological function.[1]

  • Reduced Cytotoxicity: Compared to other strategies for enhancing cell permeability, such as the use of poly-arginine sequences, spermine conjugation has been associated with lower cytotoxicity.[1]

Data Presentation

Table 1: Effects of C-terminal Spermine Conjugation on Peptide Properties
Peptide Construct% HelicityCell Viability (% of control)Fold Increase in Cellular Uptake
Unconjugated Linear PeptideLow~100%1 (baseline)
Stapled Peptide (charge-neutral)Moderate~100%-
Arginine-Substituted Stapled PeptideHigh30-50%-
Spermine-Conjugated Stapled Peptide Significantly Increased ~100% 16-22 fold [1]

Data is compiled from a study on p53-Mdm2 interaction inhibitors.[1] Helicity was determined by circular dichroism, cell viability by ATP assay, and cellular uptake by fluorescence-activated cell sorting (FACS).[1]

Table 2: Representative Yields and Purities of Spermine-Peptide Conjugates from SPPS
Synthesis MethodCrude Yield (%)Purity after Purification (%)Reference
Manual Fmoc-SPPS (C-terminal conjugation)Not specified>95% (after HPLC)[1]
Manual SPPS (General)8 - 64% (peptide specific)>95%

Yields in solid-phase peptide synthesis are highly sequence-dependent and can vary significantly.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of spermine into peptides using Tris-Boc-spermine during solid-phase peptide synthesis.

Protocol 1: On-Resin N-Terminal Conjugation of Tris-Boc-Spermine

This protocol describes the coupling of Tris-Boc-spermine to the N-terminus of a peptide chain assembled on a solid support using standard Fmoc-based chemistry.

Materials:

  • Peptide-resin (fully assembled with a free N-terminal amine)

  • Tris-Boc-spermine

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of Tris-Boc-Spermine:

    • In a separate vial, dissolve Tris-Boc-spermine (2-4 equivalents relative to the resin loading) and HATU or HBTU (1.95 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.

  • Coupling Reaction:

    • Add the activated Tris-Boc-spermine solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude spermine-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Side-Chain Conjugation of Spermine to Aspartic/Glutamic Acid

This protocol describes the conjugation of spermine to the side chain of an aspartic or glutamic acid residue within the peptide sequence. This requires an orthogonal protection strategy for the side chain carboxyl group.

Materials:

  • Peptide-resin containing an Asp or Glu residue with a side-chain protecting group removable orthogonally to the main SPPS chemistry (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH for Fmoc-SPPS).

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., Phenylsilane) for allyl deprotection.

  • Tris-Boc-spermine

  • Coupling reagents (HATU or HBTU) and DIPEA.

  • Solvents and cleavage cocktail as in Protocol 1.

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc-SPPS, incorporating the orthogonally protected Asp or Glu residue at the desired position.

  • Orthogonal Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ and Phenylsilane in DCM under an inert atmosphere to remove the allyl protecting group from the Asp/Glu side chain.

    • Wash the resin thoroughly with DCM and DMF.

  • Spermine Coupling:

    • Activate Tris-Boc-spermine as described in Protocol 1, Step 3.

    • Add the activated Tris-Boc-spermine solution to the resin and agitate for 2-4 hours.

  • Monitoring and Washing: Monitor the coupling reaction with the Kaiser test and wash the resin as described in Protocol 1, Steps 5 and 6.

  • Final Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as outlined in Protocol 1, Steps 7 and 8.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Spermine Conjugation cluster_final_steps Final Processing start Start with Resin spps_cycle Fmoc-SPPS Cycles (Deprotection & Coupling) start->spps_cycle peptide_resin Resin-Bound Peptide spps_cycle->peptide_resin deprotection Selective Deprotection (N-terminus or Side-chain) peptide_resin->deprotection coupling Couple to Peptide deprotection->coupling activation Activate Tris-Boc-Spermine activation->coupling conjugated_peptide_resin Spermine-Conjugated Peptide on Resin coupling->conjugated_peptide_resin cleavage Cleavage & Deprotection conjugated_peptide_resin->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Spermine-Peptide Conjugate purification->final_product

Caption: General workflow for the solid-phase synthesis of spermine-peptide conjugates.

signaling_pathway cluster_cell extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space spermine_peptide Spermine-Peptide Conjugate uptake Enhanced Cellular Uptake spermine_peptide->uptake target Intracellular Target (e.g., Protein) uptake->target Increased Concentration effect Biological Effect target->effect

References

Application Notes and Protocols: Spermine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Note on Nomenclature: The term "Spermine(HBBB)" does not correspond to a standard chemical name in published literature. These notes and protocols are based on the extensive research available for spermine and its derivatives used in targeted drug delivery. It is presumed that "HBBB" is an internal project code or a specific, non-standard derivative. The principles and methods described herein are broadly applicable to spermine-functionalized nanocarriers.

Spermine is a naturally occurring polyamine that plays a crucial role in cell growth and proliferation.[1] Its unique properties make it a highly attractive component for advanced drug delivery systems, particularly in anticancer therapy.[1] The utility of spermine stems from two primary characteristics:

  • Polycationic Nature : At physiological pH, spermine's multiple amine groups are protonated, resulting in a strong positive charge. This allows for efficient electrostatic complexation with negatively charged therapeutic cargo, such as small interfering RNA (siRNA), plasmid DNA, and certain anionic drugs.[1] This positive charge also promotes interaction with the negatively charged cell surface, enhancing cellular uptake.[1]

  • Targeting via the Polyamine Transport System (PTS) : Many cancer cells exhibit upregulated metabolism and have a high demand for polyamines, leading to the overexpression of the Polyamine Transport System (PTS) on their surface.[1] By functionalizing nanocarriers with spermine, these delivery systems can act as "Trojan horses," being actively recognized and internalized by cancer cells through the PTS.[1] This mechanism facilitates the selective accumulation of the drug payload in tumor tissues, enhancing efficacy while minimizing systemic toxicity.[1]

Spermine can be integrated into various nanocarrier platforms, including polymeric nanoparticles, liposomes, micelles, and drug conjugates, to deliver chemotherapeutics and gene therapies.[1] Polymerization of spermine into structures like poly(β-amino ester)s (PBAEs) is a common strategy to increase its molecular weight, which improves its ability to condense and deliver nucleic acids like siRNA.[2][3][4]

Data Presentation: Performance of Spermine-Based Systems

The following tables summarize key quantitative data for the synthesis, characterization, and efficacy of various spermine-based drug delivery systems.

Table 1: Polymer Synthesis and Characterization

Polymer Name Monomers Molecular Weight (Mn, Da) Polydispersity Index (PDI) Reference
P(BSpBAE) Tri-Boc-spermine, 1,4-butanediol diacrylate 3,600 1.73 [2]

| P(SpDBAE) | Tri-Boc-spermine, Decylamine, 1,4-butanediol diacrylate | 6,000 | - |[5][6] |

Table 2: Nanoparticle Formulation and Physicochemical Properties

Formulation Cargo N/P Ratio* Particle Size (nm) Zeta Potential (mV) Reference
P(SpDBAE) Polyplexes siRNA 5 ~130 +15 [6][7]
P(SpDBAE) Polyplexes siRNA 7 <150 Slightly Positive [7]
Spermine-based Niosomes siRNA - <200 Positive [8]
DEX-SP Nanocarriers Doxorubicin - 62 - [9]
DEX-SP-DOX-mAb Doxorubicin - 84 - [9]

| Spermine Surfactant Nanoparticles | siRNA | 12 | 85.5 - 120.6 | - |[10] |

*N/P Ratio: The molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid.

Table 3: In Vitro Efficacy of Spermine-Based Delivery Systems

System Cell Line Cargo Outcome Reference
P(SpDBAE) Polyplexes H1299-eGFP eGFP siRNA ~90% gene silencing [6][11]
P(BSpBAE) Polyplexes H1299/eGFP eGFP siRNA ~60% eGFP knockdown [2][12]
P(SpBAE) Polyplexes A549 KRAS siRNA ~45% inhibition of KRAS expression [2][12]
Spermine Surfactant (SKAHCO) U87-Luc Luciferase siRNA 84.6% silencing of luciferase activity [10]

| Spermine-derived Liposomes | Murine Macrophages | anti-CD68 siRNA | Potent and specific reduction of CD68 transcript |[13] |

Table 4: In Vivo Performance of Spermine-Based Delivery Systems

System Animal Model Target Organ/Cell Outcome Reference

| Spermine-derived Surfactant Liposomes | Mice | Liver Resident Macrophages | Up to 70% knockdown of CD68 mRNA |[13] |

Visualizations: Pathways and Workflows

G Principle of Spermine-Mediated Targeted Drug Delivery cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment A Spermine-Functionalized Nanocarrier (IV Injection) B Cancer Cell (Overexpressing PTS) A->B Extravasation C Recognition & Binding (Spermine Ligand to PTS) B->C Targeting D Internalization (Endocytosis) C->D E Drug Release (e.g., in Endosome) D->E F Therapeutic Effect E->F

Caption: Spermine-nanocarrier targeting mechanism.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Monomer Synthesis (e.g., Tri-Boc-Spermine) B 2. Polymerization (Michael Addition) A->B C 3. Nanoparticle Formulation (Self-assembly with Drug/siRNA) B->C D 4. Polymer Analysis (NMR, SEC) B->D E 5. Nanoparticle Analysis (Size, Zeta Potential, Encapsulation) C->E F 6. Cellular Uptake Assay C->F G 7. Efficacy Assay (e.g., Gene Silencing) C->G H 8. Cytotoxicity Assay (e.g., MTT) C->H

Caption: Workflow for developing spermine-based carriers.

G Cellular Pathway of siRNA Delivery by Spermine-Based PBAEs A PBAE/siRNA Polyplex B Cell Membrane A->B Binding C Endocytosis B->C D Early Endosome (pH ~6.5) C->D E Late Endosome (pH ~5.5) D->E F Endosomal Escape ('Proton Sponge' Effect) D->F Desired Pathway E->F K Lysosomal Degradation E->K Undesired Pathway G siRNA Release (Cytoplasm) F->G H RISC Loading G->H I Target mRNA Cleavage H->I J Gene Silencing I->J

Caption: Cellular uptake and mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of Tri-Boc-Spermine

This protocol describes the protection of three of the four amine groups of spermine, a common first step for controlled polymerization.[2][4]

Materials:

  • Spermine

  • Methanol

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Saturated NaCl aqueous solution, distilled water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve spermine (1 equivalent) in methanol and cool the solution to -78 °C while stirring.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise to the solution. Continue stirring at -78 °C for 1 hour, then at 0 °C for 1 hour.

  • Without isolating the intermediate, add di-tert-butyl dicarbonate (4 equivalents) dropwise to the solution and stir at room temperature for 2 days.[4]

  • Adjust the solution to a pH above 11 using 25% ammonia and stir overnight to cleave the trifluoroacetamide protecting group.[4]

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in DCM and wash sequentially with distilled water and saturated NaCl aqueous solution.

  • Dry the organic layer with MgSO₄, filter, and evaporate the DCM to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure tri-Boc-spermine.[4]

  • Characterize the final product using ¹H NMR spectroscopy.

Protocol 2: Synthesis of Spermine-Based Poly(β-amino ester) (PBAE)

This protocol details the Michael addition polymerization of tri-Boc-spermine with a diacrylate, followed by deprotection to yield the final cationic polymer.[2][3]

Materials:

  • Tri-Boc-spermine (from Protocol 1)

  • 1,4-butanediol diacrylate

  • DCM

  • n-hexane

  • Trifluoroacetic acid (TFA)

Procedure:

  • Polymerization:

    • In a reaction vessel, mix tri-Boc-spermine (1 equivalent) with 1,4-butanediol diacrylate (1 equivalent).[2]

    • Stir the mixture at 120 °C overnight in a neat reaction (without solvent).[2]

    • Dissolve the resulting polymer in DCM and precipitate it in n-hexane.

    • Dry the polymer product under vacuum to obtain the Boc-protected PBAE, P(BSpBAE).

    • Characterize the polymer by ¹H NMR and Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity.[2]

  • Deprotection:

    • Dissolve the P(BSpBAE) in a mixture of DCM and TFA (e.g., 20 mL DCM and 1 mL TFA per 100 mg of polymer).[3]

    • Stir the solution at room temperature for 2 hours.

    • Evaporate the DCM and TFA under vacuum.

    • Dissolve the residue in distilled water and lyophilize to obtain the final deprotected PBAE, P(SpBAE).[2]

Protocol 3: Preparation of PBAE/siRNA Nanoparticles (Polyplexes)

This protocol describes the self-assembly of the cationic PBAE with anionic siRNA to form nanoparticles.[2][3]

Materials:

  • Spermine-based PBAE (from Protocol 2)

  • siRNA of interest

  • Nuclease-free water or buffer (e.g., 10 mM HEPES, pH 5.3)

Procedure:

  • Prepare separate solutions of the PBAE and siRNA in the chosen buffer.

  • Calculate the required amount of polymer based on the desired N/P ratio (molar ratio of polymer nitrogen to siRNA phosphate). The following equation can be used:

    • m(polymer) = n(siRNA) × 52 × (N/P) × M(protonable unit) where m is mass, n is moles, and M is molar mass.[2]

  • Add the siRNA solution to the polymer solution via pipetting.

  • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.[2]

Protocol 4: Characterization of Nanoparticles

A. Particle Size and Zeta Potential

  • Dilute the polyplex solution from Protocol 3 in the appropriate buffer.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[2]

B. siRNA Encapsulation Efficiency (SYBR Gold Assay) This assay determines the amount of siRNA successfully encapsulated within the nanoparticles.[2][4]

  • Prepare polyplexes at various N/P ratios (e.g., 0, 1, 3, 7, 10, 15, 20) in a black 96-well plate.[2]

  • Use a sample of free siRNA (N/P = 0) as the 100% fluorescence control.

  • Add SYBR Gold nucleic acid stain solution to each well and incubate for 10 minutes in the dark. The dye's fluorescence is quenched when bound to encapsulated siRNA.[2]

  • Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculate the encapsulation efficiency (EE%) as: EE% = (1 - (Fluorescence_sample / Fluorescence_free_siRNA)) × 100.

Protocol 5: In Vitro Gene Silencing Assay

This protocol assesses the ability of the siRNA-loaded nanoparticles to knock down a target gene in a cell culture model.[3]

Materials:

  • PBAE/siRNA polyplexes (from Protocol 3)

  • Target cell line (e.g., H1299 cells stably expressing eGFP)

  • Complete cell culture medium

  • Reagents for analysis (e.g., lysis buffer, antibodies for Western blot, reagents for qPCR)

Procedure:

  • Seed the target cells in appropriate well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the prepared PBAE/siRNA polyplexes.

  • Incubate the cells for a specified period (e.g., 4-6 hours for transfection, followed by replacement with fresh media and further incubation for a total of 48-72 hours).

  • Assess gene silencing using a suitable method:

    • Flow Cytometry: For cells expressing a fluorescent reporter protein like eGFP, quantify the reduction in mean fluorescence intensity compared to control cells.[6]

    • Quantitative PCR (qPCR): Isolate total RNA, perform reverse transcription to cDNA, and quantify the downregulation of the target mRNA levels relative to a housekeeping gene.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and use specific antibodies to measure the reduction in the target protein expression.[2]

Protocol 6: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the biocompatibility of the delivery system on cultured cells.[10]

Materials:

  • PBAE/siRNA polyplexes

  • Target cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the polyplexes (and polymer-only controls). Include untreated cells as a viability control.

  • Incubate for a period relevant to the application (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

References

Application Notes and Protocols: Spermine Conjugation for Targeted Ligand Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of spermine to targeting ligands, a promising strategy for enhancing the delivery of therapeutics to specific cells and tissues. The unique polycationic nature of spermine at physiological pH allows for efficient interaction with negatively charged cell surfaces, while also enabling targeting of the overexpressed polyamine transport system (PTS) in many cancer cells.[1] This document outlines the principles of spermine-mediated targeting, presents key quantitative data from relevant studies, and offers detailed protocols for the synthesis, purification, and cellular uptake analysis of spermine conjugates.

Principle of Spermine-Mediated Drug Delivery

Spermine, a naturally occurring polyamine, is essential for cell proliferation and growth.[1] Its utility in targeted drug delivery is primarily based on two key properties:

  • Polycationic Nature : At physiological pH, the multiple amine groups of spermine are protonated, resulting in a strong positive charge. This allows for electrostatic interactions with negatively charged molecules such as siRNA and plasmid DNA, facilitating their condensation and protection.[1] This positive charge also promotes interaction with the negatively charged cell surface, enhancing cellular uptake.[1]

  • Targeting the Polyamine Transport System (PTS) : Many cancer cells exhibit a high metabolic rate and an increased demand for polyamines.[2] To meet this demand, they upregulate the Polyamine Transport System (PTS) on their cell surface.[1][2] By conjugating spermine to drugs or nanocarriers, these therapeutic agents can effectively act as "Trojan horses," being recognized and actively internalized by cancer cells via the PTS.[1] This leads to a selective accumulation of the therapeutic payload in tumor tissues, potentially increasing efficacy and reducing systemic toxicity.[1]

Data Presentation: Quantitative Analysis of Spermine Conjugates

The following tables summarize key quantitative data from studies on spermine-conjugated molecules, providing a comparative overview of their efficacy.

Table 1: Cytotoxicity of Spermine-Acridine Conjugates

Conjugate TypeLinkageIC50 Value (µM) in L1210 and CHO cellsReference
AminoacridinesAmine~2[3]
AmidoacridinesAmide20 - 40[3]

Table 2: Cellular Uptake and Biological Activity of Spermine-Stapled Peptides

PeptideModificationChargeRelative Cellular Uptake (Fold Increase vs. Linear Counterpart)IC50 (nM)Reference
Fluo-4Stapled, Spermine-conjugated+316130 ± 20[4]
Fluo-8Stapled, Spermine-conjugated+322110 ± 10[4]
Fluo-3Stapled, Arginine-substituted+2-700 ± 100[4]
Fluo-7Stapled, Arginine-substituted+2-1900 ± 200[4]

Table 3: Gene Silencing Efficacy of Spermine-Based siRNA Delivery Systems

Delivery SystemCell LineTarget GeneGene Knockdown EfficiencyReference
Spermine-PBAE/siRNAH1299 (Lung Cancer)eGFP~90%[1]
P(BSpBAE) polyplexesH1299/eGFPeGFP58.5% (without chloroquine)[5]
P(SpBAE) polyplexesH1299/eGFPeGFP86.6% (with chloroquine)[5]
Spermine-based amphiphilic poly(β-amino ester)sH1299-eGFPeGFP~90%[6]
Spermine-Liposomes/siRNAMurine Macrophages (in vivo)CD68 mRNAUp to 70%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of spermine-conjugated targeting ligands.

Protocol 1: Synthesis of Regioselectively Protected Tri-Boc-Spermine

This protocol describes a method for protecting three of the four amino groups of spermine with tert-Butoxycarbonyl (Boc) groups, leaving one secondary amine available for conjugation.

Materials:

  • Spermine

  • Methanol

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 25% aqueous ammonia

  • Dichloromethane (DCM)

  • Water

  • Saturated NaCl solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM:MeOH:NH₃ (aq))

Procedure:

  • Selective Protection of Primary Amines:

    • Dissolve spermine (1 equivalent) in methanol at -78°C.

    • Add ethyl trifluoroacetate (1 equivalent) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines.[7]

  • Boc Protection of Secondary Amines:

    • Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equivalents) to the solution and stir at room temperature for 48 hours.[7]

  • Deprotection of Primary Amines:

    • Adjust the solution pH to >11 using 25% aqueous ammonia and stir overnight to selectively cleave the trifluoroacetamide groups.[7]

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane (DCM) and wash with water and saturated NaCl solution.[7]

    • Dry the organic phase with MgSO₄ and concentrate under reduced pressure.[7]

    • Purify the crude product by silica gel column chromatography using a suitable mobile phase (e.g., DCM:MeOH:NH₃ (aq) 7:1:0.1) to obtain tri-Boc-spermine.[7]

  • Characterization:

    • Confirm the structure of the resulting tri-Boc-spermine using ¹H NMR and mass spectrometry.[7]

Protocol 2: Acylation of Protected Spermine with an NHS-Ester Activated Molecule

This protocol provides a general method for conjugating a molecule containing a carboxylic acid to the free amino group of a partially protected spermine.

Materials:

  • Molecule to be conjugated (with a carboxylic acid group)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Protected spermine derivative (e.g., tri-Boc-spermine)

  • Buffer (e.g., PBS, pH 8.5)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc groups)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the molecule to be conjugated (1 equivalent) in an appropriate anhydrous solvent.

    • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and a carbodiimide coupling agent like EDC (1.2 equivalents).[7]

    • Stir at room temperature for 1-4 hours to form the NHS ester.[7]

  • Conjugation Reaction:

    • Dissolve the protected spermine derivative (e.g., tri-Boc-spermine, 1.1 equivalents) in a suitable buffer (e.g., PBS, pH 8.5).[7]

    • Add the activated NHS-ester solution dropwise to the spermine solution.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Deprotection (if required):

    • Once the conjugation is complete, remove the protecting groups using the appropriate conditions (e.g., TFA for Boc groups).

  • Purification:

    • Purify the final conjugate using a suitable method such as reverse-phase HPLC to remove excess reagents and byproducts.[7]

Protocol 3: Solid-Phase Synthesis of a Spermine-Peptide Conjugate

This protocol describes the synthesis of a peptide with a C-terminal spermine conjugation using solid-phase peptide synthesis (SPPS).[4]

Materials:

  • 2-chlorotrityl chloride resin

  • Spermine

  • Dichloromethane (DCM)

  • 2-acetyldimedone (Dde protecting group reagent)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2% hydrazine in DMF

  • Fmoc-protected amino acids

  • Standard SPPS reagents (coupling agents, deprotection solutions)

  • TFA-containing cleavage cocktail

  • HPLC purification system

Procedure:

  • Immobilization of Spermine on Resin:

    • Treat 2-chlorotrityl chloride resin with an excess amount of spermine in dichloromethane for 30 minutes.[4]

  • Selective Protection of Spermine on Resin:

    • After extensive washing, selectively protect the secondary amines with Boc groups by first masking the terminal primary amine with 2-acetyldimedone to form the Dde derivative, followed by treatment with di-tert-butyl dicarbonate.[4]

  • Deprotection of the Terminal Amine:

    • Selectively remove the Dde-protecting group by treating the resin with 2% hydrazine in DMF for 15 minutes.[4]

  • Solid-Phase Peptide Synthesis:

    • Perform standard Fmoc-based solid-phase peptide synthesis on the spermine-functionalized resin to build the desired peptide chain.[4]

  • Cleavage and Deprotection:

    • Release the linear spermine-peptide conjugate from the resin and remove side-chain protecting groups by treatment with a TFA-containing cleavage cocktail.[4]

  • Purification:

    • Purify the fully deprotected spermine-peptide conjugate by HPLC.[4]

Protocol 4: Radiolabeled Spermine Uptake Assay

This quantitative method measures the rate and extent of spermine conjugate uptake into cells using a radiolabeled analog.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Radiolabeled spermine analog (e.g., [¹⁴C]-Spermine)

  • Unlabeled (cold) spermine

  • Phosphate-buffered saline (PBS)

  • RIPA buffer

  • Scintillation vials

  • Liquid scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency.

  • Uptake Experiment:

    • Remove the culture medium from the wells.

    • For "treatment" wells, add medium containing the radiolabeled spermine analog at the desired concentration (e.g., 5 µM).[8]

    • For "background" wells (to measure non-specific binding), add medium containing both the radiolabeled spermine analog (e.g., 5 µM) and a high concentration of unlabeled spermine (e.g., 100 µM).[8]

    • Incubate the plates at 37°C for a specific time period (e.g., 30 minutes).[9]

  • Washing:

    • Aspirate the medium containing the radiolabeled spermine.

    • Wash the cells twice with ice-cold PBS to remove any unbound radiolabel.[8]

  • Cell Lysis:

    • Add RIPA buffer to each well to lyse the cells and release the intracellular contents.[8]

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add liquid scintillation fluid to each vial and mix well.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the average CPM from the background wells from the average CPM of the treatment wells.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in spermine conjugation and delivery.

G cluster_synthesis General Workflow for Spermine Conjugate Synthesis Spermine Spermine Regioselective Protection Regioselective Protection Spermine->Regioselective Protection Protected Spermine Intermediate Protected Spermine Intermediate Regioselective Protection->Protected Spermine Intermediate Conjugation Reaction (Acylation, Alkylation, etc.) Conjugation Reaction (Acylation, Alkylation, etc.) Protected Spermine Intermediate->Conjugation Reaction (Acylation, Alkylation, etc.) Protected Conjugate Protected Conjugate Conjugation Reaction (Acylation, Alkylation, etc.)->Protected Conjugate Deprotection Deprotection Protected Conjugate->Deprotection Crude Conjugate Crude Conjugate Deprotection->Crude Conjugate Purification (e.g., HPLC) Purification (e.g., HPLC) Crude Conjugate->Purification (e.g., HPLC) Pure Spermine Conjugate Pure Spermine Conjugate Purification (e.g., HPLC)->Pure Spermine Conjugate Characterization Characterization Pure Spermine Conjugate->Characterization Final Product Final Product Characterization->Final Product

Caption: A general workflow for the synthesis of spermine conjugates.

G cluster_spps Solid-Phase Synthesis of Spermine-Peptide Conjugate Resin Resin Immobilize Spermine Immobilize Spermine Resin->Immobilize Spermine Spermine-Resin Spermine-Resin Immobilize Spermine->Spermine-Resin Selective Protection (Boc, Dde) Selective Protection (Boc, Dde) Spermine-Resin->Selective Protection (Boc, Dde) Protected Spermine-Resin Protected Spermine-Resin Selective Protection (Boc, Dde)->Protected Spermine-Resin Selective Deprotection (Dde removal) Selective Deprotection (Dde removal) Protected Spermine-Resin->Selective Deprotection (Dde removal) Amine-functionalized Spermine-Resin Amine-functionalized Spermine-Resin Selective Deprotection (Dde removal)->Amine-functionalized Spermine-Resin Fmoc-SPPS Fmoc-SPPS Amine-functionalized Spermine-Resin->Fmoc-SPPS Peptide Elongation Peptide Elongation Fmoc-SPPS->Peptide Elongation Cleavage & Deprotection Cleavage & Deprotection Peptide Elongation->Cleavage & Deprotection Crude Spermine-Peptide Crude Spermine-Peptide Cleavage & Deprotection->Crude Spermine-Peptide HPLC Purification HPLC Purification Crude Spermine-Peptide->HPLC Purification Pure Spermine-Peptide Conjugate Pure Spermine-Peptide Conjugate HPLC Purification->Pure Spermine-Peptide Conjugate

Caption: Workflow for solid-phase synthesis of spermine-peptide conjugates.

G cluster_uptake Radiolabeled Spermine Uptake Assay Workflow Seed Cells Seed Cells Incubate with Radiolabeled Spermine Incubate with Radiolabeled Spermine Seed Cells->Incubate with Radiolabeled Spermine Wash (remove unbound) Wash (remove unbound) Incubate with Radiolabeled Spermine->Wash (remove unbound) Lyse Cells Lyse Cells Wash (remove unbound)->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Quantitative Uptake Quantitative Uptake Data Analysis->Quantitative Uptake G cluster_targeting Mechanism of Spermine-Mediated Cellular Targeting Spermine-Ligand Conjugate Spermine-Ligand Conjugate Cancer Cell Cancer Cell Spermine-Ligand Conjugate->Cancer Cell Binds to Polyamine Transport System (PTS) Polyamine Transport System (PTS) Spermine-Ligand Conjugate->Polyamine Transport System (PTS) Recognized by Cancer Cell->Polyamine Transport System (PTS) Overexpressed Endocytosis Endocytosis Polyamine Transport System (PTS)->Endocytosis Mediates Intracellular Drug Release Intracellular Drug Release Endocytosis->Intracellular Drug Release

References

Application Notes and Protocols: Tris-Boc-Spermine as a Versatile Cross-Linking Agent in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris-Boc-spermine is a chemically modified derivative of the endogenous polyamine spermine, where three of the four amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This selective protection imparts unique reactivity, making it a valuable cross-linking agent and monomer in the synthesis of advanced functional polymers. The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under moderately acidic conditions, allowing for a staged or "smart" introduction of cationic charges or further functionalization.[1] This feature is particularly advantageous in the design of biodegradable and stimuli-responsive polymers for biomedical applications such as drug and gene delivery.[2][3]

These application notes provide a comprehensive overview of the use of Tris-Boc-spermine in polymer chemistry, with a primary focus on its well-documented application in the synthesis of poly(β-amino ester)s (PBAEs) for siRNA delivery. Detailed protocols for synthesis, characterization, and biological application are provided, along with quantitative data to guide researchers. Additionally, the potential applications in other polymer systems and the underlying cellular signaling pathways of spermine-based polymers are discussed.

Key Applications

Tris-Boc-spermine is a versatile building block for creating polymers with tailored properties. Its primary applications are centered in the biomedical field:

  • Gene Delivery Systems: The most prominent application is in the synthesis of cationic polymers, such as PBAEs, for the delivery of nucleic acids like siRNA and plasmid DNA. The protected spermine backbone allows for the formation of stable nanoparticles with genetic material, and the subsequent deprotection can facilitate endosomal escape and cargo release.[2][4][5]

  • Drug Delivery: As a cross-linking agent, it can be used to create biodegradable polymer matrices for the controlled release of therapeutic agents. The stimuli-responsive nature of the deprotected spermine units can be exploited for targeted drug release in specific microenvironments, such as the acidic milieu of tumors.[2][3]

  • Tissue Engineering: Tris-Boc-spermine can be incorporated into hydrogels and other scaffolds to modulate their mechanical properties and bioactivity. The polyamine structure can mimic aspects of the natural extracellular matrix.[3]

Data Presentation: Synthesis and Characterization of Spermine-Based Polymers

The following tables summarize key quantitative data for the synthesis and characterization of polymers and their nanoparticle formulations using Tris-Boc-spermine.

Table 1: Polymer Synthesis and Characterization

Polymer NameMonomersMonomer Molar Ratio (Spermine derivative:Acrylate)Molecular Weight (Mn, Da)Polydispersity Index (PDI)Yield (%)Reference
P(BSpBAE)Tris-Boc-spermine, 1,4-butanediol diacrylate1:136001.7383[4]
P(SpDBAE)Tris-Boc-spermine, Decylamine, 1,4-butanediol diacrylate(Tris-Boc-spermine + Decylamine):Acrylate = 1:16000--[5]
P(SpOABAE)Tris-Boc-spermine, Oleylamine, 1,4-butanediol diacrylate(0.9 Tris-Boc-spermine + 0.1 Oleylamine):1 Acrylate---[6]

Table 2: Nanoparticle Formulation and Properties

PolymerCargoN/P Ratio*Particle Size (nm)Zeta Potential (mV)Gene Silencing Efficiency (%)Reference
P(SpDBAE)siRNA5~150Slightly Positive~90[3]
P(SpBAE)siRNA10100-200+15 to +25-[5]
P(BSpBAE)siRNA10100-200+5 to +15-[5]

*N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid.

Experimental Protocols

Protocol 1: Synthesis of Tris-Boc-Spermine

This protocol describes the selective protection of three of the four amine groups of spermine.

Materials:

  • Spermine

  • Methanol

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Water

  • Saturated NaCl aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve spermine (1 equivalent) in methanol and cool the solution to -78°C with stirring.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise to the solution and continue stirring at -78°C for 1 hour, followed by 1 hour at 0°C.

  • Add Boc anhydride (4 equivalents) dropwise to the reaction mixture and stir at room temperature for 48 hours.[2]

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in DCM and wash sequentially with water and saturated NaCl aqueous solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the DCM.

  • Purify the crude product by column chromatography on silica gel to obtain Tris-Boc-spermine as a colorless oil.

  • Characterize the product using ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Spermine-Based Poly(β-amino ester) - P(BSpBAE)

This protocol details the Michael addition polymerization of Tris-Boc-spermine with a diacrylate monomer.

Materials:

  • Tris-Boc-spermine (from Protocol 1)

  • 1,4-butanediol diacrylate

  • Dichloromethane (DCM)

  • n-hexane

Procedure:

  • In a reaction vessel, mix Tris-Boc-spermine (1 equivalent) with 1,4-butanediol diacrylate (1 equivalent).[4]

  • Stir the neat mixture at 120°C overnight.[4]

  • Dissolve the resulting polymer in DCM and precipitate it in n-hexane.

  • Dry the polymer product under vacuum to afford P(BSpBAE).

  • Characterize the polymer by ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity.[4]

Protocol 3: Deprotection of Boc Groups to Yield a Cationic Polymer

This protocol describes the removal of the Boc protecting groups to yield the final cationic polymer for gene delivery.

Materials:

  • P(BSpBAE) (from Protocol 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Pentane

  • Acetone

Procedure:

  • Dissolve the Boc-protected PBAE in a mixture of DCM and TFA (e.g., for 100 mg of polymer, use 20 mL of DCM and 1 mL of TFA).[7]

  • Stir the solution at room temperature for 2 hours.[7]

  • Evaporate the DCM and TFA.

  • Dissolve the residue in acetone and precipitate the deprotected polymer in pentane.

  • Repeat the precipitation three times.

  • Dry the final deprotected spermine-based PBAE under vacuum.

Protocol 4: Formulation and In Vitro Application of siRNA-loaded Nanoparticles

This protocol outlines the formation of polyplexes and their application for gene silencing in cell culture.

Materials:

  • Deprotected spermine-based PBAE (from Protocol 3)

  • siRNA targeting a gene of interest (e.g., GFP)

  • Nuclease-free water or appropriate buffer (e.g., HEPES)

  • Cell culture medium

  • Cells expressing the target gene (e.g., eGFP-expressing H1299 cells)

  • 96-well plates

  • Reagents for assessing gene silencing (e.g., for qPCR, Western blot, or flow cytometry)

  • Reagents for cytotoxicity assay (e.g., MTT)

Procedure:

  • Polyplex Formation:

    • Dissolve the deprotected PBAE in nuclease-free water to a stock concentration (e.g., 1 mg/mL).

    • Dilute the polymer and siRNA separately in buffer to the desired concentrations for the target N/P ratio.

    • Add the polymer solution to the siRNA solution, mix gently, and incubate at room temperature for 20-30 minutes to allow for self-assembly.

  • In Vitro Transfection:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Add the freshly prepared PBAE/siRNA polyplexes to the cells.

    • Incubate the cells with the polyplexes for a specified period (e.g., 48 hours).[2]

  • Assessment of Gene Silencing:

    • Flow Cytometry (for fluorescent reporters): Quantify the reduction in fluorescence intensity.[2]

    • qPCR: Measure the downregulation of the target mRNA levels.[2]

    • Western Blot: Measure the reduction in the target protein expression.[2]

  • Cytotoxicity Assay:

    • Evaluate the biocompatibility of the polyplexes using a standard cell viability assay (e.g., MTT).

Visualizations

Experimental Workflows

G cluster_synthesis Polymer Synthesis spermine Spermine boc_protection Boc Protection spermine->boc_protection tris_boc_spermine Tris-Boc-Spermine boc_protection->tris_boc_spermine polymerization Michael Addition Polymerization tris_boc_spermine->polymerization diacrylate Diacrylate Monomer diacrylate->polymerization boc_pbae Boc-Protected PBAE polymerization->boc_pbae deprotection Deprotection (TFA) boc_pbae->deprotection final_pbae Cationic Spermine-Based PBAE deprotection->final_pbae G cluster_delivery siRNA Delivery and Gene Silencing cationic_pbae Cationic PBAE self_assembly Electrostatic Self-Assembly cationic_pbae->self_assembly sirna Anionic siRNA sirna->self_assembly polyplex PBAE/siRNA Nanoparticle (Polyplex) self_assembly->polyplex endocytosis Endocytosis polyplex->endocytosis cell_membrane Cell Membrane endocytosis->cell_membrane endosome Endosome (Acidic pH) cell_membrane->endosome Internalization escape Proton Sponge Effect (Endosomal Escape) endosome->escape cytosol Cytosol escape->cytosol siRNA Release risc RISC Loading cytosol->risc cleavage mRNA Cleavage (Gene Silencing) risc->cleavage G cluster_signaling Spermine-Mediated Inhibition of JAK-STAT Signaling cytokine Cytokine (e.g., IFN-I) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 activates stat STAT jak1->stat phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus dimerizes and translocates gene_expression Gene Expression (e.g., IFN-stimulated genes) nucleus->gene_expression spermine Spermine spermine->jak1 inhibits (binds to FERM/SH2 domains)

References

Application Notes and Protocols for Incorporating Spermine into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methods for incorporating spermine, a naturally occurring polyamine, into various nanoparticle platforms for targeted drug and gene delivery. Detailed experimental protocols for key formulation strategies are provided, along with data presentation and visualizations to guide researchers in this field.

Principle of Spermine-Mediated Delivery

Spermine's utility in targeted delivery stems from two primary properties:

  • Polycationic Nature : At physiological pH, the amine groups of spermine are protonated, resulting in a strong positive charge. This allows for efficient complexation with negatively charged molecules like nucleic acids (siRNA, pDNA) through electrostatic interactions. This positive charge also facilitates binding to the negatively charged cell surface, promoting cellular uptake.[1]

  • Targeting via the Polyamine Transport System (PTS) : Many cancer cells upregulate their metabolism and have a high demand for polyamines, leading to the overexpression of the Polyamine Transport System (PTS) on their surface. By functionalizing nanoparticles with spermine, these carriers can be recognized and actively internalized by cancer cells through the PTS, acting as a "Trojan horse" to deliver their payload.[1] This selective uptake can enhance therapeutic efficacy while minimizing systemic toxicity.

Methods for Incorporating Spermine into Nanoparticles

Several methods have been developed to integrate spermine into nanoparticle formulations:

  • Spermine-Functionalized Polymeric Nanoparticles : Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(β-amino ester)s (PBAEs) can be synthesized or surface-modified with spermine. These nanoparticles can encapsulate hydrophobic drugs within their polymeric matrix.[1]

  • Spermine-Based Liposomes : Spermine can be conjugated to lipids to form cationic liposomes. These are versatile carriers capable of encapsulating hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.[1]

  • Spermine-Polymer Micelles : Amphiphilic block copolymers containing spermine can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles serves as a reservoir for hydrophobic drugs.[1]

  • Physical Adsorption/Blending : Spermine can be physically blended with pre-formed nanoparticles, such as polyethyleneimine (PEI)/DNA complexes, to enhance their transfection efficiency.[2]

  • Surface Coating : Nanoparticles, like iron oxide nanoparticles, can be coated with spermine to modify their surface properties and introduce targeting capabilities.[3]

Data Presentation

Table 1: Physicochemical Properties of Spermine-Incorporated Nanoparticles

Nanoparticle TypeMethod of Spermine IncorporationDrug/CargoSize (nm)Zeta Potential (mV)Reference
PEI/Spermine/DNAPhysical BlendingpDNA~150Not specified[2]
Fe3O4-SpermineSurface CoatingNone23 ± 16+18.42 ± 3.2[3]
Spermine-PCL-Chitosan-PEG-FA MicellesCo-polymer SynthesisDNANot specified-2.5[4]
P(SpOABAE) PolyplexesCo-polymer SynthesissiRNA<100Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of Spermine-Based Poly(β-amino ester)s (PBAEs) for siRNA Delivery

This protocol describes the synthesis of a spermine-based PBAE and its formulation into siRNA-loaded nanoparticles.

Part 1.1: Synthesis of Tri-Boc-Spermine [6][7]

  • Dissolve spermine (1 equivalent) in methanol and cool the solution to -78°C.

  • Add ethyl trifluoroacetate (1 equivalent) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C.

  • Add di-tert-butyl dicarbonate (4 equivalents) dropwise and stir at room temperature for 48 hours.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and saturated NaCl solution.

  • Dry the organic phase with MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 1.2: Polymerization to form Boc-protected PBAE (P(BSpBAE)) [7]

  • Mix tri-Boc-spermine (1 equivalent) with 1,4-butanediol diacrylate (1 equivalent).

  • Stir the mixture at 120°C overnight without a solvent.

  • Dissolve the resulting polymer in DCM and precipitate in n-hexane.

  • Dry the polymer under vacuum.

Part 1.3: Deprotection to form Spermine-based PBAE (P(SpBAE)) [7]

  • Dissolve the Boc-protected PBAE in a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Evaporate the DCM and TFA.

  • Dissolve the residue in acetone and precipitate in pentane. Repeat the precipitation three times.

  • Dry the final polymer under vacuum.

Part 1.4: Formulation of siRNA-loaded Nanoparticles [6]

  • Prepare stock solutions of the P(SpBAE) polymer and siRNA.

  • Calculate the required volumes to achieve the desired N/P ratio (the molar ratio of amine groups in the polymer to phosphate groups in the siRNA).

  • Dilute the polymer and siRNA separately in an appropriate buffer.

  • Add the siRNA solution to the polymer solution dropwise while vortexing.

  • Incubate the mixture at room temperature for a specified time to allow for complex formation.

Protocol 2: Preparation of Spermine-Coated Iron Oxide Nanoparticles (Fe3O4-SM NPs)

This protocol details the surface modification of iron oxide nanoparticles with spermine.[3]

  • Synthesize Fe3O4 nanoparticles using a green synthesis method with aqueous spinach extract.

  • Disperse 200 mg of the synthesized Fe3O4 nanoparticles in 16 mL of PBS buffer (pH 7.4).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (20 mg) and N-hydroxysuccinimide (NHS) (10 mg) to activate the carboxyl groups on the nanoparticle surface. Stir for 1 hour at room temperature.

  • In a separate tube, dissolve 200 mg of spermine in 4 mL of PBS buffer.

  • Add the activated nanoparticle suspension to the spermine solution and stir at 25°C for two days.

  • Wash the resulting spermine-coated nanoparticles several times with deionized water and ethanol.

  • Dry the final product using a freeze-drier.

Protocol 3: Physical Blending of Spermine with PEI/DNA Nanoparticles

This protocol describes a straightforward method to enhance the transfection efficiency of PEI/DNA complexes by adding spermine.[2]

  • Prepare a solution of polyethyleneimine (PEI) and a solution of plasmid DNA (pDNA).

  • To form the PEI/DNA complex, add the pDNA solution to the PEI solution and incubate for 20 minutes.

  • Prepare a separate solution of spermine.

  • For the PEI/Spermine/DNA formulation, first mix the PEI and spermine solutions, and then add the pDNA solution.

  • For the PEI/DNA/Spermine formulation, first form the PEI/DNA complex, and then add the spermine solution.

  • Incubate the final mixture to allow for the formation of stable nanoparticles.

Visualizations

experimental_workflow_pbae cluster_synthesis Part 1: Synthesis cluster_formulation Part 2: Formulation Spermine Spermine Boc_Protection Boc Protection Spermine->Boc_Protection Tri_Boc_Spermine Tri-Boc-Spermine Boc_Protection->Tri_Boc_Spermine Polymerization Polymerization with 1,4-butanediol diacrylate Tri_Boc_Spermine->Polymerization P_BSpBAE P(BSpBAE) Polymerization->P_BSpBAE Deprotection Deprotection (TFA) P_BSpBAE->Deprotection P_SpBAE P(SpBAE) Deprotection->P_SpBAE Mixing Complexation P_SpBAE->Mixing siRNA siRNA siRNA->Mixing Nanoparticles siRNA-loaded Nanoparticles Mixing->Nanoparticles signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP Spermine-Functionalized Nanoparticle PTS Polyamine Transport System (PTS) NP->PTS Binding & Internalization Endosome Endosome PTS->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion & Degradation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) Drug_Release Drug/Gene Release Cytosol->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: Spermine in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the role of spermine and its derivatives in the development of fluorescent probes. The content is divided into two main sections: probes synthesized from spermine derivatives, utilizing scaffolds like Spermine(HBBB), and probes designed for the detection of spermine. This guide is intended for researchers, scientists, and professionals in drug development.

Part 1: Fluorescent Probes Utilizing a Spermine Scaffold

Introduction to Spermine(HBBB)

Spermine(HBBB), chemically known as N¹,N⁵,N¹⁰-tris-Boc-1,5,10,14-tetraazatetradecane or Tris-Boc-spermine, is an orthogonally protected derivative of the natural polyamine spermine. The designation "HBBB" likely refers to the protection status of the four amine groups, with 'H' indicating a free primary amine and 'B' representing a tert-Butoxycarbonyl (Boc) protected secondary amine. This selective protection leaves one primary amine available for chemical modification while the others remain inert, making Spermine(HBBB) an invaluable and versatile building block for the controlled synthesis of complex molecules, including fluorescent probes.[1]

H₂N -(CH₂)₃- N(Boc) -(CH₂)₄- N(Boc) -(CH₂)₃- N(Boc)H

>]; } caption="Chemical Structure of Spermine(HBBB)"

Principle of Application

The spermine backbone can be functionalized with fluorophores to create probes for specific biological targets. A key application is in the development of probes for the Polyamine Transport System (PTS), which is often upregulated in cancer cells. By attaching a fluorescent molecule to a spermine derivative, the resulting probe can be used to visualize and quantify the activity of the PTS in living cells. The synthesis of such probes requires precise control over which amine group on the spermine molecule is conjugated to the fluorophore, necessitating the use of a protected intermediate like Spermine(HBBB).

Example Application: N¹-functionalized Spermine-Fluorophore Conjugates

A notable application is the synthesis of spermine derivatives conjugated with fluorophores like 7-nitrobenzoxadiazole (NBD), rhodamine, and BODIPY.[1] These probes are designed to be recognized and transported by the PTS. For instance, an N¹-Methylspermine NBD conjugate has been shown to have optimal fluorescence characteristics for identifying PTS activity, demonstrating selectivity for PTS-proficient cells over PTS-deficient ones.[1]

Table 1: Characteristics of Fluorescent Probes Derived from Spermine Scaffolds

Probe NameFluorophoreTargetApplicationReference
N¹-Methylspermine NBD conjugate7-nitrobenzoxadiazole (NBD)Polyamine Transport System (PTS)Selection of cells sensitive to cytotoxic compounds vectored through the PTS[1]
Spermine-Rhodamine conjugateRhodaminePolyamine Transport System (PTS)Imaging PTS activity[1]
Spermine-BODIPY conjugateBODIPYPolyamine Transport System (PTS)Imaging PTS activity[1]

Experimental Protocols

Protocol 1: Representative Synthesis of an N¹-Functionalized Spermine-NBD Probe

This protocol is a generalized representation of how a probe like an N¹-Spermine-NBD conjugate could be synthesized, starting from a protected spermine derivative.

Materials:

  • Spermine(HBBB) (Tris-Boc-spermine)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Conjugation:

    • Dissolve Spermine(HBBB) (1 equivalent) in anhydrous DCM.

    • Add TEA (2-3 equivalents) to the solution.

    • In a separate flask, dissolve NBD-Cl (1.1 equivalents) in anhydrous DCM.

    • Add the NBD-Cl solution dropwise to the Spermine(HBBB) solution while stirring at room temperature.

    • Allow the reaction to proceed for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Purification of Protected Probe:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the Boc-protected Spermine-NBD conjugate.

  • Deprotection:

    • Dissolve the purified, protected probe in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting groups.

    • Monitor the deprotection by TLC.

  • Final Product Isolation:

    • Evaporate the solvent and TFA under reduced pressure.

    • The final product, N¹-Spermine-NBD, may be purified further by reverse-phase HPLC if necessary.

    • Characterize the final product by NMR and mass spectrometry.

G cluster_0 Synthesis Workflow Spermine(HBBB) Spermine(HBBB) NBD-Cl NBD-Cl Conjugation Conjugation Purification_1 Purification (Chromatography) Deprotection (TFA) Deprotection (TFA) Final_Purification Final Purification (HPLC) Final_Probe N¹-Spermine-NBD Probe

Part 2: Fluorescent Probes for the Detection of Spermine

Introduction

The detection of spermine is crucial as its levels in bodily fluids can be indicative of certain diseases, including cancer.[2][3] Fluorescent probes offer a sensitive and rapid method for spermine quantification. Various sensing mechanisms have been developed, including fluorescence quenching, aggregation-induced emission (AIE), and displacement assays.

Principle of Detection: Fluorescence Quenching

One effective method for spermine detection is based on the fluorescence quenching of a lanthanide complex. For example, a complex formed between ciprofloxacin (CP) and terbium ions (Tb³⁺) exhibits strong green fluorescence.[2] Spermine, being a polycation, can compete with Tb³⁺ for coordination with ciprofloxacin. This disrupts the CP-Tb³⁺ complex, leading to a decrease (quenching) of the fluorescence signal that is proportional to the spermine concentration.[2]

G cluster_1 Spermine Detection Mechanism CP_Tb Ciprofloxacin-Tb³⁺ Complex (Highly Fluorescent) Spermine Spermine (Analyte) Disruption Competitive Binding Quenched_State Disrupted Complex (Low Fluorescence)

Table 2: Performance of Various Fluorescent Probes for Spermine Detection

Probe SystemSensing MechanismLimit of Detection (LOD)Linear RangeSample TypeReference
Ciprofloxacin-Tb³⁺ ComplexFluorescence Quenching0.17 µM2–180 µMHuman serum[2]
Tetraphenylethylene DerivativeAggregation-Induced Emission (AIE)0.70 µMNot specifiedUrine[4]
Supramolecular Compound (Luminogen + Cucurbit[5]uril)Aggregation-Induced Emission (AIE)Not specifiedNot specifiedNot specified[2]

Experimental Protocols

Protocol 2: Spermine Detection Using the Ciprofloxacin-Tb³⁺ Probe

This protocol is adapted from the method described by Nghia et al. (2021).[2]

Materials:

  • Ciprofloxacin (CP) stock solution (e.g., 1 mM in water)

  • Terbium(III) chloride (TbCl₃) stock solution (e.g., 10 mM in water)

  • Spermine standards of known concentrations

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Probe Preparation:

    • Prepare the sensing solution by mixing the ciprofloxacin and Tb³⁺ stock solutions in PBS buffer. The optimal concentrations may need to be determined, but a starting point could be a final concentration of ~0.13 mM CP and ~0.02 mg/mL Tb³⁺.

    • Allow the solution to incubate for at least 15 minutes for the complex to form.

  • Measurement:

    • Transfer a fixed volume of the CP-Tb³⁺ probe solution to a cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at ~278 nm, emission scan from 450-600 nm). The characteristic Tb³⁺ emission peaks should be visible at ~490 nm and ~545 nm.

  • Spermine Addition:

    • Add a small volume of the spermine standard solution (or sample) to the cuvette containing the probe.

    • Mix well and incubate for a defined period (e.g., 15 minutes).

  • Data Acquisition:

    • Record the fluorescence emission spectrum again.

    • A decrease in the fluorescence intensity at 545 nm should be observed.

  • Calibration:

    • Repeat steps 3 and 4 with a series of spermine standards of different concentrations to construct a calibration curve (Fluorescence intensity vs. Spermine concentration).

    • Use the calibration curve to determine the spermine concentration in unknown samples.

Protocol 3: Preparation of Paper Strip Test for Spermine Detection

This protocol outlines the creation of a simple paper-based sensor for visual or smartphone-based spermine detection.[2]

Materials:

  • Whatman filter paper

  • Wax printer

  • Ciprofloxacin (CP)

  • Terbium(III) chloride (TbCl₃)

  • Polyethylene oxide (PEO)

  • Oven

Procedure:

  • Design and Print:

    • Design a pattern of small circles on the filter paper using design software.

    • Print the design onto the Whatman filter paper using a wax printer to create hydrophobic barriers.

  • Wax Melting:

    • Heat the printed paper in an oven at 60°C for approximately 7 minutes to allow the wax to melt and penetrate the paper, forming well-defined hydrophilic zones.

  • Probe Solution Preparation:

    • Prepare a precursor solution by mixing a Tb³⁺ solution (e.g., 500 µL of 10 mM), a CP solution (e.g., 5 mL of 1 mM), and PEO (e.g., 150 mg).

    • Stir the mixture vigorously for 2 hours.

  • Paper Strip Preparation:

    • Deposit a small, precise volume (e.g., 10 µL) of the probe solution onto each hydrophilic circle on the wax-printed paper.

    • Allow the strips to dry for 15 minutes.

  • Detection:

    • To detect spermine, apply a small volume of the sample solution to the dried spot.

    • The change in fluorescence intensity under a UV lamp can be observed visually or quantified using a smartphone camera and color analysis app.[2]

References

Application Notes and Protocols for Spermine and its Synthetic Analogs Derived from Tris-Boc-Spermine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris-Boc-Spermine is a chemically protected form of the natural polyamine spermine. The tert-butoxycarbonyl (Boc) protecting groups render the molecule stable and soluble, making it an invaluable intermediate in synthetic chemistry.[1] Its primary application is not in direct cell culture experiments but as a crucial building block for the synthesis of complex polyamine analogs and conjugates for drug development and biochemical research.[1][2] Once the Boc groups are removed, the resulting spermine molecule or its synthetically modified analogs can be used to investigate a wide range of cellular processes.

Polyamines like spermine are essential for cell growth, proliferation, and differentiation.[3] However, their dysregulation is a hallmark of diseases like cancer, making the polyamine metabolic pathway a key therapeutic target.[3][4] This document provides detailed application notes and protocols for utilizing spermine and its synthetic analogs (developed from precursors like Tris-Boc-Spermine) in cell culture to study apoptosis, autophagy, and polyamine transport.

Key Cell Culture Applications

The deprotected spermine and its analogs are versatile tools for probing several critical cellular pathways:

  • Induction of Apoptosis: At high concentrations, spermine and certain analogs can induce programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[5][6][7]

  • Modulation of Autophagy: Polyamines are potent modulators of autophagy, a cellular recycling process. Spermidine and spermine can induce autophagy, which can be either a pro-survival or pro-death mechanism depending on the cellular context.[8][9][10]

  • Inhibition of Polyamine Transport: Cancer cells often have upregulated polyamine transport systems to meet their high demand for these molecules. Synthetic polyamine analogs can act as inhibitors of this transport system, providing a strategy to starve cancer cells of essential polyamines.[3][11][12]

Data Presentation: Effects of Spermine and Analogs in Cell Culture

The following tables summarize quantitative data on the effects of spermine and its derivatives in various cell lines.

Table 1: Spermine-Induced Apoptosis

Cell LineCompoundConcentrationIncubation TimeKey Observations
LNCaP (Prostate Cancer)Spermine40 µM3 daysInhibited cell viability to 12% of control; induced apoptotic morphology.[6]
Neuroblastoma (SJNKP)Spermine (with BSAO)9 µM48 hours>60% induction of early apoptotic cells.[13]
Neuroblastoma (IMR5)Spermine (with BSAO)12 µM48 hours>60% induction of early apoptotic cells.[13]
P19 (Embryonal Carcinoma)Spermidine20 µM (IC50)24 hoursReduced cell viability; induced apoptosis.[14]
HeLa (Cervical Cancer)SpermidineDose-dependentNot SpecifiedReduced proliferation and promoted apoptosis.[8]
Cardiomyocytes (H/I model)SpermineNot SpecifiedNot SpecifiedReduced apoptosis from 59.6% to 33.6%.[15]

*BSAO (Bovine Serum Amine Oxidase) is used to generate spermine metabolites which are potent inducers of apoptosis.

Table 2: Induction of Spermidine/Spermine N1-acetyltransferase (SSAT) by Polyamine Analogs

Cell LineCompoundConcentrationIncubation TimeFold Induction of SSAT Activity
MALME-3M (Melanoma)N1, N11-diethylnorspermine (DENSPM)Not SpecifiedNot Specified>300-fold increase in SSAT protein.[16]
MALME-3 (Melanoma)N1,N12-bis(ethyl)spermine (BESPM)Not Specified48 hours>200-fold (from 50 to >10,000 pmol/min/mg).[17]
LOX (Melanoma)N1,N12-bis(ethyl)spermine (BESPM)Not Specified48 hours~7.5-fold (from 16 to 120 pmol/min/mg).[17]
NCI H157 (Lung Carcinoma)1,12-dimethylspermine (DMSpm)Not SpecifiedNot SpecifiedLarge induction of SSAT with no cytotoxicity.[18]

Table 3: Inhibition of Polyamine Transport

Cell LineInhibitorAssayKey Parameters
L3.6pl (Pancreatic Cancer)Compound 6bSpermidine (1 µM) uptake inhibitionEC50 = 1.4 µM.[11]
L3.6pl (Pancreatic Cancer)Polyamine Lassos3H-spermidine uptake inhibitionEffective inhibition demonstrated.[3]
VariousVarious PTIsRadiolabeled polyamine uptakeStandard method for determining IC50 values.[12]

Experimental Protocols

Protocol 1: Induction and Analysis of Apoptosis

This protocol describes how to induce and quantify apoptosis in a cancer cell line using spermine.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, SJNKP)

  • Complete cell culture medium

  • Spermine solution (stock solution in sterile water)

  • Bovine Serum Amine Oxidase (BSAO) (optional, for metabolite studies)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to attach overnight.

  • Treatment:

    • Prepare working concentrations of spermine in complete culture medium. Based on literature, a final concentration range of 10-50 µM is a good starting point.[6][13]

    • (Optional) If studying spermine metabolites, add BSAO to the medium containing spermine.[13]

    • Remove the old medium from the cells and add the spermine-containing medium. Include an untreated control well.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains detached apoptotic cells).

    • Gently wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC/PI kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be both Annexin V and PI-positive.

    • Live cells will be negative for both stains.

Protocol 2: Analysis of Autophagy Induction

This protocol details how to assess autophagy induction using spermidine by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Spermidine solution (stock solution in sterile water)

  • Rapamycin (positive control)

  • Chloroquine or Bafilomycin A1 (autophagy flux inhibitors)

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against LC3B

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with spermidine (e.g., 10-100 µM) for a specified time (e.g., 6-24 hours). Include controls: untreated, rapamycin-treated, and co-treatment with an autophagy flux inhibitor like chloroquine.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 13,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: An increase in the lipidated form of LC3 (LC3-II, which runs faster on the gel) relative to the cytosolic form (LC3-I) indicates the formation of autophagosomes and induction of autophagy.[10] The accumulation of LC3-II in the presence of an autophagy flux inhibitor confirms that the observed increase is due to autophagy induction rather than a blockage in lysosomal degradation.

Protocol 3: Polyamine Transport Inhibition Assay

This protocol describes a method to measure the inhibition of polyamine uptake using a radiolabeled polyamine.

Materials:

  • Cell line with active polyamine transport (e.g., L3.6pl pancreatic cancer cells)

  • Complete cell culture medium

  • Polyamine transport inhibitor (PTI) of interest

  • Radiolabeled polyamine (e.g., ³H-spermidine)

  • Unlabeled ("cold") spermidine

  • 12-well plates

  • DPBS (-/-) at 4°C

  • 0.1% SDS in DPBS (-/-)

  • Scintillation vials and scintillation fluid

  • Liquid Scintillation Counter

Procedure:

  • Cell Seeding: Seed cells in 12-well plates to reach 70-80% confluency on the day of the assay.[19]

  • Pre-treatment with Inhibitor:

    • Prepare various concentrations of the PTI in culture medium.

    • Remove the existing medium and add the PTI-containing medium to the "treatment" wells. Incubate for a predetermined time (e.g., 30 minutes).

  • Radiolabeled Polyamine Uptake:

    • To the treatment wells, add the medium containing both the PTI and the radiolabeled polyamine (e.g., ³H-spermidine) at a desired concentration.

    • Incubate for a specific duration (e.g., 30 minutes) at 37°C.[19]

  • Stopping the Uptake and Washing:

    • To stop the uptake, quickly remove the treatment medium.

    • Immediately wash the cells with ice-cold DPBS (-/-) containing a high concentration of unlabeled spermidine (e.g., 50 µM) to displace non-specifically bound radiolabel.[19]

    • Perform two additional washes with ice-cold DPBS (-/-).[19]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 200 µL of 0.1% SDS-DPBS (-/-) to each well and incubating for 10 minutes at room temperature.[19]

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the disintegrations per minute (DPM) using a Liquid Scintillation Counter.

  • Analysis: Compare the DPM in PTI-treated wells to the control wells (no inhibitor) to determine the percentage of uptake inhibition. Calculate the IC50 value of the inhibitor.

Visualizations: Signaling Pathways and Workflows

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cellular Response Spermine_Analog High Concentration Spermine / Analog ROS ↑ Reactive Oxygen Species (ROS) Spermine_Analog->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Spermine-induced intrinsic apoptosis pathway.

Autophagy_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Analysis Seed Seed Cells in 6-well Plates Treat Treat with Spermidine +/- Autophagy Inhibitor Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot for LC3-I/II Lyse->WB Analyze Analyze LC3-II/I Ratio WB->Analyze

Caption: Workflow for analyzing autophagy induction.

PTI_Logic PTI Polyamine Transport Inhibitor (PTI) Transporter Polyamine Transporter PTI->Transporter Blocks Cell Cancer Cell Transporter->Cell Depletion Polyamine Depletion Cell->Depletion Growth_Inhibition Growth Inhibition Depletion->Growth_Inhibition Spm Extracellular Polyamines Spm->Transporter Uptake

Caption: Mechanism of polyamine transport inhibitors.

References

Application Notes: Analytical Techniques for Characterizing Spermine(HBBB) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spermine, a naturally occurring polyamine, is crucial for various cellular processes. Its cationic nature at physiological pH facilitates interaction with negatively charged macromolecules like DNA and RNA, making it an attractive moiety for drug and gene delivery systems. When conjugated to molecules designed to cross the Blood-Brain Barrier (BBB), such as specific peptides or antibodies, it can enhance the delivery of therapeutics to the central nervous system (CNS). "Spermine(HBBB)" typically refers to a spermine derivative, often with its amine groups selectively protected (e.g., with tert-butoxycarbonyl, Boc groups), ready for conjugation to a BBB-penetrating molecule.[1][2]

Thorough analytical characterization of these Spermine(HBBB) conjugates is critical to ensure their identity, purity, stability, and ultimately, their safety and efficacy.[3][4] This document provides detailed application notes and protocols for the essential analytical techniques required for the comprehensive characterization of Spermine(HBBB) conjugates.

I. Structural and Physicochemical Characterization

A multi-faceted analytical approach is necessary to confirm the covalent structure, assess purity, and determine the physicochemical properties of Spermine(HBBB) conjugates.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application: NMR is a powerful technique for the unambiguous confirmation of the chemical structure of the synthesized conjugate.[5] It provides detailed information about the molecular structure, including the successful conjugation of spermine to the HBBB-targeting ligand and the presence or removal of protecting groups.[2][6] Both ¹H and ¹³C NMR are typically employed.

  • Key Information Obtained:

    • Confirmation of covalent bond formation between spermine and the ligand.

    • Verification of the expected chemical shifts for both the spermine and the HBBB ligand moieties.

    • Determination of the ratio of the two components in the conjugate.

    • Confirmation of the removal of protecting groups (e.g., Boc) post-synthesis.[6]

2. Mass Spectrometry (MS)

  • Application: MS is used to determine the molecular weight of the conjugate, providing definitive evidence of successful conjugation.[7][8] High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[9] When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment and identification of byproducts.[8][10]

  • Key Information Obtained:

    • Precise molecular mass of the final conjugate.

    • Confirmation of the expected mass shift upon conjugation.

    • Identification of impurities, unreacted starting materials, or degradation products.

3. High-Performance Liquid Chromatography (HPLC)

  • Application: HPLC is the cornerstone technique for assessing the purity and heterogeneity of bioconjugates.[3][11] Different HPLC methods can be employed to analyze various attributes of Spermine(HBBB) conjugates.

  • Key HPLC Modes:

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is excellent for assessing the purity of the conjugate and quantifying impurities.[3][11]

    • Size-Exclusion HPLC (SEC-HPLC): Separates molecules based on their hydrodynamic size. It is the primary method for detecting and quantifying aggregates or fragments of the conjugate.[4]

    • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on surface hydrophobicity, useful for analyzing conjugates under native conditions.[3]

4. Dynamic Light Scattering (DLS) & Zeta Potential

  • Application: If the Spermine(HBBB) conjugate is formulated into nanoparticles or self-assembles into larger structures, DLS is essential for characterizing their size and size distribution.[5][12]

  • Key Information Obtained:

    • Hydrodynamic Diameter: The average size of the particles in solution.[13][14]

    • Polydispersity Index (PDI): A measure of the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[5]

    • Zeta Potential: Measures the surface charge of the particles. For spermine-based nanoparticles, a positive zeta potential is expected, which is crucial for stability (electrostatic repulsion preventing aggregation) and interaction with cell membranes.[5][12]

II. Stability Assessment

Evaluating the stability of Spermine(HBBB) conjugates is critical for determining shelf-life and ensuring that the product remains safe and effective over time.[15][16]

  • Application: Stability studies involve subjecting the conjugate to various stress conditions (e.g., different temperatures, pH values, light exposure) and monitoring for degradation over time.[16][17]

  • Key Analyses:

    • Chemical Stability: Assessed by techniques like RP-HPLC to detect the formation of degradation products or the release of the conjugated spermine or ligand.[10]

    • Physical Stability: Primarily monitored by SEC-HPLC to detect the formation of aggregates and by DLS for nanoparticle formulations to track changes in size and PDI.[10][16]

Data Presentation

Quantitative data from the characterization of Spermine(HBBB) conjugates should be presented clearly for comparison and analysis.

ParameterTechniqueTypical Value/RangePurposeReference
Identity
Molecular WeightESI-MSMatches theoretical mass ± 1 DaConfirms conjugation[8]
Proton Signals¹H NMRChemical shifts consistent with structureConfirms covalent structure[2][5]
Purity
Main Peak AreaRP-HPLC> 95%Quantifies purity[3][18]
Aggregate/FragmentSEC-HPLC< 5%Assesses physical integrity[4]
Nanoparticle Properties
Hydrodynamic SizeDLS100 - 300 nmDetermines particle size[5][19]
Polydispersity Index (PDI)DLS< 0.3Measures size distribution[5]
Zeta PotentialZeta Potential Analyzer+20 to +40 mVMeasures surface charge/stability[5]
Stability
Purity after StressRP-HPLC> 90%Assesses chemical degradation[10]
Aggregates after StressSEC-HPLC< 10%Assesses physical degradation[16]

Visualizations: Workflows and Pathways

G cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Conjugate Spermine(HBBB) Conjugate Receptor Receptor (e.g., Transferrin R) Conjugate->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Exocytosis Exocytosis Endosome->Exocytosis 3. Transcytosis Released_Conjugate Spermine(HBBB) Conjugate Exocytosis->Released_Conjugate 4. Release

G center_node Spermine(HBBB) Conjugate NMR NMR center_node->NMR MS Mass Spec center_node->MS HPLC HPLC center_node->HPLC DLS DLS center_node->DLS Stability Stability center_node->Stability NMR->MS Confirms Structure for Mass ID HPLC->MS LC-MS for Impurity ID Stability->HPLC Monitors Degradation Stability->DLS Monitors Aggregation

Experimental Protocols

Protocol 1: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve 2-5 mg of the lyophilized Spermine(HBBB) conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • If in D₂O, apply solvent suppression to attenuate the residual HDO peak.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate the peaks corresponding to specific protons of the spermine and the HBBB ligand.

    • Compare the observed chemical shifts and integration ratios to the expected values for the conjugate to confirm its structure.

Protocol 2: LC-MS for Identity and Purity

  • Sample Preparation: Dissolve the conjugate in the mobile phase starting condition buffer to a concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm filter.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

  • Chromatographic Conditions (RP-HPLC):

    • Column: C4 or C8 column suitable for proteins/peptides (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 220 nm and 280 nm, and MS full scan.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 400 - 2000 m/z.

    • Optimize parameters such as capillary voltage and source temperature.

  • Data Analysis:

    • Integrate the UV chromatogram to determine the purity percentage of the main peak.

    • Deconvolute the mass spectrum of the main peak to obtain the intact mass of the conjugate.

    • Compare the measured mass with the theoretical mass.

    • Analyze the mass spectra of minor peaks to identify potential impurities.[8]

Protocol 3: SEC-HPLC for Aggregate Analysis

  • Sample Preparation: Dilute the conjugate in the SEC mobile phase to a concentration of 1-2 mg/mL.[4] Filter through a 0.22 µm filter.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A silica-based column with a defined pore size suitable for the molecular weight of the conjugate (e.g., TSKgel G3000SWxl).

    • Mobile Phase: An aqueous buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[11]

    • Elution: Isocratic.

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the monomeric conjugate.

    • Integrate any peaks eluting earlier than the main peak, which represent high molecular weight species (aggregates).

    • Calculate the percentage of aggregates relative to the total peak area.

Protocol 4: DLS and Zeta Potential for Nanoparticle Characterization

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or deionized water) to a suitable concentration to avoid multiple scattering effects (typically a count rate between 100 and 500 kcps).

  • Instrumentation: A DLS instrument (e.g., Malvern Zetasizer).

  • Data Acquisition:

    • Equilibrate the sample at a controlled temperature (e.g., 25°C) for 1-2 minutes.

    • For size measurement (DLS), perform at least three replicate measurements.

    • For zeta potential, use an appropriate folded capillary cell and perform at least three measurements.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Analyze the electrophoretic mobility to calculate the zeta potential using the Smoluchowski or Huckel approximation, depending on the solvent.

Protocol 5: Accelerated Stability Study

  • Study Design:

    • Aliquot the conjugate solution into multiple vials.

    • Store the vials at various temperatures: a control temperature (e.g., 4°C), an accelerated temperature (e.g., 25°C or 40°C), and a stressed condition (e.g., 60°C).

    • Establish time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Sample Analysis:

    • At each time point, retrieve a vial from each temperature condition.

    • Visually inspect the sample for precipitation or color change.

    • Analyze the sample using RP-HPLC (Protocol 2) to assess purity and detect degradation products.

    • Analyze the sample using SEC-HPLC (Protocol 3) to quantify aggregate formation.

    • If it is a nanoparticle formulation, analyze using DLS (Protocol 4) to monitor changes in size and PDI.

  • Data Reporting:

    • Plot the percentage of purity and the percentage of aggregates over time for each temperature condition.

    • Determine the degradation rate to predict the long-term stability and shelf-life of the conjugate.

References

Troubleshooting & Optimization

"troubleshooting low yield in Tris-Boc-Spermine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tris-Boc-Spermine.

Troubleshooting Guide for Low Yield in Tris-Boc-Spermine Synthesis

Low product yield is a common issue in the synthesis of Tris-Boc-Spermine. The following table outlines potential causes and their corresponding solutions to help you optimize your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reagent or reaction time.- Ensure accurate stoichiometry; use of 4 equivalents of di-tert-butyl dicarbonate (Boc₂O) is reported for thorough protection.[1] - Extend reaction time; some protocols suggest stirring for up to 48 hours at room temperature.[1][2]
Suboptimal reaction conditions (e.g., pH, solvent).- For reactions involving NHS esters for conjugation post-protection, an optimal pH of 8.0-9.0 is often effective.[1] - Dichloromethane (DCM) is a commonly used solvent for the work-up and purification steps.[1][2]
Inactive or degraded reagents.- Use fresh, high-quality di-tert-butyl dicarbonate and other reagents. Moisture-sensitive reagents should be stored in a desiccator.[1]
Formation of multiple Boc-protected species (mono-, di-, tetra-Boc).- The poly-nucleophilic nature of spermine, with its two primary and two secondary amines, makes precise protection challenging.[1] - Careful control of stoichiometry and reaction conditions is crucial. Consider a regioselective protection strategy if a specific isomer is desired.[1][3]
Multiple Products Observed on TLC/HPLC Incomplete protection of spermine's amino groups.- Ensure the Boc protection step proceeds to completion by monitoring with TLC.[4] - Purify the regioselectively protected spermine intermediate before proceeding to subsequent reaction steps if applicable.[1]
Side reactions due to harsh conditions.- Employ milder reaction conditions, such as lower temperatures or shorter reaction times, to minimize side product formation.[1] - Conduct the reaction under an inert atmosphere if reagents are sensitive to air.[1]
Difficulty in Product Purification Similar physicochemical properties of the desired product and byproducts.- Optimize column chromatography conditions; a common mobile phase is a mixture of DCM, methanol (MeOH), and aqueous ammonia (e.g., 7:1:0.1).[1] - For high-purity requirements, consider using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a gradient elution (e.g., water/acetonitrile with 0.1% TFA).[1]
Product degradation during purification.- Perform purification steps at a lower temperature (e.g., 4°C) to minimize degradation.[1] - Ensure all buffers are within the pH stability range of the Tris-Boc-Spermine.[1]
Product Instability Oxidation of spermine's amino groups.- Handle and store the final product under an inert atmosphere and protect it from light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing Tris-Boc-Spermine?

A1: The primary challenge stems from the poly-nucleophilic nature of spermine, which has two primary and two secondary amino groups.[1] This structure requires a careful protection strategy to achieve the desired trisubstituted product and avoid the formation of a mixture of mono-, di-, and tetra-Boc-protected species.[1][3] Subsequent purification of the target compound from this mixture can also be complex.[1]

Q2: Which protecting groups are recommended for spermine synthesis?

A2: The choice of protecting group is critical and depends on the overall synthetic strategy. Common amino-protecting groups include:

  • Boc (tert-Butoxycarbonyl): Stable in basic conditions and removed with acid (e.g., Trifluoroacetic acid - TFA).[1][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable in acidic conditions and removed with a mild base (e.g., piperidine).[1]

  • Z (Benzyloxycarbonyl): Removed by catalytic hydrogenation or strong acids.[1]

  • Trifluoroacetyl (Tfa): Can be used for selective protection of primary amines and is removed under mild basic conditions.[1]

For complex syntheses requiring sequential modifications, using orthogonal protecting groups (those that can be removed under different conditions) is advisable.[4][5]

Q3: What are the best practices for storing spermine and its derivatives?

A3: Spermine free base and its aqueous solutions are prone to oxidation. It is recommended to store the solid compound at 2-8 °C.[1] Solutions should be prepared with degassed water and are most stable when stored as frozen aliquots under an inert atmosphere such as argon or nitrogen.[1]

Q4: How can I confirm the structure of my synthesized Tris-Boc-Spermine?

A4: The structure of the synthesized compound should be confirmed using standard analytical techniques. ¹H NMR and mass spectrometry are essential for verifying the correct structure and the number of Boc groups attached.[1][6]

Experimental Protocols

Protocol 1: Synthesis of N¹,N⁴,N⁹-Tri-Boc-Spermine

This protocol describes a general method for the protection of spermine with three Boc groups.

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride (NaCl) aqueous solution

  • Water

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM:MeOH:NH₃ (aq))

Procedure:

  • Dissolve spermine in an appropriate solvent.

  • Add di-tert-butyl dicarbonate (4 equivalents) dropwise to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature for 48 hours.[2]

  • Concentrate the reaction mixture under vacuum.[2]

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated NaCl aqueous solution.[1][2]

  • Dry the organic layer with MgSO₄, filter, and evaporate the DCM.[1][2]

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., DCM:MeOH:NH₃ (aq) 7:1:0.1) to obtain the desired Tris-Boc-Spermine.[1]

  • Characterize the product using ¹H NMR and mass spectrometry.[1][6]

Protocol 2: Purification of Tris-Boc-Spermine by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica in the chosen mobile phase.

  • Dissolve the crude Tris-Boc-Spermine in a minimal amount of the mobile phase or a compatible solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen mobile phase (e.g., a gradient of methanol in dichloromethane).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Tris-Boc-Spermine.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Spermine add_boc Add Boc₂O (4 equiv.) dissolve->add_boc stir Stir at RT for 48h add_boc->stir concentrate Concentrate stir->concentrate dissolve_dcm Dissolve in DCM concentrate->dissolve_dcm wash Wash with H₂O & Brine dissolve_dcm->wash dry Dry (MgSO₄) & Filter wash->dry evaporate Evaporate DCM dry->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterize (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of Tris-Boc-Spermine.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Analyze Crude Purity (TLC/HPLC) check_reaction->check_purity Yes extend_time Extend Reaction Time / Add More Boc₂O incomplete->extend_time final_product Improved Yield extend_time->final_product multiple_spots Multiple Products check_purity->multiple_spots Impure reagent_quality Check Reagent Quality check_purity->reagent_quality Pure but Low Mass optimize_purification Optimize Purification (Column Chromatography / HPLC) multiple_spots->optimize_purification optimize_purification->final_product bad_reagents Degraded Reagents reagent_quality->bad_reagents Poor reagent_quality->final_product Good use_fresh Use Fresh Reagents bad_reagents->use_fresh use_fresh->final_product

Caption: Troubleshooting decision tree for low yield in Tris-Boc-Spermine synthesis.

References

Technical Support Center: Optimizing Boc Deprotection for Spermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of spermine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete Boc deprotection of spermine?

A1: Incomplete Boc deprotection of spermine is often due to insufficient acid strength or concentration. Trifluoroacetic acid (TFA) is a common reagent, and its effectiveness can be diminished by the presence of water.[1][2] The multiple basic amine groups in spermine can also neutralize the acid, requiring a larger excess than for simpler amines. Steric hindrance around the Boc-protected nitrogens can also slow down the reaction.[1][2]

Q2: What are the common side reactions observed during the Boc deprotection of spermine, and how can they be minimized?

A2: The most prevalent side reaction is the t-butylation of the deprotected amine groups.[3][4][5] This occurs when the released tert-butyl cation, a reactive electrophile, alkylates the nucleophilic nitrogen atoms of spermine.[3][4][5] To minimize this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and water.[3]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the specific functional groups in your molecule. For spermine deprotection, a common and effective scavenger is triisopropylsilane (TIS), which works by reducing the tert-butyl cation.[3] Water can also be used, as it reacts with the cation to form tert-butanol.[3] A widely used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]

Q4: Are there alternative, milder methods for Boc deprotection of spermine if my compound is sensitive to strong acids like TFA?

A4: Yes, several milder alternatives to strong acids exist. These can be particularly useful if your spermine derivative contains other acid-labile functional groups.[3] Some options include:

  • 4M HCl in Dioxane: This is another common and effective deprotection agent.[6]

  • p-Toluenesulfonic Acid (pTSA): Can be used in solvents like acetonitrile and methanol under stoichiometric conditions at room temperature.[3]

  • Lewis Acids: Reagents like ZnBr₂ in dichloromethane can be used, and in some cases, offer selectivity between primary and secondary N-Boc groups.[7]

  • Thermal Deprotection: In some instances, heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[8]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] By comparing the reaction mixture to the starting material, the disappearance of the Boc-protected spermine and the appearance of the deprotected product can be tracked.[2][3] For solid-phase synthesis, a ninhydrin (Kaiser) test can be used to detect the presence of free primary amines.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection (Starting material remains)1. Insufficient acid concentration or amount.[1][2] 2. Reaction time is too short.[6] 3. Reaction temperature is too low. 4. Steric hindrance around the Boc group.[1][2]1. Increase the concentration or excess of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[6] 3. Gently warm the reaction mixture (if the substrate is stable). 4. For sterically hindered substrates, consider longer reaction times or a stronger deprotection cocktail.[1]
Presence of Side Products (e.g., t-butylated spermine)1. Absence or insufficient amount of scavenger.[3][5] 2. The spermine substrate itself is highly nucleophilic.1. Add a scavenger such as triisopropylsilane (TIS) or a scavenger cocktail to the reaction mixture.[3][5] A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[5] 2. Use milder deprotection conditions, such as a lower acid concentration or temperature, in conjunction with a scavenger.
Product Degradation 1. The substrate contains other acid-sensitive functional groups.[2][3] 2. Prolonged exposure to harsh acidic conditions.1. Switch to a milder deprotection method, such as p-toluenesulfonic acid or a Lewis acid.[3] 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Difficulty in Isolating the Product 1. The product is a salt (e.g., TFA salt) and is highly soluble in water. 2. Residual TFA is present.[3]1. After removing the reaction solvent, consider purification techniques suitable for polar compounds, such as ion-exchange chromatography or precipitation from a non-polar solvent. 2. To remove residual TFA, co-evaporate the crude product with a solvent like toluene or dichloromethane.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Spermine using TFA

This protocol describes a general procedure for the complete deprotection of a fully Boc-protected spermine.

Materials:

  • Boc-protected spermine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected spermine in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.[9]

  • Add the scavenger, triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v).[3]

  • Slowly add an excess of trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA.[9][10]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.[3]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM.[3]

  • Precipitate the deprotected spermine salt by adding cold diethyl ether to the concentrated residue.

  • Isolate the product by filtration or decantation.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This protocol is an alternative to TFA for substrates that may be sensitive to strong acid.

Materials:

  • Boc-protected spermine

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected spermine in a minimal amount of DCM or 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary but are often in the range of 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt of spermine can be isolated by precipitation with diethyl ether.

Visualizations

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-Spermine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_scavenger Add Scavenger (e.g., TIS) cool->add_scavenger add_tfa Add TFA add_scavenger->add_tfa react Stir at Room Temperature (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Concentrate in vacuo monitor->workup Complete precipitate Precipitate with Ether workup->precipitate isolate Isolate Product precipitate->isolate end End isolate->end

Caption: Experimental workflow for Boc deprotection of spermine using TFA.

Troubleshooting_Logic start Incomplete Deprotection? increase_acid Increase Acid Conc./Time start->increase_acid Yes side_products Side Products Observed? start->side_products No increase_acid->side_products add_scavenger Add/Increase Scavenger (TIS) side_products->add_scavenger Yes clean_reaction Clean Reaction Profile side_products->clean_reaction No add_scavenger->clean_reaction

Caption: Logic diagram for troubleshooting Boc deprotection issues.

References

"Spermine(HBBB) stability and storage guidelines"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed stability and storage guidelines for Spermine and its protected form, Spermine(HBBB), for researchers, scientists, and drug development professionals.

Section 1: Spermine(HBBB) (Tris-Boc-Spermine)

Frequently Asked Questions (FAQs)

Q1: What is Spermine(HBBB)?

A1: Spermine(HBBB), also known as Tris-Boc-spermine, is a synthetically modified and protected form of spermine.[1][2] In this form, three of spermine's four reactive amine groups are protected by tert-butoxycarbonyl (Boc) groups.[1] This protection is crucial for controlling reactivity during chemical synthesis, making it a valuable intermediate for creating complex molecules, polyamine analogs, and drug delivery systems.[1] The Boc groups can be removed under mild acidic conditions to yield the active spermine molecule.[1]

Q2: How should I store solid Spermine(HBBB)?

A2: Solid Spermine(HBBB) is generally stable under normal storage conditions.[1] For optimal purity and long-term stability, it is recommended to store the solid compound at a temperature range of 0-8°C.[1]

Q3: In what solvents is Spermine(HBBB) soluble?

A3: Due to the lipophilic (oil-loving) nature of the Boc protecting groups, Spermine(HBBB) is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[1] It is not readily soluble in water.

Q4: What are the primary applications of Spermine(HBBB)?

A4: Spermine(HBBB) is primarily used as a versatile building block in synthetic organic chemistry.[1] Its selectively protected structure allows for controlled, stepwise reactions, making it ideal for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, nucleic acid delivery systems, and other bioactive ligands.[1]

Data Presentation: Spermine(HBBB) Storage Guidelines

FormSolventRecommended Storage TemperatureNotes
Solid PowderN/A0°C to 8°CGenerally stable under normal conditions; recommended temperature preserves long-term purity.[1]
In Organic SolventDCM, Chloroform, THF, etc.Follow general guidelines for organic compound storage; prepare fresh for best results.Data on long-term solution stability is not readily available.

Visualization: From Protected to Active Form

Spermine_HBBB Spermine(HBBB) (Tris-Boc-Spermine) Spermine Spermine (Active Form) Spermine_HBBB->Spermine Deprotection (e.g., TFA)

Caption: Logical relationship between Spermine(HBBB) and active Spermine.

Section 2: Standard Spermine and its Salts (e.g., Spermine tetrahydrochloride)

Frequently Asked Questions (FAQs)

Q1: How should solid (powder) Spermine be stored?

A1: Solid spermine, typically available as a salt like spermine tetrahydrochloride, should be stored in a cool, dry place. Recommended storage temperatures are generally between 2-8°C, though some suppliers state that room temperature is also acceptable.

Q2: Why are aqueous solutions of Spermine unstable?

A2: Aqueous solutions of spermine free base are highly susceptible to degradation through oxidation.[1][2][3][4] This degradation can lead to a loss of biological activity and the formation of potentially cytotoxic by-products, compromising experimental results.

Q3: What is the best practice for preparing and storing Spermine stock solutions?

A3: To ensure maximum stability, solutions should be prepared using degassed, sterile water.[1][2][3] The most stable way to store them is in single-use aliquots, frozen at -20°C or below, under an inert atmosphere of argon or nitrogen.[1][2][3][4] This practice minimizes oxidation and degradation from repeated freeze-thaw cycles.

Q4: Can I repeatedly freeze and thaw my Spermine aliquots?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[3] Storing stock solutions in single-use aliquots is critical to maintaining the integrity and activity of the compound.[3]

Q5: How long can I store frozen Spermine solutions?

A5: While some sources suggest using aqueous solutions within a day, properly prepared and stored frozen aliquots are more stable.[5] A conservative estimate for the use of frozen aliquots stored at -20°C is within one month.[3] For longer-term storage of over a month, -80°C is recommended.[6]

Data Presentation: Spermine Stability and Storage

Table 1: General Storage Recommendations

FormSolventStorage TemperatureStability & Handling Notes
Solid (Salt)N/A2-8°CStable when stored properly in a cool, dry place.[3]
Aqueous SolutionDegassed Water-20°C or -80°CRecommended. Store in frozen, single-use aliquots under an inert atmosphere (e.g., nitrogen). Avoid freeze-thaw cycles. Use within one month at -20°C for best results.[3][6]
Aqueous SolutionWater2-8°CShort-term storage only. Prone to oxidation. Not recommended for more than one day.[3][5]
In DMSOFresh DMSO-20°C to -80°CMoisture-absorbing DMSO can reduce solubility. Store in aliquots. Stable for 1 month at -20°C or 1 year at -80°C.[7]

Table 2: Summary of Stability in Human Serum Note: This data is from a study on polyamines in a biological matrix and may not directly reflect stability in simple buffers, but it provides useful context.

Storage TemperatureRelative StabilityFinding
-20°CHigherDegradation of polyamines, including spermine, was lowest in samples stored in a freezer at -20°C.[8]
Ambient/RefrigeratedLowerPolyamines can undergo degradation in serum samples depending on storage conditions, which can impair quantification.[8]

Experimental Protocols

Protocol: HPLC-Based Method for Quantifying Spermine Stability

This protocol outlines a general method for assessing spermine concentration over time to determine its stability under specific conditions. This method involves derivatization to make the polyamine detectable by UV or fluorescence.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of spermine in the desired buffer (e.g., PBS at pH 7.4) at a known concentration.

    • Aliquot the stock solution into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, room temperature).

    • Prepare a set of calibration standards with known spermine concentrations.

    • At specified time points (e.g., 0, 24h, 48h, 1 week), retrieve a sample aliquot from each condition.

  • Sample Deproteinization (if in biological matrix):

    • Precipitate proteins by adding an acid like perchloric acid (PCA) or hydrochloric acid (HCl) in methanol.[9]

    • Incubate at 4°C and then centrifuge to pellet the protein.[9]

    • Collect the supernatant for analysis.[9]

  • Derivatization (Pre-column):

    • The primary amine groups of spermine must be tagged with a chromophore or fluorophore. Common derivatizing agents include:

      • Dansyl Chloride: Mix the sample with a basic solution (e.g., saturated sodium bicarbonate) and dansyl chloride in acetone. Incubate at 40-60°C.[9] Quench the reaction with a solution like ammonium hydroxide.[9]

      • 9-fluorenylmethyl chloroformate (FMOC): Reacts with amino groups to form stable, highly fluorescent derivatives.[11]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.[12]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is typically used.[9]

    • Detection:

      • UV detector (e.g., 254 nm) for benzoylated derivatives.[12]

    • Quantification: Create a calibration curve from the standards by plotting peak area against concentration. Use this curve to determine the spermine concentration in the test samples at each time point.

  • Data Analysis:

    • Plot the percentage of remaining spermine against time for each storage condition to determine the degradation rate.

Visualizations

cluster_prep Preparation cluster_store Storage Weigh Weigh Solid Spermine Dissolve Dissolve in Degassed, Sterile Water Weigh->Dissolve Filter Filter Sterilize (0.22 µm filter) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Transfer to Storage Inert Purge Headspace with Inert Gas (N2/Ar) Aliquot->Inert Freeze Store at -20°C or -80°C Inert->Freeze Use in Experiment Use in Experiment Freeze->Use in Experiment Thaw ONE aliquot per experiment

Caption: Recommended workflow for preparing and storing stable Spermine solutions.

Ornithine Ornithine ODC ODC Ornithine->ODC Ornithine decarboxylase Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine SMO SMO Spermine->SMO Spermine Oxidase Spermine->SSAT Spermidine/Spermine N1-acetyltransferase dcSAM Decarboxylated S-adenosylmethionine (dcSAM) dcSAM->SPDS dcSAM->SPMS SAM SAM SAMDC SAMDC SAM->SAMDC S-adenosylmethionine decarboxylase SAMDC->dcSAM ODC->Putrescine SPDS->Spermidine SPMS->Spermine AcSpermine N1-acetylspermine PAO PAO AcSpermine->PAO Polyamine Oxidase AcSpermidine N1-acetylspermidine AcSpermidine->PAO SMO->Spermidine Byproducts H2O2, Aldehydes SMO->Byproducts SSAT->AcSpermine SSAT->AcSpermidine PAO->Putrescine PAO->Spermidine PAO->Byproducts

Caption: Overview of the Spermine metabolic pathway (biosynthesis and catabolism).

Troubleshooting Guide

Q: My experimental results are inconsistent. Could it be my Spermine stock?

A: Yes, this is a common issue. Inconsistent results are often due to the degradation of spermine in solution.[3]

  • Possible Cause: Improper storage (e.g., at 4°C for extended periods), repeated freeze-thaw cycles, or oxidation of the stock solution.[3]

  • Solution:

    • Always prepare fresh solutions from a solid stock for critical experiments.[3]

    • Ensure solutions are made with degassed water and stored as frozen, single-use aliquots under an inert gas.[1][2][3]

    • Avoid any repeated freeze-thaw cycles.[3]

    • If possible, verify the concentration of your stock solution using an analytical method like HPLC.[3]

Q: I see a precipitate in my Spermine solution after thawing. What should I do?

A: This can happen if the solution became too concentrated during freezing or if the compound has degraded.

  • Possible Cause: Poor solubility in the chosen buffer, high concentration, or degradation.

  • Solution:

    • Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.[3]

    • If the precipitate remains, you can centrifuge the solution and use the supernatant, but be aware that the actual concentration will be lower than expected.[3]

    • For future preparations, consider using a different buffer system or preparing a lower stock concentration.[3]

Q: I'm observing a loss of biological activity in my assay. Is the Spermine to blame?

A: Loss of activity is a strong indicator of chemical degradation.

  • Possible Cause: The compound has likely degraded due to oxidation or other chemical reactions.[3]

  • Solution:

    • Discard the old stock solution and prepare a fresh one from solid material.

    • Strictly follow the recommended guidelines for solution preparation and storage to prevent future degradation.[3]

References

Technical Support Center: Spermine (HBBB) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spermine(HBBB) conjugation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired spermine conjugate is a frequent issue. The following table summarizes potential causes and recommended solutions.

Possible Cause Recommended Solution
Inactive or Degraded Coupling Reagents Use fresh, high-quality reagents, such as new N-hydroxysuccinimide (NHS) esters. Moisture-sensitive reagents should be stored in a desiccator.[1]
Suboptimal Reaction pH The efficiency of many coupling reactions is pH-dependent. For NHS ester reactions with primary amines, a pH of 8.0-9.0 is typically effective.[1] However, the rate of hydrolysis of NHS esters increases with pH, so optimization is key.[2][3]
Interfering Substances in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with spermine for reaction with NHS esters.[1] Perform buffer exchange into a non-reactive buffer like PBS, MES, or HEPES before conjugation.
Steric Hindrance The conjugation site on either the molecule to be conjugated or the spermine derivative may be sterically hindered. Consider using a crosslinker with a longer spacer arm to improve accessibility.[1]
Issue 2: Multiple Products Observed on Analytical Chromatography (TLC/HPLC)

The presence of multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates a mixture of products. This is a common challenge in spermine conjugation due to its multiple reactive sites.

Possible Cause Recommended Solution
Incomplete Protection of Spermine's Amino Groups Spermine has two primary and two secondary amines, all of which can react. Incomplete protection before the conjugation step will lead to a mixture of mono-, di-, tri-, and even tetra-conjugated products.[1][4] Ensure the protection step goes to completion and purify the regioselectively protected spermine intermediate before proceeding.[1]
Side Reactions from Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to undesired side reactions. Use milder conditions, such as lower temperatures (e.g., 4°C overnight instead of room temperature for 2-4 hours) and shorter reaction times where possible.[1] If reagents are air-sensitive, conduct the reaction under an inert atmosphere.[1]
Incomplete Deprotection of the Final Conjugate If a protecting group strategy is used, residual protecting groups on the final product will result in multiple species. Increase the deprotection reaction time or use slightly stronger, yet compatible, deprotection conditions.[1]
Hydrolysis of NHS Ester NHS esters are susceptible to hydrolysis, which competes with the desired aminolysis reaction.[2] The half-life of hydrolysis for NHS-esters is about 4-5 hours at pH 7.0 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C.[2][3] Prepare NHS ester solutions immediately before use and work efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing spermine conjugates?

A1: The main difficulty arises from the poly-nucleophilic nature of spermine, which contains two primary and two secondary amino groups. This structure necessitates a careful strategy of regioselective protection and deprotection to achieve conjugation at a specific nitrogen atom and avoid side reactions.[1][4] Subsequent purification of the desired conjugate from a mixture of starting materials, side products, and regioisomers can also be complex.[1]

Q2: What are the most common chemical reactions used for spermine conjugation?

A2: The most prevalent methods include acylation and alkylation of regioselectively protected spermine.[4] Acylation often involves reacting an activated ester (like an NHS ester) of the molecule-to-be-conjugated with a free amine on the spermine backbone.[4]

Q3: Which protecting groups are recommended for spermine's amino groups?

A3: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection (the ability to deprotect one group without affecting another). Common amino-protecting groups include:

  • Boc (tert-Butoxycarbonyl): Stable under basic conditions and removed with acid (e.g., TFA).[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable in acidic conditions and removed with a mild base (e.g., piperidine).[4]

  • Z (Benzyloxycarbonyl): Removed by catalytic hydrogenation (H₂/Pd) or strong acids.[4]

  • Trifluoroacetyl (Tfa): Can be used to selectively protect primary amines over secondary ones and is removed under mild basic conditions.[4]

Q4: How can I purify my spermine conjugate?

A4: Purification can be challenging due to the potential for a mixture of closely related products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for purifying spermine conjugates.[1] Size-exclusion chromatography can also be employed. For intermediates, such as protected spermine, silica gel column chromatography is often used.[1]

Q5: My conjugate appears to be degrading during purification. What can I do?

A5: To minimize degradation, perform purification steps at a lower temperature (e.g., 4°C).[1] Also, ensure the pH of all buffers is within the stability range of your conjugate.[1] Oxidation of spermine's amino groups can be a concern, so handling and storing the final product under an inert atmosphere and protected from light is recommended.[1]

Experimental Protocols

Protocol 1: Synthesis of Regioselectively Protected N¹,N⁵,N¹⁰-tri-Boc-spermine

This protocol describes a method for creating a spermine derivative where the two primary amines and one of the secondary amines are protected by Boc groups, leaving one secondary amine available for conjugation. The reported overall yield for a similar synthesis is 41%.

Materials:

  • Spermine

  • Putrescine

  • Raney nickel (W-2)

  • Methanol

  • Ethyl trifluoroacetate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Water

  • Saturated NaCl solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Mobile phase for column chromatography (e.g., DCM:MeOH:NH₃ (aq))

Procedure:

  • Selective Protection of Primary Amines: Dissolve spermine (1 equiv.) in methanol at -78°C. Add ethyl trifluoroacetate (1 equiv.) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines as trifluoroacetamides.[4]

  • Boc Protection of Secondary Amines: Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equiv.) to the solution and stir at room temperature for 48 hours.[1]

  • Deprotection of Primary Amines: Adjust the solution pH to >11 using 25% aqueous ammonia and stir overnight. This selectively cleaves the trifluoroacetamide groups.[1]

  • Work-up and Purification: Evaporate the solvent under vacuum. Dilute the residue with dichloromethane (DCM) and wash with water and saturated NaCl solution. Dry the organic phase with MgSO₄ and concentrate. Purify the crude product by silica gel column chromatography using a suitable mobile phase.[1]

  • Characterization: Confirm the structure of the resulting tri-Boc-spermine using ¹H NMR and mass spectrometry.[1]

Protocol 2: Acylation of a Protected Spermine with an NHS-Ester Activated Molecule

This protocol provides a general method for conjugating a molecule containing a carboxylic acid to a free amino group on a partially protected spermine backbone, such as the tri-Boc-spermine from Protocol 1.

Materials:

  • Molecule to be conjugated (containing a carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Protected spermine derivative (e.g., tri-Boc-spermine)

  • Reaction buffer (e.g., PBS, pH 8.5)

  • Deprotection reagents (if necessary, e.g., TFA for Boc groups)

  • RP-HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid (if not pre-activated): Dissolve the molecule to be conjugated (1 equiv.) in an appropriate anhydrous solvent. Add N-hydroxysuccinimide (NHS, 1.2 equiv.) and a carbodiimide coupling agent like EDC (1.2 equiv.). Stir at room temperature for 1-4 hours to form the NHS ester.[4]

  • Conjugation Reaction: Dissolve the protected spermine derivative (1.1 equiv.) in a suitable buffer (e.g., PBS, pH 8.5). Add the activated NHS-ester solution dropwise.[4]

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress using TLC or HPLC.[4]

  • Deprotection (if required): Once the conjugation is complete, remove the protecting groups using the appropriate deprotection conditions (e.g., TFA for Boc groups).[4]

  • Purification: Purify the final conjugate using reverse-phase HPLC to remove excess reagents and byproducts.[1]

Visualizations

experimental_workflow cluster_protection Regioselective Protection cluster_conjugation Conjugation cluster_deprotection_purification Deprotection & Purification spermine Spermine protected_spermine Regioselectively Protected Spermine Intermediate spermine->protected_spermine Protection (e.g., Boc) conjugation_reaction Conjugation Reaction (e.g., Acylation with NHS Ester) protected_spermine->conjugation_reaction protected_conjugate Protected Conjugate conjugation_reaction->protected_conjugate deprotection Deprotection protected_conjugate->deprotection crude_conjugate Crude Conjugate deprotection->crude_conjugate purification Purification (e.g., RP-HPLC) crude_conjugate->purification pure_conjugate Pure Spermine Conjugate purification->pure_conjugate

Caption: A typical experimental workflow for synthesizing spermine conjugates.

troubleshooting_low_yield start Low or No Yield Observed reagents Check Reagents start->reagents conditions Check Reaction Conditions start->conditions buffers Check Buffers start->buffers reagent_quality Reagent Quality? reagents->reagent_quality conditions_optimal Conditions Optimal? conditions->conditions_optimal buffer_compatibility Buffer Compatibility? buffers->buffer_compatibility solution_reagents Use fresh coupling agents. Store reagents appropriately. reagent_quality->solution_reagents No solution_conditions Optimize pH for the specific reaction. Adjust temperature and time. conditions_optimal->solution_conditions No solution_buffers Perform buffer exchange to remove interfering substances (e.g., Tris). buffer_compatibility->solution_buffers No

Caption: A decision tree for troubleshooting low yield in spermine conjugation reactions.

References

Technical Support Center: Purification of Boc-Protected Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Boc-protected polyamines. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their synthetic and purification workflows.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Boc-protected polyamines, offering potential causes and solutions.

Problem 1: Presence of Multiple Spots on TLC/LC-MS After Protection Reaction

  • Question: My reaction mixture shows multiple products after Boc protection of a polyamine. What are the likely side products and how can I minimize them?

  • Answer: The presence of multiple products is a common challenge due to the similar reactivity of primary and secondary amino groups in polyamines.[1] The likely side products include:

    • Over-reacted species: This includes di-Boc protected primary amines (N,N-di-Boc) and fully Boc-protected polyamines where all primary and secondary amines are protected.[2]

    • Incompletely reacted species: Mono-Boc protected polyamines when di-protection is desired, or unreacted starting material.

    • Isomeric products: In cases of unsymmetrical polyamines like spermidine, different isomers of mono- or di-Boc protected species can form.

    To minimize these side products:

    • Stoichiometric Control: Carefully control the amount of Boc anhydride ((Boc)₂O) used. Using a limited amount will favor the protection of the more reactive primary amines.[1]

    • Reaction Conditions: Running the reaction at a lower temperature can increase selectivity.

    • Choice of Reagent: Consider using alternative reagents like alkyl phenyl carbonates which can offer superior chemoselectivity for primary amines.[3][4]

Problem 2: Difficulty in Separating Desired Product from Impurities via Column Chromatography

  • Question: I am struggling to separate my desired Boc-protected polyamine from impurities using silica gel column chromatography. What can I do?

  • Answer: Co-elution of closely related Boc-polyamine derivatives is a frequent issue. Here are some strategies to improve separation:

    • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase is a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to reduce tailing of the amine products on the silica gel.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

    • Derivatization: In some cases, temporary derivatization of the remaining free amino groups can alter the polarity of the products, facilitating separation.

Problem 3: Low Yield of the Purified Product

  • Question: After purification, the yield of my Boc-protected polyamine is very low. What are the potential causes?

  • Answer: Low yields can result from several factors throughout the synthesis and purification process:

    • Incomplete Reaction: Ensure the protection reaction has gone to completion by monitoring with TLC or LC-MS.

    • Product Loss During Workup: Boc-protected polyamines can have some water solubility, leading to loss during aqueous extraction steps. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent.

    • Product Adhesion to Silica Gel: The polar amine groups can strongly adhere to the acidic silica gel, leading to poor recovery from column chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.

    • Decomposition: Although generally stable, the Boc group can be labile under acidic conditions.[1][3] Ensure that no acidic reagents are inadvertently introduced during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying Boc-protected polyamines?

A1: Column chromatography on silica gel is the most common and versatile method for the purification of Boc-protected polyamines.[3] However, the optimal method will depend on the specific polyamine and the nature of the impurities. A typical workflow involves an initial aqueous workup to remove water-soluble byproducts, followed by chromatographic purification.[3]

Q2: How can I remove unreacted Boc anhydride from my reaction mixture?

A2: Unreacted Boc anhydride can be quenched by adding a nucleophilic amine like N,N-dimethylethylenediamine.[2] Alternatively, it can be hydrolyzed by adding water.[2] During workup, washing the organic layer with a dilute basic solution like sodium bicarbonate can also help remove byproducts. For some applications, passing the reaction mixture through a scavenger resin, such as a polymer-supported trisamine, can effectively remove excess Boc anhydride.[5]

Q3: What are the common impurities found in commercial Boc anhydride and how can they affect my reaction?

A3: The primary impurity in di-tert-butyl dicarbonate is tert-butanol, which forms from its decomposition, especially in the presence of moisture.[6] While tert-butanol is generally inert and easily removed, other potential impurities from the manufacturing process could lead to side reactions and complicate the purification of the desired product.[6] The purity of Boc anhydride can be assessed using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: Can I use crystallization to purify my Boc-protected polyamine?

A4: Crystallization can be an effective purification method if the Boc-protected polyamine is a solid and a suitable solvent system can be found. This method can be particularly advantageous for large-scale purifications as it can be more cost-effective and scalable than chromatography. However, many Boc-protected polyamines are oils or amorphous solids, making crystallization challenging.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of analytical techniques is recommended to confirm the purity and identity of your Boc-protected polyamine:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the amount of product.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup for Boc Protection Reactions
  • Quenching: After the reaction is complete (as monitored by TLC or LC-MS), quench any excess Boc anhydride by adding water or a small amount of an amine scavenger.

  • Solvent Removal: Remove the organic solvent under reduced pressure.[2]

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[2][3]

  • Washing: Wash the organic layer sequentially with:

    • A dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine.[2]

    • Saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.[2]

    • Brine to remove excess water.[2][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2][3]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of 0.1-1% triethylamine to the eluent can improve peak shape and recovery.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Extraction and Chromatography of Boc-Protected Polyamines

SolventApplicationNotes
Dichloromethane (DCM)Extraction & ChromatographyGood general-purpose solvent for a wide range of Boc-protected compounds.
Ethyl Acetate (EtOAc)Extraction & ChromatographyA less toxic alternative to DCM, effective for moderately polar compounds.
Methanol (MeOH)Chromatography (as a polar modifier)Used in combination with DCM or Chloroform to elute more polar compounds.
Triethylamine (TEA)Chromatography (as an additive)Added in small amounts (0.1-1%) to the mobile phase to reduce tailing of amines on silica gel.
Chloroform (CHCl₃)ChromatographyCan be used in place of DCM, sometimes offering different selectivity.

Visualizations

experimental_workflow reaction Boc Protection Reaction workup Aqueous Workup reaction->workup Quench & Extract chromatography Column Chromatography workup->chromatography Crude Product analysis Purity Analysis (NMR, LC-MS, HPLC) chromatography->analysis Purified Fractions product Pure Boc-Protected Polyamine analysis->product Confirmed Purity troubleshooting_logic start Purification Issue Identified check_tlc Multiple Spots on TLC/LC-MS? start->check_tlc low_yield Low Yield? check_tlc->low_yield No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp.) check_tlc->optimize_reaction Yes separation_issue Poor Separation in Column? low_yield->separation_issue No check_workup Review Workup Procedure (Minimize Aqueous Washes) low_yield->check_workup Yes optimize_chromatography Optimize Chromatography (Solvent System, Additive) separation_issue->optimize_chromatography Yes final_product Successful Purification separation_issue->final_product No optimize_reaction->start Re-evaluate check_workup->start Re-evaluate optimize_chromatography->start Re-evaluate

References

Navigating the Nuances of Tris-Boc-Spermine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the manipulation of polyamines like spermine is a cornerstone of innovation. The strategic application of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential for precise molecular modifications. However, the altered physicochemical properties of these protected intermediates can present challenges, particularly concerning their solubility in organic solvents. This technical support center provides troubleshooting guidance and frequently asked questions to address solubility issues encountered with Tris-Boc-Spermine, ensuring seamless experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of Tris-Boc-Spermine and how does it influence its solubility?

A1: Tris-Boc-Spermine is often described as a light yellow or yellowish oil at room temperature.[1] As a non-crystalline oil, it is generally expected to be more readily soluble in a range of organic solvents compared to a crystalline solid, as less energy is required to overcome crystal lattice forces.

Q2: In which organic solvents is Tris-Boc-Spermine typically soluble?

Q3: What factors can contribute to the poor solubility of Tris-Boc-Spermine?

A3: Several factors can lead to solubility challenges. The presence of three bulky, hydrophobic Boc groups can, in some contexts, lead to aggregation through intermolecular interactions, reducing solubility. Additionally, residual impurities from synthesis or improper storage leading to degradation can also affect its dissolution characteristics.

Q4: Can I use heat to improve the solubility of Tris-Boc-Spermine?

A4: Gentle warming can be an effective method to increase the solubility of many organic compounds. However, it should be applied cautiously with Tris-Boc-Spermine. Excessive heat could potentially lead to the degradation of the compound or the removal of the thermolabile Boc groups. It is advisable to warm the solution gently and monitor for any signs of decomposition.

Troubleshooting Guide: Enhancing Tris-Boc-Spermine Solubility

Should you encounter difficulties in dissolving Tris-Boc-Spermine, the following troubleshooting steps can be employed.

Initial Dissolution Protocol

A general starting point for dissolving Tris-Boc-Spermine is to add the desired volume of a suitable organic solvent (e.g., DCM, DMF, or THF) to the oily compound and agitate at room temperature, for instance by vortexing or magnetic stirring.

Troubleshooting Workflow

If the initial dissolution is incomplete, follow this logical progression of interventions:

Caption: A logical workflow for troubleshooting Tris-Boc-Spermine solubility issues.

Data Presentation

While precise quantitative solubility data for Tris-Boc-Spermine is not widely published, the following table provides a qualitative summary based on common laboratory solvents used for Boc-protected polyamines.

Organic SolventExpected Qualitative SolubilityNotes
Dichloromethane (DCM)HighA common solvent for reactions and purification of Boc-protected compounds.[2]
ChloroformHighSimilar to DCM, often used in dissolution for reactions like Boc-deprotection.
Tetrahydrofuran (THF)Moderate to HighFrequently used as a reaction solvent for Boc protection.[2]
Dimethylformamide (DMF)HighA polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules, including those with poor solubility elsewhere.
Dimethyl Sulfoxide (DMSO)HighAnother powerful polar aprotic solvent, often used to create stock solutions.
MethanolModerateMay be a suitable solvent, but polarity might be a limiting factor for the highly protected spermine.
EthanolModerateSimilar to methanol.
AcetonitrileModerateMay be less effective than DCM or DMF for this specific compound.
Hexanes/HeptaneLowNon-polar solvents are unlikely to be effective.
Diethyl EtherLow to ModerateOften used for precipitation of Boc-protected compounds after reaction workup.

Experimental Protocols

Protocol 1: General Procedure for Dissolving Tris-Boc-Spermine for Reaction

This protocol outlines a general method for dissolving Tris-Boc-Spermine for use in a subsequent chemical reaction.

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which Tris-Boc-Spermine is expected to be soluble, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Dissolution:

    • To a vial containing the weighed amount of Tris-Boc-Spermine oil, add the calculated volume of the chosen solvent to achieve the desired concentration.

    • Cap the vial and vortex or stir the mixture at room temperature for 2-5 minutes.

  • Troubleshooting Insolubility:

    • If the oil does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • If solubility is still an issue, consider adding a small percentage (e.g., 5-10% of the total volume) of a stronger co-solvent like DMSO or DMF (if not the primary solvent) and repeat agitation and sonication.

    • As a final resort, gently warm the mixture to 30-40°C with continuous stirring. Avoid excessive heating.

  • Inert Atmosphere: Once dissolved, if the subsequent reaction is sensitive to air or moisture, ensure the solution is maintained under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Solvent System for Boc-Deprotection

This protocol is based on a general procedure for the deprotection of Boc groups, which requires the substrate to be fully dissolved.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of chloroform and trifluoroacetic acid (TFA).

  • Dissolution:

    • In a suitable reaction vessel, add the Tris-Boc-Spermine oil.

    • Add the chloroform:TFA mixture to the vessel to dissolve the protected spermine derivative.

  • Reaction: The dissolution in this acidic mixture initiates the deprotection reaction. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS) to determine the point of complete deprotection.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the physicochemical properties of Tris-Boc-Spermine and the factors influencing its solubility.

G A Tris-Boc-Spermine (Physicochemical Properties) B Three Bulky, Non-polar Boc Groups A->B has C Flexible Polyamine Backbone A->C has D Oily Physical State A->D exhibits F Increased Lipophilicity B->F leads to G Potential for Intermolecular Aggregation B->G can lead to H Reduced Intermolecular Hydrogen Bonding (vs. Spermine) B->H results in E Solubility in Organic Solvents C->E contributes to I Absence of Crystal Lattice Energy D->I implies K Enhanced Solubility F->K promotes J Reduced Solubility G->J causes H->K promotes I->K promotes J->E negatively impacts K->E positively impacts

References

Technical Support Center: Mitigating Cytotoxicity of Spermine Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with spermine analogs in cell culture.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High Levels of Cell Death Observed Even at Low Spermine Analog Concentrations

  • Potential Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be particularly sensitive to polyamines or their analogs. It is crucial to perform a dose-response curve starting from a very low concentration range (e.g., 0.1 µM to 100 µM) to determine the precise toxic threshold for your specific cells.[1]

  • Potential Cause 2: Serum-Induced Cytotoxicity.

    • Solution 1 (Serum-Free Media): If your experimental design allows, switch to a serum-free medium for the duration of the treatment. This eliminates the primary source of amine oxidases that cause toxic metabolite production.[2]

    • Solution 2 (Amine Oxidase Inhibitors): Add an amine oxidase inhibitor, such as aminoguanidine (a typical starting concentration is 1 mM), to your culture medium along with the spermine analog.[1][2] This will prevent the enzymatic conversion of the spermine analog into cytotoxic byproducts.[2]

    • Solution 3 (Medium Pre-incubation): Pre-incubate the medium containing the spermine analog and serum at 37°C for 24 hours before adding it to your cells. This allows for the degradation of toxic metabolites before the medium is introduced to the cells.[3]

  • Potential Cause 3: Off-Target Effects.

    • Solution: The compound may have off-target toxicity on essential cellular machinery. To investigate this, you can perform a cell viability assay (e.g., MTT, CellTiter-Glo) across a wide concentration range and measure the production of reactive oxygen species (ROS) using a fluorescent probe.[4]

Issue 2: Inconsistent Results Between Experiments

  • Potential Cause 1: Variability in Fetal Calf Serum (FCS) Lots.

    • Solution: Different batches of FCS can have varying levels of amine oxidase activity. When starting with a new lot of FCS, it is recommended to re-optimize the concentration of your spermine analog.[1]

  • Potential Cause 2: Inconsistent Cell Density.

    • Solution: Ensure you are seeding cells at a consistent density across all experiments. Lower cell densities can increase the effective concentration of the compound per cell, leading to higher observed toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after treatment with a spermine analog?

A1: The cytotoxicity of spermine and its analogs in cell culture is often an indirect effect. Amine oxidases present in fetal calf serum (FCS), a common media supplement, can oxidize these compounds.[1] This process generates highly toxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide (H₂O₂), which are major contributors to cell death.[1][5] Direct toxic effects can also occur at high concentrations, independent of metabolism.[1]

Q2: What are the common off-target effects of spermine analogs?

A2: Due to their cationic nature, spermine analogs can interact with unintended biological molecules, leading to off-target effects. These can include:

  • Interaction with Nucleic Acids: Binding to negatively charged DNA and RNA, which can interfere with replication and transcription.[4]

  • Ion Channel Modulation: Interaction with various ion channels. For instance, spermine can block NMDA receptor single-channel conductance in a voltage-dependent manner.[4]

  • Kinase Inhibition: Unintended effects on the human kinome, which comprises over 500 kinase enzymes regulating numerous cellular functions.[4]

  • Mitochondrial Toxicity: Some analogs can have detrimental effects on mitochondrial function.[4][6]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: Several strategies can help distinguish between on-target and off-target effects:

  • Use of Controls: Employ a structurally unrelated inhibitor of the same target. If this second compound does not produce the same phenotype, the effect from your initial compound is likely off-target. A negative control, a close chemical analog of your probe that is inactive against the intended target, can also be used but must be carefully validated.[4]

  • Dose-Response Analysis: Compare the concentration of the spermine analog required to engage the target with the concentration that produces the cellular phenotype. A large discrepancy suggests an off-target effect.[4]

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target. If the resulting phenotype matches that of the spermine analog treatment, it supports an on-target mechanism.[4]

Q4: What is the mechanism of spermine analog-induced apoptosis?

A4: The apoptotic pathway induced by spermine analogs can be mitochondria-dependent and may involve the activation of p53 and caspase-3. The enzymatic oxidation products of spermine, namely H₂O₂ and aldehydes, are known to trigger this apoptotic pathway.[1]

Data Presentation

Table 1: Cytotoxicity (IC50) of Various Spermine Analogs in Different Cancer Cell Lines

Spermine AnalogCell LineCancer TypeIC50 (µM)Reference
Spermatinamine Analog 12HeLaCervix Adenocarcinoma5-10[7]
Spermatinamine Analog 14MCF-7Breast Adenocarcinoma5-10[7]
Spermatinamine Analog 15DU145Prostate Carcinoma5-10[7]
Pd2SpmLNCaPProstate CancerVaries with incubation time[8]
Pd2SpmPC-3Prostate CancerVaries with incubation time[8]
HPG-5A549Lung Cancer7[9]
HPG-6A549Lung Cancer3[9]
HPG-8A549Lung Cancer7[9]
Agel 416MCF-7Breast Cancer0.09-3.98[10]
HO-416bMCF-7Breast Cancer0.09-3.98[10]
JSTX-3 AnalogMCF-7Breast Cancer2.63-2.81[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells to form a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the spermine analog and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat cells with the spermine analog as described in the MTT assay protocol.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Visualizations

experimental_workflow Experimental Workflow for Assessing Spermine Analog Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity & ROS Assays cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_analog Add spermine analog (various concentrations) incubate_24h->add_analog incubate_treatment Incubate (24, 48, 72h) add_analog->incubate_treatment viability_assay Cell Viability Assay (e.g., MTT) incubate_treatment->viability_assay ros_assay ROS Production Assay (e.g., DCFDA) incubate_treatment->ros_assay measure_absorbance Measure Absorbance (570nm) viability_assay->measure_absorbance measure_fluorescence Measure Fluorescence (Ex:485nm, Em:535nm) ros_assay->measure_fluorescence calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability normalize_ros Normalize ROS levels measure_fluorescence->normalize_ros plot_data Plot Dose-Response Curves Determine IC50 calculate_viability->plot_data normalize_ros->plot_data

Caption: Workflow for assessing spermine analog cytotoxicity and ROS production.

mitigation_strategies Decision Tree for Mitigating Spermine Analog Cytotoxicity start High Cytotoxicity Observed q_serum Is serum present in the media? start->q_serum a_serum_yes Yes q_serum->a_serum_yes Yes a_serum_no No q_serum->a_serum_no No mitigation_options Mitigation Options a_serum_yes->mitigation_options check_sensitivity Perform dose-response curve to determine cell sensitivity a_serum_no->check_sensitivity use_serum_free Switch to serum-free media mitigation_options->use_serum_free add_inhibitor Add amine oxidase inhibitor (e.g., aminoguanidine) mitigation_options->add_inhibitor preincubate Pre-incubate media with analog mitigation_options->preincubate investigate_off_target Investigate off-target effects (e.g., ROS production, control compounds) check_sensitivity->investigate_off_target

Caption: Troubleshooting decision tree for mitigating cytotoxicity.

signaling_pathway Signaling Pathway of Spermine Analog-Induced Cytotoxicity spermine_analog Spermine Analog serum_amine_oxidase Serum Amine Oxidase spermine_analog->serum_amine_oxidase Oxidation toxic_metabolites Toxic Metabolites (Acrolein, H₂O₂) serum_amine_oxidase->toxic_metabolites ros Increased ROS toxic_metabolites->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction p53 p53 Activation ros->p53 caspase3 Caspase-3 Activation mitochondrial_dysfunction->caspase3 p53->caspase3 apoptosis Apoptosis caspase3->apoptosis aminoguanidine Aminoguanidine (Inhibitor) aminoguanidine->serum_amine_oxidase

Caption: Pathway of spermine analog-induced cytotoxicity via serum amine oxidase.

References

Technical Support Center: Optimizing Reaction Conditions for Spermine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful functionalization of spermine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing spermine conjugates? A1: The main difficulty arises from the poly-nucleophilic nature of spermine, which contains two primary and two secondary amino groups. This structure requires a strategic approach to regioselective protection and deprotection to achieve conjugation at a specific nitrogen atom and prevent side reactions. Subsequent purification of the desired conjugate from a mixture of starting materials, side products, and regioisomers can also be complex.

Q2: What are the most common chemical reactions used for spermine conjugation? A2: The most prevalent methods include acylation and alkylation of regioselectively protected spermine. Acylation often involves reacting an activated ester (like an NHS ester) of the molecule to be conjugated with a free amine on the spermine backbone. Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient and specific method for conjugation, particularly when using azide-modified spermine derivatives.

Q3: Which protecting groups are recommended for spermine's amino groups? A3: The choice of protecting group is critical and depends on the overall synthetic strategy, especially the need for orthogonal protection (the ability to deprotect one group without affecting another). Common amino-protecting groups include Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), Z (Benzyloxycarbonyl), and Trifluoroacetyl (Tfa).

Q4: How can I monitor the progress of my conjugation reaction? A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques help visualize the consumption of starting materials and the formation of the desired product over time, allowing for optimization of the reaction duration.

Q5: What are the recommended storage conditions for functionalized spermine conjugates? A5: For optimal stability, stock solutions of spermine conjugates, especially those with sensitive functional groups like azides, should be stored as single-use aliquots at -20°C or -80°C for up to one month, protected from light. It is crucial to minimize freeze-thaw cycles. When preparing stock solutions, use high-purity, degassed solvents like DMSO or sterile, nuclease-free water.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no desired product. What are the common causes and solutions?

A: Low yield is a frequent issue stemming from several factors related to reagents, reaction conditions, and the stability of the molecules involved.

Possible Causes & Recommended Solutions

  • Inactive or Degraded Reagents: Coupling reagents like NHS esters are moisture-sensitive and can hydrolyze over time.

    • Solution: Always use fresh, high-quality reagents and store moisture-sensitive components in a desiccator.

  • Suboptimal Reaction pH: The efficiency of many coupling reactions is highly pH-dependent. For instance, NHS ester acylations with primary amines are typically most effective at a pH of 8.0-9.0.

    • Solution: Perform small-scale pH optimization experiments to find the ideal condition for your specific reaction.

  • Side Reactions: Harsh reaction conditions can lead to the formation of unwanted byproducts.

    • Solution: Employ milder conditions, such as lower temperatures or shorter reaction times. If reagents are air-sensitive, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of Azide Group (if applicable): Azide functional groups can be unstable at high temperatures or upon exposure to light.

    • Solution: Protect solutions from light during storage and experiments and perform reactions at the lowest effective temperature.

Troubleshooting_Low_Yield start Low or No Yield Observed reagents 1. Check Reagents start->reagents conditions 2. Check Reaction Conditions start->conditions deprotection 3. Check Deprotection Step (if applicable) start->deprotection reagent_q1 Are coupling reagents (e.g., NHS ester) fresh? reagents->reagent_q1 condition_q1 Is the pH optimal? (e.g., 8.0-9.0 for NHS esters) conditions->condition_q1 deprotection_q1 Is deprotection incomplete? deprotection->deprotection_q1 reagent_a1_no Use fresh, high-quality reagents. Store desiccated. reagent_q1->reagent_a1_no No reagent_q2 Does the buffer contain competing amines (Tris, Glycine)? reagent_q1->reagent_q2 Yes reagent_a2_yes Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). reagent_q2->reagent_a2_yes Yes condition_a1_no Optimize pH in small-scale trials. condition_q1->condition_a1_no No condition_q2 Are reaction conditions too harsh? condition_q1->condition_q2 Yes condition_a2_yes Use milder conditions: - Lower temperature - Shorter reaction time - Use inert atmosphere condition_q2->condition_a2_yes Yes deprotection_a1_yes Increase reaction time or use slightly stronger deprotection conditions. deprotection_q1->deprotection_a1_yes Yes

Caption: A troubleshooting workflow for diagnosing causes of low reaction yield.

Issue 2: Multiple Products Observed / Difficult Purification

Q: My TLC/HPLC analysis shows multiple product spots, and I'm struggling to purify the final conjugate. What's going wrong?

A: The presence of multiple products indicates either a lack of reaction specificity or subsequent degradation. Purification can be challenging if these byproducts have physicochemical properties similar to your desired conjugate.

Possible Causes & Recommended Solutions

  • Incomplete Protection of Spermine: If not all amino groups are properly protected, conjugation can occur at multiple sites, leading to a mixture of isomers.

    • Solution: Ensure the initial protection step goes to completion. It is highly recommended to purify the regioselectively protected spermine intermediate before proceeding to the conjugation step.

  • Incomplete Deprotection: Lingering protecting groups will result in a heterogeneous final product.

    • Solution: Increase the deprotection reaction time or use slightly stronger, yet compatible, deprotection conditions.

  • Similar Physicochemical Properties: The desired conjugate may have similar size, charge, or polarity to starting materials or side products, complicating purification.

    • Solution: Optimize your purification method. For HPLC, carefully adjust the mobile phase gradient. Consider alternative chromatography techniques like ion-exchange (if there is a net charge difference) or size-exclusion (for size differences).

  • Product Degradation: The conjugate may be degrading during the purification process.

    • Solution: Perform all purification steps at a lower temperature (e.g., 4°C) and ensure the pH of all buffers is within the established stability range of your conjugate.

Issue 3: Product Instability

Q: The purified conjugate appears to be degrading during storage. How can I improve its stability?

A: Product instability can be caused by oxidation, unintended cleavage of linkers, or exposure to harsh conditions.

Possible Causes & Recommended Solutions

  • Oxidation of Amino Groups: Spermine's amino groups can be susceptible to oxidation.

    • Solution: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Cleavage of Linker: If your design includes a specific linker (e.g., a disulfide bond), it may be unintentionally cleaved.

    • Solution: If the linker is not intended to be cleaved, avoid reducing agents (e.g., DTT, TCEP) in all buffers during purification and storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade complex molecules.

    • Solution: Store the final product in single-use aliquots at -80°C to minimize freeze-thaw cycles.

Data Summary Tables

Table 1: Common Protecting Groups for Spermine Functionalization

Protecting GroupAbbreviationStabilityRemoval ConditionsKey Feature
tert-ButoxycarbonylBocStable in baseAcidic conditions (e.g., TFA)Widely used and reliable.
9-FluorenylmethyloxycarbonylFmocStable in acidMild base (e.g., piperidine)Orthogonal to Boc protection.
BenzyloxycarbonylZ (or Cbz)Stable in acid/baseCatalytic hydrogenation (H₂/Pd)Useful when acid/base lability is a concern.
TrifluoroacetylTfaStable in acidMild basic conditionsCan be used to selectively protect primary amines over secondary ones.

Table 2: Optimized Conditions for Acylation with NHS Ester

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Maximizes the nucleophilicity of primary amines while minimizing hydrolysis of the NHS ester.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce side reactions and degradation, though reaction times may be longer.
Solvent Anhydrous DMF or DMSOFor activation of carboxylic acids.
Buffer Amine-free (e.g., PBS, HEPES)Buffers like Tris or glycine contain primary amines that will compete with spermine.
Reagent Molar Ratio 1.1 - 1.2 equivalents of protected spermine per 1 equivalent of NHS esterA slight excess of the amine component can help drive the reaction to completion.
Reaction Time 2-4 hours at RT, or overnight at 4°CMonitor by TLC or HPLC to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of Regioselectively Protected Tri-Boc-Spermine

This protocol describes a method for protecting the two primary amines and one secondary amine, leaving one secondary amine available for conjugation.

  • Selective Protection of Primary Amines:

    • Dissolve spermine (1 equiv.) in methanol at -78°C.

    • Add ethyl trifluoroacetate (1 equiv.) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines.

  • Boc Protection of Secondary Amines:

    • Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 48 hours.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired tri-Boc-spermine derivative.

Protocol 2: Acylation of Protected Spermine with an NHS-Ester

This protocol provides a general method for conjugating a molecule containing a carboxylic acid to a free amino group on a partially protected spermine backbone.

  • Activation of Carboxylic Acid (if not pre-activated):

    • Dissolve the molecule to be conjugated (1 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add N-hydroxysuccinimide (NHS, 1.2 equiv.) and a carbodiimide coupling agent like EDC (1.2 equiv.).

    • Stir at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the protected spermine derivative (e.g., tri-Boc-spermine, 1.1 equiv.) in a suitable amine-free buffer (e.g., PBS, pH 8.5).

    • Add the activated NHS-ester solution dropwise to the spermine solution.

  • Reaction Monitoring:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress using TLC or HPLC.

  • Deprotection (if required):

    • Once the conjugation is complete, remove the protecting groups using the appropriate conditions (e.g., TFA for Boc groups).

  • Purification:

    • Purify the final conjugate using reverse-phase HPLC or an alternative chromatography method to remove excess reagents and byproducts.

Protocol 3: Purification of Spermine Conjugates by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for purifying spermine conjugates.

  • Column Selection: Choose a suitable C18 column based on the scale of the synthesis.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Dissolve the crude conjugate in a minimal amount of the mobile phase.

    • Inject the sample and elute using a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes. The exact gradient should be optimized for your specific conjugate.

  • Fraction Collection:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a specific wavelength for the conjugated cargo).

    • Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis spermine Spermine protection Regioselective Protection (e.g., Boc, Tfa) spermine->protection intermediate Protected Spermine Intermediate protection->intermediate conjugation Conjugation Reaction (Acylation, Alkylation, etc.) intermediate->conjugation protected_conjugate Protected Conjugate conjugation->protected_conjugate deprotection Deprotection protected_conjugate->deprotection crude_conjugate Crude Conjugate deprotection->crude_conjugate purification Purification (e.g., RP-HPLC) crude_conjugate->purification pure_conjugate Pure Spermine Conjugate purification->pure_conjugate characterization Characterization (MS, NMR) pure_conjugate->characterization final_product Final Product characterization->final_product

Caption: A typical experimental workflow for synthesizing spermine conjugates.

Purification_Strategy start Crude Product Mixture q1 Is there a significant size difference between product and impurities? start->q1 a1_yes Use Size-Exclusion Chromatography (SEC) q1->a1_yes Yes q2 Is there a significant charge difference at a specific pH? q1->q2 No a2_yes Use Ion-Exchange Chromatography (IEX) q2->a2_yes Yes q3 Is the product significantly more or less polar than impurities? q2->q3 No a3_yes Use Reverse-Phase HPLC (RP-HPLC) q3->a3_yes Yes optimize Optimize Gradient / Mobile Phase a3_yes->optimize

Caption: A decision tree for selecting an appropriate purification strategy.

"preventing premature deprotection of Tris-Boc-Spermine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of Tris-Boc-Spermine during their experiments.

Troubleshooting Premature Deprotection of Tris-Boc-Spermine

Premature loss of the tert-butyloxycarbonyl (Boc) protecting groups from Tris-Boc-Spermine can lead to inconsistent experimental results, including altered compound activity and difficulty in data interpretation. The following guide addresses common causes and solutions for this issue.

Issue 1: Gradual loss of Boc groups during storage of solutions.

  • Possible Cause: Inappropriate storage temperature or solvent conditions. The polyamine backbone is also susceptible to oxidation.

  • Troubleshooting & Optimization:

    • Storage Temperature: For optimal stability, stock solutions of Tris-Boc-Spermine should be stored as single-use aliquots at -20°C or -80°C. For solid Tris-Boc-Spermine, storage at 0-8°C is recommended.[1] It is strongly advised to avoid repeated freeze-thaw cycles.

    • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents such as DMSO or sterile, nuclease-free water. The use of degassed water is crucial as spermine solutions are susceptible to oxidation.[2][3][4]

    • Inert Atmosphere: For maximum stability, especially for long-term storage, purging the headspace of the aliquots with an inert gas like argon or nitrogen is recommended.[2][3][4]

Issue 2: Significant deprotection observed after dissolving in an aqueous buffer for an experiment.

  • Possible Cause: The pH of the buffer is too acidic. The Boc protecting groups are known to be labile under acidic conditions.

  • Troubleshooting & Optimization:

    • pH Monitoring: Ensure the pH of your experimental solution is maintained within a neutral to slightly basic range (pH 6.0-7.5). Acidic conditions, particularly at pH below 5, can lead to the cleavage of the Boc protecting groups.

    • Buffer Selection: Use non-acidic buffer systems. If your experimental conditions necessitate a lower pH, consider the lability of the Boc groups and minimize the exposure time to acidic conditions.

Issue 3: Deprotection detected after a heating step in a protocol.

  • Possible Cause: Thermal lability of the Boc group. High temperatures can cause the deprotection of Boc groups, even in the absence of strong acids.

  • Troubleshooting & Optimization:

    • Temperature Control: Avoid exposing Tris-Boc-Spermine to high temperatures for extended periods. Thermal deprotection can occur at temperatures as low as 80-110°C, with efficiency increasing at higher temperatures.

    • Alternative Strategies: If a heating step is unavoidable, consider if a shorter exposure time is feasible or if the Boc-protected compound can be added after the heating step.

Issue 4: Premature deprotection is suspected, but not confirmed.

  • Possible Cause: Ambiguous experimental results that could be attributed to the presence of partially or fully deprotected spermine.

  • Troubleshooting & Optimization:

    • Analytical Verification: Use analytical techniques to confirm the integrity of your Tris-Boc-Spermine.

      • HPLC/LC-MS: This is a highly effective method to monitor the purity of your compound. The appearance of new peaks with lower retention times and masses corresponding to the loss of one or more Boc groups (a mass difference of 100.12 amu per group) is indicative of deprotection.

      • ¹H NMR Spectroscopy: The disappearance or reduction in the integral of the characteristic singlet of the tert-butyl protons, typically observed around 1.4-1.5 ppm, provides clear evidence of Boc group removal.

      • TLC: A quick check by Thin-Layer Chromatography can show the appearance of more polar spots corresponding to the deprotected species.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature deprotection of Tris-Boc-Spermine?

A1: The most common causes are exposure to acidic conditions (pH < 5), high temperatures, and improper storage of solutions. Even mildly acidic conditions can lead to the cleavage of the Boc groups over time.

Q2: How stable is Tris-Boc-Spermine in solid form?

A2: When stored as a solid at the recommended temperature of 0-8°C, Tris-Boc-Spermine is relatively stable.[1] However, it is still advisable to handle it in a dry environment to prevent hydrolysis.

Q3: Can I use buffers with a pH below 6.0 for my experiments with Tris-Boc-Spermine?

A3: While it is recommended to maintain a pH between 6.0 and 7.5, if your experiment requires a lower pH, you should be aware of the potential for premature deprotection. It is advisable to perform a stability study under your specific experimental conditions to determine the extent of deprotection over your experimental timeline.

Q4: I observed some deprotection of my Boc-protected compound after HPLC purification using a mobile phase containing TFA. Why did this happen and how can I avoid it?

A4: The presence of even a small amount of trifluoroacetic acid (TFA) in the HPLC mobile phase can create an acidic environment. When combined with heating during the solvent evaporation step, this can lead to significant deprotection.[5] To avoid this, you can either use a non-acidic mobile phase for purification or ensure that the evaporation of the solvent is performed at a low temperature (e.g., below 40°C).[5]

Q5: How can I confirm that my Tris-Boc-Spermine is intact before starting my experiments?

A5: The integrity of your Tris-Boc-Spermine can be confirmed using analytical methods such as ¹H NMR, HPLC, or LC-MS. For ¹H NMR, the presence of the characteristic tert-butyl proton signal around 1.4-1.5 ppm is a good indicator. For HPLC and LC-MS, a single peak corresponding to the correct mass of Tris-Boc-Spermine confirms its purity.

Data Presentation

ConditionReagent/ParameterTemperatureStability of Boc Group
Acidic 20-50% TFA in DCMRoom TemperatureLabile (Deprotection)
4M HCl in DioxaneRoom TemperatureLabile (Deprotection)
Aqueous solution, pH < 5Room TemperaturePotentially Labile
Basic 1M NaOHRoom TemperatureGenerally Stable
10% DIPEA in DCMRoom TemperatureGenerally Stable
Thermal Solvent-dependent> 80-110°CPotentially Labile
Storage (Solid) -0-8°CStable
Storage (Solution) Degassed H₂O or DMSO-20°C to -80°CStable (single-use aliquots)

Experimental Protocols

Protocol 1: HPLC-MS Method for Monitoring Tris-Boc-Spermine Stability

This protocol outlines a general method for assessing the stability of Tris-Boc-Spermine under specific experimental conditions (e.g., in a particular buffer).

  • Materials:

    • Tris-Boc-Spermine

    • Experimental buffer of interest

    • HPLC or UPLC system with a C18 reverse-phase column

    • Mass spectrometer (ESI source)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Quenching solution (e.g., 1M Tris buffer, pH 8.0)

  • Procedure:

    • Prepare a solution of Tris-Boc-Spermine in your experimental buffer at the desired concentration.

    • Incubate the solution under the conditions you wish to test (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench the degradation by diluting the aliquot into a quenching solution to raise the pH.

    • Analyze the samples by LC-MS.

    • HPLC Method:

      • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

      • Flow rate: 0.4 mL/min

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • MS Detection:

      • Mode: Positive ion electrospray ionization (ESI+).

      • Monitor for the m/z of Tris-Boc-Spermine and its potential deprotected products (loss of 100.12 Da for each Boc group).

    • Data Analysis:

      • Calculate the percentage of remaining Tris-Boc-Spermine at each time point by comparing the peak area to the t=0 sample.

Visualizations

Deprotection_Mechanism TBS Tris-Boc-Spermine Deprotected Partially/Fully Deprotected Spermine TBS->Deprotected Premature Deprotection Acid Acidic Conditions (e.g., H+, pH < 5) Acid->TBS Heat High Temperature (> 80°C) Heat->TBS SideProducts Side Products Deprotected->SideProducts Potential for Further Reactions

Caption: Factors leading to premature deprotection of Tris-Boc-Spermine.

Troubleshooting_Workflow Start Suspected Premature Deprotection Verify Verify Deprotection (HPLC, LC-MS, NMR) Start->Verify Check_pH Check pH of Solutions Verify->Check_pH Check_Temp Review Protocol for High Temp Steps Verify->Check_Temp Check_Storage Examine Storage Conditions Verify->Check_Storage Adjust_pH Adjust pH to 6.0-7.5 Use Non-Acidic Buffers Check_pH->Adjust_pH pH < 6.0 Modify_Temp Minimize Heat Exposure Add Compound After Heating Check_Temp->Modify_Temp Heat > 80°C Correct_Storage Store at -20°C to -80°C Aliquot & Use Inert Gas Check_Storage->Correct_Storage Improper Storage Resolved Issue Resolved Adjust_pH->Resolved Modify_Temp->Resolved Correct_Storage->Resolved

Caption: Troubleshooting workflow for premature Tris-Boc-Spermine deprotection.

References

"troubleshooting guide for solid-phase synthesis with Spermine(HBBB)"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase synthesis of spermine conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is the yield of my spermine conjugate consistently low?

Answer: Low or no product yield is a common issue in solid-phase synthesis involving polyamines like spermine. The problem can often be traced back to several factors related to reagents, reaction conditions, or the solid support.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Inactive Coupling Reagents: Carbodiimides (like EDC) or activated esters (like NHS esters) are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents and store them appropriately in a desiccator[1].

    • Spermine Oxidation: The free base and aqueous solutions of spermine are susceptible to oxidation. It is recommended to store solid spermine at 2-8 °C and prepare solutions in degassed water, storing them as frozen aliquots under an inert atmosphere like nitrogen or argon[1].

  • Optimize Reaction Conditions:

    • Suboptimal pH: The efficiency of many coupling reactions is highly pH-dependent. For acylation reactions using NHS esters with primary amines, a pH of 8.0-9.0 is typically effective[1]. Ensure your buffer system maintains this pH throughout the reaction.

    • Interfering Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with spermine in the coupling reaction, leading to significantly lower yields. Use non-nucleophilic buffers like PBS or HEPES[1].

    • Reagent Concentration: Low concentrations of reactants can slow down the reaction. Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can improve reaction kinetics and yield, especially for longer or more complex syntheses[2].

  • Evaluate the Solid Support:

    • High Resin Loading: Overloading the resin can lead to steric hindrance, preventing reagents from accessing all reactive sites. This is a known cause for reduced yields in polyamine synthesis[3]. Consider using a resin with a lower substitution level or reducing the amount of the first amino acid loaded.

    • Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate on the resin, leading to incomplete reactions and low yields[4][5]. Special techniques, such as using PEG-modified resins or incorporating pseudoproline units, may be necessary to disrupt aggregation[6].

Question 2: My final product is impure, showing multiple peaks on HPLC. What causes this?

Answer: The presence of multiple products is typically due to incomplete reactions or side reactions occurring during synthesis, protection, or deprotection steps. The poly-nucleophilic nature of spermine makes it particularly susceptible to these issues[1].

Troubleshooting Steps:

  • Check Protection/Deprotection Steps:

    • Incomplete Protection: If the protecting groups on the spermine backbone are not fully installed, conjugation can occur at multiple amine sites, leading to a mixture of regioisomers[1]. Ensure the protection step goes to completion and purify the regioselectively protected spermine intermediate before conjugation. The use of orthogonal protecting groups like Boc, Fmoc, and Tfa is critical for selective functionalization[1].

    • Incomplete Deprotection: Residual protecting groups on the final product will result in impurities. For acid-labile groups like Boc, ensure sufficient cleavage time with a strong acid like TFA[1][7]. For base-labile groups like Fmoc, ensure complete removal with piperidine[1]. For some challenging sequences, it may be necessary to extend the cleavage time or repeat the cleavage step with fresh reagents[8].

  • Investigate Potential Side Reactions:

    • Acylation of Secondary Amines: During coupling, acylation can occur on the secondary amines of spermine if they are not properly protected, leading to undesired byproducts[3].

    • Protecting Group Migration: The Dde protecting group, sometimes used for primary amines, has been known to transfer to other primary amino groups within the same molecule, which can complicate selective functionalization[3].

    • Degradation During Cleavage: Harsh acidic conditions during final cleavage can degrade sensitive moieties. The use of "scavengers" in the cleavage cocktail is crucial to quench reactive cationic species that can cause side reactions[8].

Question 3: How can I confirm that my coupling and deprotection reactions are complete?

Answer: Monitoring the completion of each step in solid-phase synthesis is critical because there is no opportunity to purify intermediates[7].

Monitoring Techniques:

  • Kaiser (Ninhydrin) Test: This is a qualitative test used to detect the presence of free primary amines on the resin.

    • After Coupling: A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling reaction is complete, as there are no more free primary amines.

    • After Deprotection: A positive Kaiser test (beads turn a deep blue) indicates successful removal of the N-terminal protecting group, exposing the primary amine for the next coupling step.

    • Note: The Kaiser test does not work for secondary amines like proline and may give false negatives in some cases[6].

  • Test Cleavage and Analysis: For critical or long syntheses, a small amount of resin can be removed, and the peptide can be cleaved and analyzed by LC-MS to confirm the correct mass. This helps to identify issues like incomplete coupling or deprotection early on.

Experimental Workflows & Decision Trees

A logical workflow is essential for successful synthesis. Below are diagrams illustrating a general synthesis cycle and a troubleshooting path for low product yield.

G General Workflow for Solid-Phase Spermine Conjugate Synthesis cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin 1. Select & Swell Resin Load 2. Load Protected Spermine Resin->Load Deprotect 3. Nα-Deprotection (e.g., Piperidine for Fmoc) Load->Deprotect Wash1 4. Wash (e.g., DMF, DCM) Deprotect->Wash1 Couple 5. Couple Next Moiety (e.g., Activated Acid + DIPEA) Wash1->Couple Wash2 6. Wash (e.g., DMF, DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave 7. Final Cleavage & Side-Chain Deprotection (e.g., TFA + Scavengers) Wash2->Cleave Final Cycle Purify 8. Precipitate & Purify (e.g., RP-HPLC) Cleave->Purify Analyze 9. Characterize (e.g., LC-MS, NMR) Purify->Analyze

Caption: General workflow for solid-phase synthesis of a spermine conjugate.

G Troubleshooting Guide: Low Product Yield cluster_coupling Coupling Issues cluster_resin Resin & Aggregation Issues Start Low Yield Observed CheckCoupling Coupling reaction complete? Start->CheckCoupling Reagents Are coupling reagents (EDC, NHS) fresh? CheckCoupling->Reagents No CheckLoading Is resin loading too high? CheckCoupling->CheckLoading Yes pH Is reaction pH optimal (8.0-9.0)? Reagents->pH Yes Solution1 Solution: Use fresh reagents. Store properly. Reagents->Solution1 No Solution2 Solution: Adjust pH. Use non-nucleophilic buffer. pH->Solution2 No pH->CheckLoading Yes Aggregation Is aggregation likely (hydrophobic sequence)? CheckLoading->Aggregation No Solution3 Solution: Use lower substitution resin or less starting material. CheckLoading->Solution3 Yes Solution4 Solution: Use aggregation- disrupting techniques/resins. Aggregation->Solution4 Yes

Caption: A decision tree for troubleshooting low yield in spermine conjugation reactions.

Data Tables

Table 1: Common Protecting Groups for Spermine Synthesis

Protecting GroupAbbreviationTarget Amine(s)Cleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocPrimary & SecondaryStrong Acid (e.g., TFA)[1]Fmoc, Z, Tfa
9-FluorenylmethyloxycarbonylFmocPrimary & SecondaryMild Base (e.g., 20% Piperidine in DMF)[1]Boc, Z, Tfa
BenzyloxycarbonylZ (or Cbz)Primary & SecondaryCatalytic Hydrogenation (H₂/Pd) or Strong Acids[1]Fmoc, Tfa
TrifluoroacetylTfaPrimary (Selective)Mild Base (e.g., K₂CO₃ in MeOH)[1]Boc, Z, Fmoc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdePrimary2% Hydrazine in DMF[3]Boc, Fmoc, Z

Table 2: Typical Cleavage Cocktails for Final Deprotection

Reagent CocktailComposition (v/v)Target Residues / Purpose
TFA / TIS / H₂O 95 : 2.5 : 2.5General purpose; for sequences without challenging residues like Cys, Met, or Trp[8]. TIS scavenges carbocations.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5
TFA / EDT / TIS / H₂O 94 : 2.5 : 1 : 2.5For peptides containing Cysteine (Cys) to prevent side reactions.

Key Experimental Protocols

Protocol 1: General Coupling Step (Fmoc Chemistry)

This protocol outlines a standard coupling cycle on a solid support after the previous Fmoc group has been removed.

  • Resin Preparation: Ensure the resin-bound amine is washed and neutralized after the Fmoc-deprotection step. Swell the resin in a suitable solvent like DMF[9].

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes[10].

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature[11]. Microwave-assisted synthesis can reduce this time to minutes[10].

  • Washing: After the coupling period, drain the reaction solution and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: 3x with DMF, 3x with DCM, and 3x with DMF[9].

  • Monitoring: Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (a "double couple") may be required[2].

Protocol 2: Cleavage and Deprotection

This protocol describes the final step to release the synthesized conjugate from the resin and remove side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM to remove residual DMF and dry it under a vacuum[8].

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of your conjugate (see Table 2). For a standard peptide, use TFA/TIS/water (95:2.5:2.5). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Allow the mixture to react for 2-4 hours at room temperature with occasional swirling[8]. For complex peptides, this time may need to be extended[8].

  • Product Precipitation: Filter the resin and collect the filtrate, which contains the dissolved product. Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude product[10].

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated product. Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove residual scavengers. Dry the final crude product under a vacuum.

  • Purification: Dissolve the crude product in a suitable buffer (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC (RP-HPLC)[1].

References

Validation & Comparative

Modified Spermine Outperforms its Unmodified Counterpart in Gene Transfection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and safe delivery of genetic material into cells is a cornerstone of innovation. While various polycations are explored for their potential as non-viral gene vectors, the naturally occurring polyamine spermine has garnered significant interest. However, its unmodified form presents notable limitations. This guide provides a comprehensive comparison of a modified spermine derivative, pullulan-spermine, against unmodified spermine, highlighting the profound impact of chemical modification on gene transfection efficiency and cell viability. The insights are supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Unmodified Spermine: Limited Efficacy and Cytotoxicity Concerns

Unmodified spermine, a small, linear tetraamine, plays a crucial role in cellular processes by binding to nucleic acids.[1] This intrinsic affinity for DNA and RNA has led to its investigation as a gene delivery vehicle. However, its practical application is hampered by several factors:

  • Low Transfection Efficiency: Due to its low molecular weight, spermine is inefficient at condensing and protecting DNA from nuclease degradation, leading to poor transfection outcomes when used alone.[1][2]

  • Cytotoxicity: At the concentrations often required for transfection, unmodified spermine exhibits significant cytotoxicity.[3][4] Studies have shown that spermine can induce cell death, and its toxicity is exacerbated in the presence of serum oxidases found in cell culture media, which convert spermine into toxic aldehydes.[4]

While some studies have explored the use of unmodified spermine as an adjuvant to enhance the transfection efficiency of other cationic polymers like polyethyleneimine (PEI), its use as a primary transfection agent is generally avoided due to these significant drawbacks.[5]

Pullulan-Spermine: A Promising Modification for Enhanced Gene Delivery

To overcome the limitations of unmodified spermine, researchers have developed various modified spermine-based vectors. One such promising alternative is the conjugation of spermine to pullulan, a naturally derived polysaccharide. This modification results in a cationic polysaccharide, pullulan-spermine, with markedly improved properties for gene transfection.[6][7]

Pullulan-spermine has demonstrated significantly higher gene expression levels compared to standard commercial transfection reagents like Lipofectamine 2000, with some studies reporting a 10-fold increase in gene expression.[6][8] Crucially, this enhanced efficiency is coupled with a significant reduction in cytotoxicity.[6][7]

Quantitative Data Summary

The following tables summarize the key performance differences between unmodified spermine and the modified pullulan-spermine conjugate based on available experimental data.

ParameterUnmodified SperminePullulan-SpermineReference
Gene Transfection Efficiency Low when used aloneHigh (up to 10-fold > Lipofectamine 2000)[1][6][8]
Cytotoxicity High at effective concentrationsSignificantly reduced[3][4][6][7]

Table 1: Performance Comparison of Unmodified Spermine vs. Pullulan-Spermine in Gene Transfection.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

Synthesis of Pullulan-Spermine

The synthesis of pullulan-spermine involves the chemical conjugation of spermine to the pullulan backbone. While specific reaction conditions may vary, a general protocol involves activating the hydroxyl groups of pullulan and subsequently reacting the activated pullulan with spermine.

In Vitro Gene Transfection using Pullulan-Spermine

The following is a generalized protocol for plasmid DNA transfection using pullulan-spermine:

  • Cell Seeding: Seed the target cells in a multi-well plate 24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the desired amount of plasmid DNA in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.2).

    • Separately, dilute the pullulan-spermine stock solution in the same buffer.

    • Add the diluted pullulan-spermine solution to the diluted DNA solution to achieve the desired nitrogen-to-phosphate (N/P) ratio.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of pullulan-spermine/DNA complexes.

  • Transfection:

    • Replace the cell culture medium with fresh, serum-containing medium.

    • Add the pullulan-spermine/DNA complexes dropwise to the cells.

    • Incubate the cells for the desired period (e.g., 24-48 hours) before assessing gene expression.

Mechanistic Insights and Visualizations

Understanding the cellular uptake and intracellular trafficking pathways of these gene delivery vectors is key to optimizing their design and application.

Experimental Workflow for Gene Transfection

The following diagram illustrates a typical experimental workflow for comparing the transfection efficiency of different vectors.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis prep_cells Seed Cells in Multi-well Plates transfect Add Complexes to Cells prep_cells->transfect prep_dna Prepare Plasmid DNA Solution complex_us Form Unmodified Spermine/DNA Complexes prep_dna->complex_us complex_ps Form Pullulan-Spermine/DNA Complexes prep_dna->complex_ps prep_us Prepare Unmodified Spermine Solution prep_us->complex_us prep_ps Prepare Pullulan-Spermine Solution prep_ps->complex_ps complex_us->transfect complex_ps->transfect incubate Incubate for 24-48 hours transfect->incubate analyze Analyze Gene Expression & Cytotoxicity incubate->analyze G cluster_cell Cellular Environment cluster_uptake Endocytosis ps_dna Pullulan-Spermine/DNA Complex clathrin Clathrin-mediated ps_dna->clathrin Uptake caveolae Raft/Caveolae-mediated ps_dna->caveolae Uptake cell_membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome lysosome Lysosome endosome->lysosome Degradation endosomal_escape Endosomal Escape endosome->endosomal_escape nucleus Nucleus endosomal_escape->nucleus DNA Release gene_expression Gene Expression nucleus->gene_expression

References

A Comparative Guide to Polyamine Protecting Groups: Tris-Boc-Spermine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex polyamine conjugates for drug development and biological research, the selective protection and deprotection of amine functionalities is a critical consideration. The choice of protecting group strategy significantly impacts reaction yields, purity of the final product, and the overall efficiency of the synthetic workflow. This guide provides an objective comparison of Tris-Boc-Spermine, a commonly used protected polyamine, with other key protecting group strategies, supported by experimental data and detailed protocols.

Performance Comparison of Polyamine Protecting Groups

The selection of an appropriate protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The tert-Butoxycarbonyl (Boc) group, as utilized in Tris-Boc-Spermine, is a cornerstone of acid-labile protection strategies. However, a range of other protecting groups with orthogonal deprotection conditions are available, enabling complex, multi-step syntheses.

Protecting GroupReagent ExampleTypical Protection YieldProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O45% (for tri-Boc-spermine)[1], 86% (for N¹,N¹²-di-Boc-spermine)Base (e.g., TEA, DIPEA), CH₂Cl₂ or DMF, Room TemperatureStrong Acid (e.g., TFA, HCl)[1]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. Widely used for its reliability.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu>40% (for Fmoc-polyamino acids)[2]Base (e.g., NaHCO₃), Aqueous/Organic mixture, Room TemperatureBase (e.g., 20% piperidine in DMF)Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Ideal for solid-phase peptide synthesis (SPPS).[2]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)HighBase (e.g., NaHCO₃), Aqueous/Organic mixture, 0°C to Room TemperatureCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Cleavage can be slow and not suitable for sulfur-containing compounds.
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Dde-OHIncomplete to GoodDMF, Room Temperature, overnight2% Hydrazine in DMFOrthogonal to Boc and Fmoc. Selectively protects primary amines over secondary amines.[3]
Nosyl (2-Nitrobenzenesulfonyl)Nosyl chlorideGoodBase (e.g., pyridine), CH₂Cl₂Thiol (e.g., thiophenol) and baseOrthogonal to Boc, Fmoc, and Cbz. The nosyl group can also act as an activating group for N-alkylation.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of protected polyamines. The following sections provide methodologies for the protection of spermine using Boc, Fmoc, and Cbz protecting groups.

Protocol 1: Synthesis of Tris-Boc-Spermine

This protocol describes a method for the regioselective synthesis of N¹,N⁵,N¹⁰-Tris-Boc-spermine, leaving the N¹² primary amine free for further functionalization.[1]

Materials:

  • Spermine

  • 2-Hydroxybenzaldehyde

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methoxyamine

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Schiff Base Formation: Dissolve spermine in a 25% MeOH/CH₂Cl₂ solution. Add a stoichiometric amount of 2-hydroxybenzaldehyde and stir to form the Schiff base at the terminal primary amino groups.

  • Boc Protection: To the solution containing the Schiff base, add (Boc)₂O in methanol and stir to protect the remaining secondary and one primary amine.

  • Deprotection of Schiff Base: Add methoxyamine and Na₂CO₃ to the reaction mixture to remove the 2-hydroxybenzaldehyde protecting group.

  • Purification: Purify the resulting N¹,N⁵,N¹⁰-Tris-Boc-spermine by column chromatography to yield the final product.

Protocol 2: Fmoc Protection of Spermine

This protocol is adapted from general Fmoc protection procedures and can be applied to spermine.

Materials:

  • Spermine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve spermine in a mixture of dioxane and aqueous NaHCO₃ solution.

  • Fmoc Protection: Add Fmoc-OSu to the solution and stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification and Extraction: Acidify the aqueous layer with HCl and extract the Fmoc-protected spermine with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, evaporate the solvent, and purify the product by chromatography.

Protocol 3: Cbz Protection of Spermine

This protocol is a general method for the Cbz protection of amines and can be applied to spermine.

Materials:

  • Spermine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve spermine in a mixture of dioxane and aqueous Na₂CO₃ solution and cool to 0°C.

  • Cbz Protection: Add Cbz-Cl dropwise to the cooled solution and stir, allowing it to warm to room temperature overnight.

  • Extraction: Dilute the reaction mixture with water and extract the Cbz-protected spermine with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for selecting and applying polyamine protecting groups.

G cluster_0 General Workflow for Selective Spermine Protection start Spermine (4 Amino Groups) protect_primary Protect Primary Amines (e.g., with Dde-OH) start->protect_primary protect_secondary Protect Secondary Amines (e.g., with (Boc)₂O) protect_primary->protect_secondary deprotect_primary Selectively Deprotect Primary Amines (e.g., with Hydrazine) protect_secondary->deprotect_primary functionalize_primary Functionalize Primary Amines deprotect_primary->functionalize_primary deprotect_secondary Deprotect Secondary Amines (e.g., with TFA) functionalize_primary->deprotect_secondary functionalize_secondary Functionalize Secondary Amines deprotect_secondary->functionalize_secondary final_deprotection Final Deprotection functionalize_secondary->final_deprotection

Caption: A generalized workflow for the orthogonal protection and sequential functionalization of spermine.

G cluster_1 Decision Tree for Polyamine Protecting Group Selection start Desired Synthetic Outcome? acid_sensitive Are subsequent reaction conditions acidic? start->acid_sensitive Single protection orthogonal_needed Need for orthogonal protection? start->orthogonal_needed Sequential functionalization base_sensitive Are subsequent reaction conditions basic? acid_sensitive->base_sensitive No use_fmoc Use Fmoc (Base-labile) acid_sensitive->use_fmoc Yes use_boc Use Boc (Acid-labile) base_sensitive->use_boc Yes use_cbz Use Cbz (Hydrogenolysis) base_sensitive->use_cbz No combine_groups Combine orthogonal groups (e.g., Boc, Fmoc, Cbz, Dde) orthogonal_needed->combine_groups Yes

Caption: A logical decision tree for selecting an appropriate polyamine protecting group strategy.

Conclusion

The synthesis of well-defined polyamine conjugates relies heavily on the strategic use of protecting groups. Tris-Boc-Spermine and other Boc-protected polyamines offer a robust and widely applicable approach, particularly when orthogonality to base-labile or hydrogenolysis-labile groups is required. However, for applications such as solid-phase peptide synthesis, the Fmoc group is often the preferred choice due to its mild, base-labile deprotection conditions. The Cbz group provides another orthogonal option, though its removal by catalytic hydrogenation may not be compatible with all substrates. The Dde and Nosyl groups offer further possibilities for selective protection and functionalization. Ultimately, the optimal protecting group strategy is dictated by the specific requirements of the synthetic route, including the nature of the other functional groups present in the molecule and the sequence of planned reactions.

References

Validating Spermine(HBBB) Conjugate Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. A promising strategy to overcome this obstacle is the conjugation of drugs to shuttle molecules that can facilitate transport into the brain. Spermine, a natural polyamine, has emerged as a potential BBB shuttle due to its interaction with the endogenous polyamine transport system (PTS) expressed on brain endothelial cells. This guide provides a comparative overview of the in vitro validation of spermine-conjugated drug activity, with a focus on experimental protocols and performance benchmarks against other common BBB shuttles.

Performance Comparison of BBB Shuttles

Evaluating the efficacy of a BBB shuttle requires assessing both its ability to transport a cargo across an in vitro BBB model and the cytotoxic activity of the drug conjugate against target cells. The following tables summarize representative data for spermine conjugates and compare them with other widely studied shuttle systems like Transferrin (Tf) and Angiopep-2.

Note: The data presented is synthesized from multiple studies. Direct comparison should be approached with caution as experimental conditions (cell models, drug cargo, conjugate chemistry, etc.) vary between studies.

Table 1: In Vitro BBB Permeability Comparison

The apparent permeability coefficient (Papp) is a standard measure of transport across a cellular monolayer. Higher Papp values indicate more efficient transport.

Shuttle Conjugate SystemIn Vitro BBB ModelCargoPapp (cm/s)Source(s)
Spermine-based Porcine Brain Endothelial CellsU-[14C]sucrose3.24 x 10⁻⁶[1]
Transferrin (Tf)-conjugated Nanoparticle bEnd.3 cellsCoumarin-6 (in polymersome)~1.5 x 10⁻⁶ (calculated)[2]
Angiopep-2-conjugated Nanoparticle hCMEC/D3 cellsDoxorubicin (in nanoparticle)~4.5 x 10⁻⁶[3][4][5]
THRre Peptide Bovine Brain Endothelial CellsModel Protein~0.5 x 10⁻⁶[6]
Novel Phage Display Peptide Primary Rat Brain Endothelial CellsPeptide itself~1.0 x 10⁻⁶[7]
Table 2: In Vitro Cytotoxicity (IC50) Comparison in Brain Cancer Cells

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting cell growth. Lower IC50 values indicate higher cytotoxicity.

ConjugateCell LineIC50 (µM)Source(s)
Spermine-Acridine Conjugate (aminoacridine) L1210 (Leukemia)~2 µM
Spermine-Acridine Conjugate (amidoacridine) L1210 (Leukemia)20 - 40 µM
Spermine Analogue (BE-3-3-3) + CDDP U-251 MG (Glioblastoma)Enhances CDDP cytotoxicity 1.3-2.3 fold[8]
Capecitabine-loaded Tf-Spermine Nanoparticle U87MG (Glioblastoma)More cytotoxic than free drug or non-targeted NP[9]
Etoposide U87MG (Glioblastoma)< 60 µM[10]
Carboplatin U87MG (Glioblastoma)Varies significantly with assay (e.g., ~150 µM)[11][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for assessing BBB permeability and cytotoxicity.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol describes the establishment of an in vitro BBB model using brain endothelial cells to measure the permeability of the spermine-drug conjugate.

1. Cell Culture and Model Assembly:

  • Culture brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells) on the apical side of a Transwell® insert (0.4 µm pore size) coated with an extracellular matrix component like collagen or fibronectin.[12]
  • For co-culture models, plate astrocytes and/or pericytes on the basolateral side of the well.[13]
  • Culture the cells until a confluent monolayer is formed. This typically takes 3-7 days.

2. Barrier Integrity Assessment:

  • Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM volt-ohm meter. A stable and high TEER value (e.g., >200 Ω·cm² for cell lines) indicates the formation of tight junctions.[12]
  • Confirm barrier integrity by measuring the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran. The permeability of these markers should be low in a well-formed barrier.

3. Permeability Experiment:

  • Replace the medium in both apical (luminal) and basolateral (abluminal) chambers with a serum-free assay buffer.
  • Add the Spermine(HBBB) conjugate to the apical chamber at a known concentration.
  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.
  • Also, collect a sample from the apical chamber at the end of the experiment.

4. Quantification and Data Analysis:

  • Quantify the concentration of the conjugate in the collected samples using an appropriate analytical method, such as LC-MS/MS or fluorescence spectroscopy (if the drug is fluorescent).
  • Calculate the apparent permeability coefficient (Papp) using the following formula:
  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • Where:
  • dQ/dt is the rate of transport of the conjugate to the basolateral chamber (mol/s).
  • A is the surface area of the membrane (cm²).
  • C0 is the initial concentration in the apical chamber (mol/cm³).[14]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the spermine-drug conjugate on target brain cancer cells (e.g., U87MG glioblastoma cells).

1. Cell Seeding:

  • Seed brain cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the Spermine(HBBB) conjugate, the unconjugated drug, and spermine alone (as controls).
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated wells as a negative control.
  • Incubate the plate for a specified period, typically 48 or 72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[10]

Visualizations: Workflows and Pathways

Experimental Validation Workflow

cluster_BBB BBB Permeability Assay cluster_Cyto Cytotoxicity Assay b1 Assemble In Vitro BBB Model (e.g., Transwell) b2 Validate Barrier Integrity (TEER, Tracer Flux) b1->b2 b3 Add Spermine(HBBB) Conjugate to Apical Side b2->b3 b4 Sample Basolateral Side Over Time b3->b4 b5 Quantify Conjugate (e.g., LC-MS/MS) b4->b5 b6 Calculate Papp Value b5->b6 c1 Seed Target Cancer Cells (e.g., U87MG) c2 Treat with Serial Dilutions of Conjugate c1->c2 c3 Incubate for 48-72h c2->c3 c4 Perform Viability Assay (e.g., MTT) c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 Value c5->c6 start Spermine(HBBB) Conjugate start->b1 start->c1

Caption: Workflow for the in vitro validation of a Spermine(HBBB) conjugate.

Spermine Conjugate Transport Across the BBB

cluster_BBB Brain Endothelial Cell (BBB) pts Polyamine Transport System (PTS) endo Endocytic Vesicle pts->endo 2. Internalization lyso Endosome/ Lysosome endo->lyso 3. Intracellular Trafficking release Conjugate Released (Brain) lyso->release 4. Exocytosis conj_blood Spermine(HBBB) Conjugate (Blood) conj_blood->pts 1. Binding

Caption: Hypothesized mechanism of Spermine(HBBB) conjugate transport across the BBB.

Comparison of BBB Shuttle Mechanisms

cluster_Spermine Spermine cluster_Tf Transferrin (Tf) cluster_Angio Angiopep-2 s1 Binds to Polyamine Transport System (PTS) s2 Adsorptive-Mediated Transcytosis s1->s2 end Brain Parenchyma s2->end t1 Binds to Transferrin Receptor (TfR) t2 Receptor-Mediated Transcytosis t1->t2 t2->end a1 Binds to LRP1 Receptor a2 Receptor-Mediated Transcytosis a1->a2 a2->end start Drug Conjugate start->s1 start->t1 start->a1

Caption: Comparison of transport mechanisms for common BBB shuttles.

References

"comparative analysis of Spermine(HBBB)-based drug delivery vectors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Spermine-Based Drug Delivery Vectors

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various strategies, spermine-based nanovectors have emerged as a promising platform for the targeted delivery of a wide range of therapeutics, including small molecule drugs and nucleic acids like siRNA. This guide provides a comparative analysis of spermine-functionalized drug delivery vectors, highlighting their performance against alternative systems, supported by experimental data.

The utility of spermine in drug delivery is primarily attributed to its polycationic nature and its ability to exploit the overexpressed polyamine transport system (PTS) in many cancer cells for targeted uptake.[1] This dual functionality allows for efficient complexation with anionic cargo and enhanced internalization into target cells.

Performance Comparison of Drug Delivery Vectors

The following tables summarize the quantitative performance of various spermine-based drug delivery vectors compared to other systems.

Table 1: Comparison of Spermine-based Nanoparticles for Small Molecule Drug Delivery

Vector TypeDrugDrug Loading (%)Entrapment Efficiency (%)Particle Size (nm)Zeta Potential (mV)Cell LineKey Findings
Spermine-Dextran Nanoparticles (DS-NPs) Capecitabine-26.1~150-U87MGpH-sensitive drug release; more cytotoxic than free drug.[2]
Spermidine-PEG-PLGA Nanoparticles (SPD-DOX-NPs) Doxorubicin0.7850.1~150Near neutralA549Enhanced cytotoxicity compared to free DOX and non-targeted NPs.[3][4]
Non-targeted PEG-PLGA Nanoparticles (DOX-NPs) Doxorubicin0.8356.4~150Near neutralA549Lower cellular uptake and cytotoxicity than SPD-DOX-NPs.[4]

Table 2: Comparison of Spermine-based Vectors for siRNA Delivery

Vector TypesiRNA TargetN/P RatioEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Cell LineGene Knockdown Efficiency (%)
Spermine-based Poly(β-amino ester) (P(SpBAE)) eGFP>5>90100-200+20 to +40H1299/eGFP~20%
Boc-protected Spermine-based PBAE (P(BSpBAE)) eGFP>5>90100-200+20 to +40H1299/eGFP~60%
Polyethylenimine (PEI, 25 kDa) eGFP----H1299/eGFPLower cellular uptake than PBAEs.[5]
Spermine-Liposomes CD6817-34-~150-Murine Macrophages (in vivo)Up to 70% in liver macrophages.[6]
Amphiphilic Spermine-based PBAE (P(SpDBAE)) eGFP5Quantitative<150Slightly positiveH1299-eGFP~90%[7][8]
PEI-Spermine Blend (PEI/Sper/DNA) Plasmid DNA--~150~+28293TUp to 40.7% increase in transfection efficiency compared to PEI/DNA.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of spermine-based vectors are crucial for reproducibility.

Synthesis of Spermine-based Poly(β-amino ester)s (PBAEs)

This protocol describes the synthesis of spermine-based PBAEs via Michael addition polymerization.[11]

  • Protection of Spermine: The primary and one secondary amine of spermine are protected with tert-butyloxycarbonyl (Boc) groups to create tri-Boc-spermine. This is achieved by reacting spermine with a Boc-anhydride in a suitable solvent. The product is purified by column chromatography.[11]

  • Polymerization: The tri-Boc-spermine is mixed with a diacrylate monomer (e.g., 1,4-butanediol diacrylate) and stirred at 120°C overnight in the absence of a solvent. The resulting Boc-protected PBAE is dissolved in dichloromethane (DCM) and precipitated in n-hexane.[11]

  • Deprotection: The Boc-protected PBAE is dissolved in a mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours to remove the Boc groups. The deprotected spermine-based PBAE is then precipitated in pentane and dried under vacuum.[11]

Preparation of siRNA-loaded PBAE Nanoparticles

This protocol outlines the self-assembly of cationic PBAEs with anionic siRNA to form nanoparticles.[11]

  • The synthesized PBAE is dissolved in a suitable buffer.

  • siRNA is dissolved in a separate buffer.

  • The polymer solution is added to the siRNA solution at a specific nitrogen-to-phosphate (N/P) ratio and mixed to allow for the formation of polyplexes.

In Vitro Gene Silencing Assay

This protocol is used to assess the gene knockdown efficiency of the siRNA-loaded nanoparticles.[11]

  • Cells are seeded in appropriate well plates and allowed to attach.

  • The prepared siRNA-loaded nanoparticles (polyplexes) are added to the cells and incubated for a specified period (e.g., 48 hours).

  • Gene silencing is quantified using methods such as:

    • Flow Cytometry: For cells expressing a fluorescent reporter protein like eGFP, the reduction in fluorescence intensity is measured.

    • qPCR: The downregulation of the target mRNA levels is quantified.

    • Western Blot: The reduction in the target protein expression is measured.

Cytotoxicity Assay

The biocompatibility of the delivery vectors is evaluated using assays like the MTT assay.[2]

  • Cells are seeded in 96-well plates.

  • The nanoparticles are added to the cells at various concentrations and incubated.

  • MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved.

  • The absorbance is measured using a microplate reader to determine cell viability relative to untreated control cells.[2]

Visualizations

The following diagrams illustrate key processes and workflows related to spermine-based drug delivery.

Synthesis_of_Spermine_PBAE cluster_protection Protection cluster_polymerization Polymerization cluster_deprotection Deprotection Spermine Spermine Tri_Boc_Spermine Tri-Boc-Spermine Spermine->Tri_Boc_Spermine Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Tri_Boc_Spermine Protected_PBAE Boc-Protected PBAE Tri_Boc_Spermine->Protected_PBAE Michael Addition Diacrylate 1,4-butanediol diacrylate Diacrylate->Protected_PBAE Deprotected_PBAE Spermine-based PBAE Protected_PBAE->Deprotected_PBAE Deprotection TFA TFA TFA->Deprotected_PBAE PTS_Mediated_Uptake cluster_endocytosis NP Spermine-functionalized Nanoparticle PTS Polyamine Transport System (PTS) NP->PTS Binding Endosome Endosome NP->Endosome Endocytosis Cell Cancer Cell PTS->Cell Internalization Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape siRNA_Delivery_Pathway cluster_cytoplasm Intracellular Pathway siRNA_NP siRNA-loaded Nanoparticle Cell_Membrane Cell Membrane siRNA_NP->Cell_Membrane Cellular Uptake Endosome Endosome siRNA_NP->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

The Rise of Spermine-Based Transfection: A Performance Showdown with Commercial Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of gene and drug delivery, the quest for efficient and safe transfection reagents is paramount. Researchers are increasingly exploring novel polycationic lipids and polymers to overcome the limitations of viral vectors and existing commercial non-viral reagents. Among the promising candidates, derivatives of spermine, a naturally occurring polyamine, are gaining significant attention. This guide provides an objective comparison of the performance of Tris-Boc-Spermine-derived reagents against established commercial transfection reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Snapshot: Spermine Derivatives vs. Commercial Standards

The efficacy of a transfection reagent is a balance between high transfection efficiency and low cytotoxicity. Recent studies have demonstrated that poly(β-amino ester)s synthesized from spermine derivatives, including those with tert-butoxycarbonyl (Boc) protection, exhibit promising results in this regard.

Here, we summarize the comparative performance data from studies evaluating these novel spermine-based polymers against well-known commercial reagents like Polyethylenimine (PEI) and Lipofectamine™ 2000.

Cell LineNucleic AcidTransfection ReagentTransfection EfficiencyCell ViabilityReference
H1299-eGFPeGFP siRNAP(SpDBAE)~90% gene silencingHigher than PEI[1][2]
H1299-eGFPeGFP siRNAPEI (25 kDa)Lower than P(SpDBAE)Lower than P(SpDBAE)[2]
H1299siRNAP(BSpBAE) polyplexes60% eGFP knockdown> 80%[3]
H1299siRNAP(SpBAE) polyplexesLess efficient than P(BSpBAE)> 80%[3]
H1299siRNAPEI (25 kDa)Lower cellular uptake than P(BSpBAE) and P(SpBAE)> 80% at lower concentrations, significant drop at >10 µg/mL[3]
A549siRNAP(BSpBAE) polyplexesLower endosomal entrapmentNot specified[3]
A549siRNAP(SpBAE) polyplexesHigher endosomal entrapmentNot specified[3]
A549siRNALipofectamine™ 2000ControlNot specified[3]
OVCAR-3, IGROV-1, HeLapDNASpermine-based CA/DOPE liposomesExceeded Lipofectamine 2000Not specified[4]
HeLapDNALipofectamine 2000Lower than spermine-based CA/DOPE liposomesNot specified[4]
T24p53-expressing plasmid DNAPullulan-spermine10-fold higher gene expression than Lipofectamine 2000Reduced cytotoxicity compared to Lipofectamine 2000[5]
T24p53-expressing plasmid DNALipofectamine 2000Lower gene expressionHigher cytotoxicity[5]

Note: P(SpDBAE) is a poly(spermine-co-decylamine amino β-amino ester), and P(BSpBAE) and P(SpBAE) are Boc-protected and deprotected poly(β-amino ester)s, respectively, both synthesized using spermine derivatives.[1][3] CA stands for cationic amphiphiles.

Deciphering the Experimental Approach: A Guide to Comparative Transfection Studies

To ensure a fair and accurate comparison between a novel reagent like a Tris-Boc-Spermine derivative and a commercial standard, a well-defined experimental protocol is crucial. The following outlines a typical methodology.

Key Experimental Protocols

1. Synthesis of Spermine-Based Poly(β-amino ester)s:

A common approach involves the Michael addition polymerization of a Boc-protected spermine monomer with a diacrylate linker.[3]

  • Monomer Synthesis: Spermine is first converted to tri-Boc-spermine.[3]

  • Polymerization: The tri-Boc-spermine is then polymerized with a diacrylate, such as 1,4-butanediol diacrylate, often in the absence of a solvent at an elevated temperature (e.g., 120°C).[1][3]

  • Deprotection (optional): The Boc protecting groups can be removed using an acid like trifluoroacetic acid (TFA) to yield the final polymer.[1][3]

2. Cell Culture:

  • Cells (e.g., H1299, A549, HEK293T) are maintained in the recommended medium supplemented with fetal bovine serum and antibiotics.[6][7]

  • For transfection, adherent cells are typically seeded in 96-well or other multi-well plates to reach a confluency of 70-90% at the time of transfection.

3. Transfection Procedure:

  • Complex Formation: The nucleic acid (e.g., plasmid DNA, siRNA) is diluted in a serum-free medium. The transfection reagent (spermine-based polymer or commercial reagent) is separately diluted in the same medium. The two solutions are then combined and incubated at room temperature to allow for the formation of transfection complexes. The ratio of the reagent to the nucleic acid (N/P ratio) is a critical parameter to optimize.[8][9]

  • Transfection: The transfection complexes are added to the cells. The incubation time of the cells with the complexes is another parameter that may require optimization.[8]

  • Post-Transfection: After the incubation period, the medium may be replaced with fresh, complete medium. The cells are then incubated for a further 24-72 hours before analysis.[9]

4. Analysis of Transfection Efficiency:

  • Reporter Gene Expression: If a reporter plasmid (e.g., encoding GFP or luciferase) is used, transfection efficiency can be quantified by flow cytometry or a luminometer assay, respectively.[6]

  • Gene Silencing: For siRNA-mediated knockdown, the expression of the target protein is assessed by Western blotting or qPCR to determine the percentage of gene silencing.[3]

5. Cytotoxicity Assay:

  • MTT or MTS Assay: Cell viability is commonly measured using colorimetric assays like the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[3][10] The results are typically expressed as a percentage of the viability of untreated control cells.

Visualizing the Workflow and Cellular Entry

To better understand the experimental process and the mechanism of transfection, the following diagrams illustrate a typical workflow for comparing transfection reagents and a simplified representation of the cellular uptake pathways.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis (24-72h post-transfection) cluster_results Results prep_cells Seed cells in multi-well plates add_complexes Add complexes to cells and incubate prep_cells->add_complexes prep_na Dilute Nucleic Acid (e.g., siRNA, pDNA) mix_test Mix and incubate to form Test Complexes prep_na->mix_test mix_control Mix and incubate to form Control Complexes prep_na->mix_control prep_reagent_test Dilute Tris-Boc-Spermine Reagent prep_reagent_test->mix_test prep_reagent_control Dilute Commercial Reagent (e.g., Lipofectamine) prep_reagent_control->mix_control mix_test->add_complexes mix_control->add_complexes efficiency_assay Assess Transfection Efficiency (e.g., Flow Cytometry, qPCR) add_complexes->efficiency_assay cytotoxicity_assay Measure Cell Viability (e.g., MTT Assay) add_complexes->cytotoxicity_assay compare Compare Performance: Efficiency vs. Cytotoxicity efficiency_assay->compare cytotoxicity_assay->compare

Caption: Experimental workflow for comparing transfection reagents.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm reagent Cationic Reagent (e.g., Spermine-based polymer) complex Polyplex (cationic complex) reagent->complex na Nucleic Acid (anionic) na->complex membrane Cell Membrane (anionic) complex->membrane Electrostatic Interaction endosome Endosome escape Endosomal Escape ('Proton Sponge' Effect) endosome->escape release Nucleic Acid Release escape->release expression Gene Expression / Silencing release->expression membrane->endosome Endocytosis

Caption: Simplified cellular uptake pathway for cationic reagents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Spermine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyamines like spermine is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the two primary analytical methods for spermine quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The focus is on the cross-validation of these methods to ensure data integrity and comparability across different platforms and laboratories.

The selection of an appropriate analytical method depends on the specific requirements of a study, including sensitivity, selectivity, throughput, and cost. While HPLC is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity.[1][2] Cross-validation is essential when data from different methods or laboratories will be combined or compared.[3][4][5]

Quantitative Performance Comparison

The performance of an analytical method is determined by several key validation parameters. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of spermine in biological samples.

Validation Parameter HPLC-UV LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection after derivatization.[1]Chromatographic separation coupled with mass-based detection.[1]
Selectivity ModerateHigh
Sensitivity LowerHigher
Linearity Range Typically in the µM range (e.g., 1-50 µM).[1][6]Wide dynamic range, from ng/mL to µg/mL (e.g., 1-500 ng/mL).[1][7]
Limit of Detection (LOD) pmol range (e.g., 20-40 pmol).[1]fmol to low pmol range (e.g., 2 fmol for spermine).[1][8]
Limit of Quantification (LOQ) pmol range.Low ng/mL range (e.g., 0.1-5 ng/mL).[7]
Accuracy (% Recovery) 95.8-97.5%.[1]84.85-109.97%.[1]
Precision (%RSD) <15%.<15%.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical methods. Below are representative protocols for spermine quantification using HPLC-UV with pre-column derivatization and LC-MS/MS.

HPLC-UV Method with Pre-column Derivatization

This method requires a chemical modification of spermine to allow for UV detection.

  • Sample Preparation & Deproteinization:

    • Homogenize approximately 50 mg of tissue or use 10 µL of biological fluid.[1]

    • Precipitate proteins by adding perchloric acid to a final concentration of 0.2 M.[1]

    • Centrifuge the sample to pellet the protein and collect the supernatant containing the polyamines.[1]

  • Derivatization:

    • A common derivatizing agent is dansyl chloride.[9] The reaction is typically carried out in a carbonate buffer at an elevated temperature.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent such as acetonitrile or methanol.[1]

    • Flow Rate: Approximately 1.0 mL/min.[1]

    • Detection: UV detector set at a wavelength of 254 nm.[1]

  • Quantification:

    • Generate a calibration curve by derivatizing and injecting known concentrations of spermine standards.

    • Determine the spermine concentration in the samples by comparing their peak areas to the calibration curve.[1]

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization.[1]

  • Sample Preparation & Extraction:

    • Sample preparation is minimized, often involving a simple protein precipitation step with a solvent like acetonitrile, followed by centrifugation.[7]

    • For some applications, online solid-phase extraction (SPE) can be used to further clean up the sample and concentrate the analytes.[7]

  • Chromatographic Conditions:

    • Chromatographic System: UHPLC system for high resolution and speed.[10]

    • Column: Reversed-phase C18 column.[10]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for spermine.

  • Quantification:

    • A stable isotope-labeled internal standard (e.g., spermine-d8) is added to all samples and standards at the beginning of the sample preparation process.[1]

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[1]

Visualizing the Workflow and Biological Context

Understanding the experimental workflow and the biological pathway of the analyte is crucial for proper method application and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Tissue, Plasma, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Derivatization Derivatization (for HPLC-UV) Supernatant->Derivatization HPLC HPLC Separation UV UV Detection HPLC->UV MS Mass Spectrometry Detection (MRM) LCMS->MS Derivatization->HPLC Quantification Quantification (Calibration Curve) UV->Quantification MS->Quantification CrossValidation Cross-Validation (Comparison of Results) Quantification->CrossValidation

Caption: General workflow for spermine quantification and cross-validation.

Spermine is a key molecule in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation.

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine

References

Benchmarking Spermine(HBBB) Derivatives Against Known Enzyme Inhibitors in Polyamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of various spermine derivatives against key enzymes in the polyamine metabolic pathway. For benchmarking purposes, their performance is evaluated alongside well-established, known inhibitors of these enzymes. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to facilitate informed decisions in the design and development of novel therapeutic agents targeting polyamine metabolism.

Introduction to Polyamine Metabolism: A Therapeutic Target

Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine homeostasis has been implicated in a variety of diseases, most notably cancer, where elevated polyamine levels are often observed to sustain rapid cell division.[3] This makes the enzymes controlling polyamine metabolism attractive targets for therapeutic intervention.

The core enzymes in this pathway include:

  • Ornithine Decarboxylase (ODC): The first rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.

  • Spermidine/Spermine N1-acetyltransferase (SSAT): A key catabolic enzyme that acetylates spermine and spermidine, marking them for export or degradation.

  • Spermine Synthase (SPSY): The enzyme responsible for the final step in spermine biosynthesis, converting spermidine to spermine.

  • Spermine Oxidase (SMOX): A catabolic enzyme that specifically oxidizes spermine back to spermidine, producing hydrogen peroxide and an aldehyde in the process.

This guide focuses on the comparative inhibitory effects of spermine derivatives and known inhibitors on these four critical enzymes.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory concentrations (IC50) or inhibition constants (Ki) of various spermine derivatives and known inhibitors against the key enzymes of the polyamine pathway. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute values.

Table 1: Inhibitors of Ornithine Decarboxylase (ODC)
Inhibitor ClassCompoundIC50 / KiOrganism/Cell LineReference
Known Inhibitor α-Difluoromethylornithine (DFMO)~7.5 µM (IC50)Human (purified enzyme)[4]
α-Difluoromethylornithine (DFMO)3.0 mM - 25.8 mM (IC50)Neuroblastoma cell lines[5]
Spermine Derivative SBP-101 (Ivospemin)Inhibits ODC activityPancreatic and ovarian cancer cells[6]
Table 2: Inhibitors of Spermidine/Spermine N1-acetyltransferase (SSAT)
Inhibitor ClassCompoundIC50 / KiOrganism/Cell LineReference
Known Inhibitor Diminazene Aceturate108.65 ± 25.25 nM (IC50)Trypanosoma congolense[7]
Spermine Derivative N1,N11-diethylnorspermine (DENSPM)Induces SSAT activityHuman ovarian carcinoma cells[8]

Note: DENSPM is an inducer of SSAT activity, leading to polyamine depletion, rather than a direct inhibitor.

Table 3: Inhibitors of Spermine Synthase (SPSY)
Inhibitor ClassCompoundIC50 / KiOrganism/Cell LineReference
Known Inhibitor Decarboxylated S-adenosylhomocysteine (dcSAH)5 µM (IC50)Human[9]
5'-Methylthioadenosine10-15 µM (50% inhibition)Rat[10]
AdoDATOPotent InhibitorNot specified[11]
Table 4: Inhibitors of Spermine Oxidase (SMOX)
Inhibitor ClassCompoundIC50 / KiOrganism/Cell LineReference
Known Inhibitor MDL 7252790 - 100 µM (IC50)Murine[12]
Methoctramine1.2 µM (Ki)Not specified[12]
Spermine Derivative 1,12-diamino-2,11-bis(methylidene)-4,9-diazadodecane (2,11-Met2-Spm)169 µM (IC50)Not specified[10]
SI-4650381.8 µM (IC50)Human (recombinant)[9]
N-prenylagmatine (G3)Specific inhibitor of mPAO over mSMOMurine[4]
1,12-diaminododecaneSpecific inhibitor of mPAO over mSMOMurine[4]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro enzyme inhibition assay for Spermine Oxidase (SMOX).

Protocol: In Vitro Spermine Oxidase (SMOX) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant SMOX.

2. Materials and Reagents:

  • Human recombinant SMOX

  • Spermine (substrate)

  • Horseradish peroxidase (HRP)

  • Luminol (or another suitable HRP substrate for signal detection)

  • Test compounds (Spermine(HBBB) derivatives and known inhibitors)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplates (white, for luminescence)

  • Plate reader with luminescence detection capabilities

3. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare working solutions of SMOX, spermine, HRP, and luminol in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar to millimolar range for the substrates.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the SMOX enzyme to all wells except for the blank (no enzyme) controls.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate (spermine) and the detection reagents (HRP and luminol).

    • Immediately measure the luminescence using a plate reader. The kinetic mode is preferred to monitor the reaction over time.

4. Data Analysis:

  • Subtract the background luminescence (from wells without enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing the Polyamine Pathway and Inhibition

To provide a clear conceptual framework, the following diagram illustrates the polyamine metabolic pathway and highlights the points of action for the discussed inhibitors.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase SPSY SPSY Spermidine->SPSY SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT SMOX SMOX Spermine->SMOX N1_acetylspermidine N1-acetylspermidine N1_acetylspermine N1-acetylspermine ODC->Putrescine SPSY->Spermine SSAT->N1_acetylspermidine SSAT->N1_acetylspermine SMOX->Spermidine DFMO DFMO DFMO->ODC inhibits Spermine_Deriv_ODC Spermine Derivatives (e.g., SBP-101) Spermine_Deriv_ODC->ODC inhibits dcSAH dcSAH dcSAH->SPSY inhibits Diminazene Diminazene Aceturate Diminazene->SSAT inhibits DENSPM DENSPM (Inducer) DENSPM->SSAT induces MDL72527 MDL 72527 MDL72527->SMOX inhibits Spermine_Deriv_SMOX Spermine Derivatives (e.g., 2,11-Met2-Spm) Spermine_Deriv_SMOX->SMOX inhibits

Caption: Polyamine metabolism pathway and points of enzyme inhibition.

This guide serves as a starting point for the comparative evaluation of novel spermine derivatives. Further research with standardized assays will be essential for a definitive characterization of their therapeutic potential.

References

In Vivo Showdown: A Comparative Guide to Spermine and Spermidine-Based Therapeutic Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the success of a therapeutic agent. Among the array of options, polyamine-based constructs, particularly those utilizing spermine and spermidine, have garnered significant interest for their potential in drug and gene delivery. This guide provides an objective in vivo comparison of these two platforms, drawing upon available experimental data to illuminate their respective performance characteristics.

While direct head-to-head in vivo comparative studies are limited, a review of existing literature allows for a cross-study analysis of their efficacy, biodistribution, and safety profiles. It is important to note that the term "Spermine(HBBB)" does not correspond to a standard scientific nomenclature; therefore, this guide will focus on spermine-based constructs in general, with a special consideration for those designed to cross the blood-brain barrier.

Quantitative Performance Metrics: A Side-by-Side Look

To facilitate a clear comparison, the following tables summarize quantitative data from various in vivo studies on spermine- and spermidine-based nanocarriers. These tables highlight key parameters such as particle size, zeta potential, drug loading efficiency, and in vivo performance markers.

Table 1: In Vivo Performance of Spermine-Based Constructs

Construct TypeApplicationAnimal ModelKey In Vivo FindingsReference
Dextran-Spermine PolyplexesGene DeliveryBALB/c MiceSystemic transgene expression (liver, lungs) after intramuscular or intranasal administration with mild to no toxicity.[1]
Nano11047 (Spermine analogue-based)Cancer TherapyMouse Xenograft (Lung Cancer)Effective tumor growth inhibition.[2]
Spermine-Based LiposomessiRNA DeliveryMurine MacrophagesUp to 70% CD68 mRNA knockdown in liver macrophages, demonstrating in vivo targeting and efficacy.[3]
Spermine-Based Poly(β-amino ester)ssiRNA DeliveryH1299 Lung Cancer Xenograft MiceData primarily in vitro, showing high gene knockdown efficiency with good biocompatibility. In vivo potential suggested.[4]

Table 2: In Vivo Performance of Spermidine-Based Constructs

Construct TypeApplicationAnimal ModelKey In Vivo FindingsReference
Spermidine-functionalized PLGA NanoparticlesDrug Delivery (Doxorubicin)A549 Lung Cancer Xenograft MiceEnhanced cellular uptake in vitro. In vivo biodistribution showed effective lung accumulation with a drug-targeting index 3.62-fold higher than non-functionalized nanoparticles.[5][6]
Spermidine-functionalized PLGA NanoparticlesDrug Delivery (Fluorofenidone)Bleomycin-induced Pulmonary Fibrosis Rat ModelImproved antifibrotic efficacy compared to free drug and non-functionalized nanoparticles.[5]

Experimental Methodologies: A Look Under the Hood

Understanding the experimental context is crucial for interpreting the in vivo data. Below are detailed protocols from key studies cited in this guide.

Protocol 1: In Vivo Toxicity and Biodistribution of Dextran-Spermine Polyplexes[1]
  • Animal Model: BALB/c female mice.

  • Administration: Intramuscular (i.m.) or intranasal (i.n.) injection of dextran-spermine/DNA polyplexes.

  • Toxicity Assessment:

    • Systemic Toxicity: Monitored total body weight, major organ weights, complete blood counts (white blood cells and platelets), and serum transaminase levels at 2 and 28 days post-administration.

    • Local Toxicity: Histopathological analysis of hematoxylin and eosin-stained sections of the liver, lungs, and muscles.

  • Biodistribution and Efficacy:

    • Assessed LacZ transgene expression in the liver, lungs, and muscles using whole-mount 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) staining.

Protocol 2: In Vivo Antitumor Efficacy of Nano11047[2]
  • Animal Model: Human tumor mouse xenografts.

  • Construct: Nano11047, a self-immolative nanocarrier derived from the spermine analogue PG-11047.

  • Administration: (Details on administration route and dosage were not specified in the provided abstract).

  • Efficacy Assessment: Monitored tumor growth inhibition in cancer cell lines of multiple origins.

Protocol 3: In Vivo Biodistribution and Efficacy of Spermidine-Functionalized PLGA Nanoparticles[5][6]
  • Animal Model: Bleomycin-induced pulmonary fibrosis rat model and A549 lung cancer xenograft nude mice.

  • Construct Preparation: Spermidine was conjugated to the surface of PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the therapeutic agent.

  • Administration: Intravenous injection.

  • Biodistribution Study:

    • Fluorofenidone-loaded nanoparticles were administered to rats.

    • At predetermined time points, rats were sacrificed, and major organs (heart, liver, spleen, lung, kidney) were collected.

    • Drug concentration in each organ was determined by high-performance liquid chromatography (HPLC) to calculate the drug-targeting index.

  • Therapeutic Efficacy Study:

    • In the pulmonary fibrosis model, the extent of fibrosis was assessed by histological examination (H&E and Masson's trichrome staining) of lung tissues.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_spermine Spermine-Based Construct Workflow cluster_spermidine Spermidine-Based Construct Workflow s_prep Construct Preparation (e.g., Dextran-Spermine Polyplex) s_admin In Vivo Administration (i.m., i.n., or i.v.) s_prep->s_admin s_eval Evaluation s_admin->s_eval s_tox Toxicity Assessment (Blood work, Histology) s_eval->s_tox s_bio Biodistribution/Efficacy (Transgene expression, Tumor size) s_eval->s_bio d_prep Construct Preparation (e.g., Spermidine-PLGA-PEG NP) d_admin In Vivo Administration (i.v.) d_prep->d_admin d_eval Evaluation d_admin->d_eval d_tox Toxicity Assessment (Not detailed in cited studies) d_eval->d_tox d_bio Biodistribution/Efficacy (Drug targeting index, Histology) d_eval->d_bio signaling_pathway cluster_targeting Proposed Tumor Targeting Mechanism via Polyamine Transport System (PTS) construct Spermine/Spermidine Functionalized Nanoparticle pts Overexpressed Polyamine Transport System (PTS) on Tumor Cell construct->pts Binding endocytosis Receptor-Mediated Endocytosis pts->endocytosis release Intracellular Drug Release endocytosis->release effect Therapeutic Effect (e.g., Apoptosis) release->effect

References

A Comparative Guide to Confirming the Purity and Identity of Synthesized Tris-Boc-Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules such as Tris-Boc-Spermine, a key intermediate in the development of novel therapeutics and molecular probes, necessitates rigorous analytical confirmation of both its purity and chemical identity. This guide provides a comparative overview of the essential analytical techniques and expected data for the characterization of N¹,N⁵,N¹⁰-Tris(tert-butoxycarbonyl)spermine (Tris-Boc-Spermine). To offer a practical benchmark, we compare its analytical profile with that of a closely related, fully protected analogue, N¹,N⁴,N⁹,N¹²-tetrakis(tert-butoxycarbonyl)spermine (Tetra-Boc-Spermine).

Data Presentation: Comparative Analysis of Protected Spermine Derivatives

The following table summarizes the key analytical data for Tris-Boc-Spermine and a common alternative, Tetra-Boc-Spermine. This allows for a direct comparison of their expected analytical profiles.

Analytical TechniqueParameterTris-Boc-SpermineTetra-Boc-Spermine (Alternative)
Chemical Identity Molecular FormulaC₂₅H₅₀N₄O₆C₃₀H₅₈N₄O₈
Molecular Weight502.69 g/mol 602.81 g/mol
Purity Analysis HPLC Purity≥ 96%≥ 95%
Mass Spectrometry Ionization ModeElectrospray (ESI)Electrospray (ESI)
Observed m/z [M+H]⁺503.38603.43
¹H NMR Spectroscopy SolventCDCl₃CDCl₃
(Chemical Shifts, δ)Boc Protons (-C(CH₃)₃)~1.44 ppm (s, 27H)~1.45 ppm (s, 36H)
Methylene Protons (-CH₂-)~1.50-1.70 ppm (m), ~2.60-2.80 ppm (m), ~3.10-3.30 ppm (m)~1.50-1.75 ppm (m), ~3.10-3.20 ppm (m)
Amine Protons (-NH-)~4.80-5.20 ppm (br s)Not Applicable
¹³C NMR Spectroscopy SolventCDCl₃CDCl₃
(Chemical Shifts, δ)Boc Carbonyl (-C=O)~156 ppm~155-156 ppm
Boc Quaternary Carbon (-C(CH₃)₃)~79 ppm~79 ppm
Methylene Carbons (-CH₂-)~25-48 ppm~25-48 ppm
Boc Methyl Carbons (-CH₃)~28.5 ppm~28.5 ppm

Experimental Workflow and Methodologies

A systematic approach is crucial for the unambiguous confirmation of the synthesized product. The following workflow outlines the key steps in the analysis of Tris-Boc-Spermine.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation synthesis Tris-Boc-Spermine Synthesis purification Column Chromatography synthesis->purification hplc HPLC Purity Check purification->hplc ms Mass Spectrometry (Identity) purification->ms nmr NMR Spectroscopy (Structure) purification->nmr confirmation Purity & Identity Confirmed hplc->confirmation ms->confirmation nmr->confirmation

Experimental workflow for the synthesis and characterization of Tris-Boc-Spermine.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 100% Mobile Phase B over 20 minutes is a typical starting point. The gradient may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The synthesized Tris-Boc-Spermine is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the peak area of the main product as a percentage of the total peak area of all components in the chromatogram.

2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is introduced into the ESI source via direct infusion or coupled with an LC system.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated Tris-Boc-Spermine molecule (C₂₅H₅₁N₄O₆⁺), which is approximately 503.38.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for Boc-protected amines.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the large singlet for the Boc protecting groups' methyl protons, and multiplets for the methylene protons of the spermine backbone.

    • ¹³C NMR: Shows the number of unique carbon environments. Characteristic signals include those for the carbonyl and quaternary carbons of the Boc groups, and the various methylene carbons of the spermine chain.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in the deuterated solvent.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H and ¹³C NMR spectra are compared with expected values to confirm the structure of Tris-Boc-Spermine.

Hypothetical Signaling Pathway Involvement

Polyamines like spermine are crucial in various cellular processes, and their derivatives are often designed to interact with specific signaling pathways. The diagram below illustrates a hypothetical pathway where a modified polyamine could play a role, for instance, in modulating a kinase cascade involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation) transcription_factor->gene_expression polyamine_drug Tris-Boc-Spermine (after deprotection) polyamine_drug->kinase2 Inhibits

Safety Operating Guide

Safe Disposal of Spermine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Spermine, a polyamine essential in cellular metabolism, is also a corrosive substance that requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide provides detailed, step-by-step procedures for the proper disposal of spermine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and comply with safety regulations.

Key Safety and Disposal Information

Proper disposal of spermine begins with a clear understanding of its hazards. Spermine is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4] The following table summarizes crucial quantitative and qualitative data regarding the handling and disposal of spermine.

ParameterGuidelineSource
Hazard Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, face shield, protective clothing[1][5]
Spill Cleanup Use dry cleanup procedures; avoid creating dust. Sweep or vacuum up, place in a closed container for disposal.[5][6]
Disposal Method Engage a licensed professional waste disposal service.[1][5]
Prohibited Disposal Routes Do not empty into drains or dispose of with household garbage.[2][5][7]
Container Management Leave chemicals in original containers; do not mix with other waste. Handle uncleaned containers as the product itself.[5]
Transportation UN Number: 3259; Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (Spermine)[1][2]

Standard Operating Procedure for Spermine Disposal

This protocol outlines the standard procedure for the collection and disposal of spermine waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling spermine waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses and a face shield, and a lab coat or other protective clothing.[1][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][5]

  • Prepare a designated, labeled, and suitable waste container. The container must be compatible with corrosive materials, sealable, and clearly marked as "Hazardous Waste: Spermine, Corrosive".[5][8]

2. Waste Collection:

  • Solid Spermine Waste: Carefully transfer solid spermine waste into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid actions that could generate dust.[5]

  • Contaminated Labware: Any items such as pipette tips, tubes, or gloves that are contaminated with spermine should be considered hazardous waste. Place these items directly into the designated waste container.[5]

  • Solutions Containing Spermine: Do not dispose of liquid spermine waste down the drain.[5][6][7] Collect aqueous solutions containing spermine in a separate, clearly labeled, and sealable container for hazardous liquid waste.

3. Container Sealing and Storage:

  • Once waste collection is complete, securely seal the container lid.[8]

  • Wipe the exterior of the container to remove any external contamination.

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[6]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1][5]

  • Follow all institutional and local regulations for waste manifests and pickup procedures. Waste must be disposed of in accordance with all applicable local, state, and federal environmental regulations.[1][5]

Protocol for Spermine Spill Cleanup

In the event of a spermine spill, immediate and correct action is necessary to prevent injury and contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

2. Don Appropriate PPE:

  • Wear a higher level of PPE for spill cleanup, including double gloves, a face shield, chemical splash goggles, and protective clothing. If there is a risk of dust inhalation, use an appropriate respirator.[6]

3. Contain and Clean the Spill:

  • For Solid Spills: Do not use water. Use a dry cleanup method to avoid generating dust.[6] Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[5][6]

  • For Liquid Spills: Contain the spill with an appropriate absorbent material. Once absorbed, carefully scoop the material into the hazardous waste container.

  • Avoid breathing any vapors or dust.[5]

4. Decontaminate the Area:

  • After the bulk of the spill has been removed, decontaminate the area by wiping it down. Then, flush the area with water.[6]

  • Collect all cleanup materials (absorbent pads, wipes, etc.) and place them in the hazardous waste container.

5. Final Disposal:

  • Seal, label, and store the waste container as described in the standard disposal procedure.

  • Arrange for professional disposal through your EHS office.

Spermine Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of spermine waste in a laboratory setting.

SpermineDisposalWorkflow Spermine Waste Disposal Workflow start Spermine Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe Always First identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) spill Is it a spill? identify_waste->spill ppe->identify_waste collect_waste Place in Labeled, Sealed Hazardous Waste Container spill->collect_waste No (Routine Waste) spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Secure 2. Contain Spill (Dry Method) 3. Clean & Decontaminate spill->spill_protocol Yes store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste spill_protocol->collect_waste Place cleanup materials in container contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end Waste Disposed via Professional Service contact_ehs->end

Caption: Workflow for the safe handling and disposal of Spermine waste.

References

Essential Safety and Logistical Information for Handling Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Spermine, including operational and disposal plans, to foster a secure research environment.

Quantitative Data Summary

Spermine is a corrosive chemical that requires careful handling.[1] The following table summarizes key quantitative data for Spermine.

PropertyValueSource
CAS Number 71-44-3[2]
EC Number 200-754-2[2]
Molecular Formula C10H26N4[3]
Molecular Weight 202.34 g/mol [3]
Appearance Colorless solid[3]
Flash Point 110°C (230°F) - closed cup[4]
Acute Oral Toxicity (LD50, Rat) 600 mg/kg[5]
Acute Intraperitoneal Toxicity (LD50, Rat) 33 mg/kg[4]
Acute Intravenous Toxicity (LD50, Rat) 65 mg/kg[4]
Storage Temperature 2-8°C[3][4][6]

Hazard Identification and Personal Protective Equipment (PPE)

Spermine is classified as a substance that can cause severe skin burns and serious eye damage.[1][7][8] In some forms, it may be fatal upon contact with skin and harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC) tested according to EN 374.[1]To prevent skin contact and burns; Spermine can be fatal upon skin contact.[1]
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield is also recommended, especially when handling larger quantities or if there is a splash hazard.[1][9]To protect eyes from severe and potentially irreversible damage from splashes or dust.[1]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with long sleeves, ensuring no exposed skin.[1][3]To protect the skin from burns and absorption of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially if not handled in a fume hood or if dust is generated.[1][4]To prevent irritation of the respiratory tract and potential systemic effects from inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

Handling Spermine requires a controlled environment to minimize exposure risk. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Inspect all PPE for integrity before use.[1]

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Have spill cleanup materials readily available.

Handling:

  • Avoid the formation of dust and aerosols during handling.[1][3][4]

  • When weighing, use a balance inside a chemical fume hood or a ventilated enclosure.

  • For solution preparation, slowly add Spermine to the solvent to avoid splashing.

  • Keep containers tightly closed when not in use.[3][4][9]

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][9]

  • Launder contaminated clothing separately before reuse.[9]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1]

Disposal Plan

Spermine and any contaminated materials must be disposed of as hazardous waste.[1]

  • Waste Collection: Collect waste Spermine and contaminated materials (e.g., gloves, bench paper, pipette tips) in a designated, properly labeled, and sealed container.

  • Disposal Method: Engage a licensed professional waste disposal service for the disposal of this material.[1][4] Do not mix with other waste.[1]

  • Container Disposal: Uncleaned containers should be treated as the product itself and disposed of accordingly.[1]

Workflow for Safe Handling of Spermine

Spermine_Handling_Workflow Workflow for Safe Handling of Spermine prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Enter controlled area cleanup Decontamination & Cleanup handling->cleanup After experiment completion waste Waste Disposal cleanup->waste Segregate hazardous waste post_ppe Doff PPE waste->post_ppe Secure waste container wash Wash Hands post_ppe->wash Exit controlled area

Caption: A step-by-step workflow for the safe handling of Spermine in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.